molecular formula C7H7NO2S B1295076 1-(Methylthio)-3-nitrobenzene CAS No. 2524-76-7

1-(Methylthio)-3-nitrobenzene

Cat. No.: B1295076
CAS No.: 2524-76-7
M. Wt: 169.2 g/mol
InChI Key: GBGVXOUUXAIELM-UHFFFAOYSA-N
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Description

1-(Methylthio)-3-nitrobenzene ( 2524-76-7) is a high-purity organic compound supplied as a yellow crystalline solid, with the molecular formula C 7 H 7 NO 2 S and a molecular weight of 169.20 g/mol . Its structure features a methylsulfanyl group (-SMe) and a nitro group (-NO2) in the meta position on the benzene ring, making it a versatile and valuable building block in organic synthesis . This compound serves as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, dyes, and specialty chemicals . The nitro group is readily reducible to an amine, allowing for further functionalization, while the methylthio group can participate in various nucleophilic substitution reactions . Researchers also employ it in heterocyclic chemistry and as a precursor for sulfur-containing ligands in catalysis . From an analytical perspective, this compound can be separated and analyzed using reverse-phase (RP) HPLC/UPLC methods, for instance on a Newcrom R1 column with a mobile phase of acetonitrile and water . This product is strictly for laboratory research use. It is not approved for human or animal use, nor for diagnostics . Handle with care; this substance may be harmful if swallowed (H302) and may cause an allergic skin reaction (H317) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylsulfanyl-3-nitrobenzene
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InChI

InChI=1S/C7H7NO2S/c1-11-7-4-2-3-6(5-7)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

GBGVXOUUXAIELM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30179899
Record name 1-(Methylthio)-3-nitrobenzene
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Molecular Weight

169.20 g/mol
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CAS No.

2524-76-7
Record name 1-(Methylthio)-3-nitrobenzene
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Record name 1-(Methylthio)-3-nitrobenzene
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Foundational & Exploratory

An In-Depth Technical Guide to 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

This technical guide provides a comprehensive overview of the known chemical properties of 1-(Methylthio)-3-nitrobenzene. Due to the limited availability of detailed experimental data and biological studies on this specific compound, this document also incorporates general principles and methodologies applicable to the broader class of nitroaromatic compounds and aryl sulfides. This approach aims to equip researchers with the foundational knowledge necessary for handling, analyzing, and potentially investigating the biological activities of this molecule.

Core Chemical Properties

This compound, also known as 3-nitrothioanisole or methyl 3-nitrophenyl sulfide, is an organic compound with the chemical formula C₇H₇NO₂S.[1] Its core structure consists of a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at positions 1 and 3, respectively.

Data Presentation: Summary of Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.2 g/mol [1]
CAS Number 2524-76-7[1]
Appearance Yellow to brown liquid/Light yellow crystals[1]
Melting Point 14 °C[1]
Boiling Point 92 °C at 1 mmHg; 241-242 °C at 760 mmHg[1]
Density 1.27 - 1.29 g/cm³[1]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene.[1]
IUPAC Name 1-methylsulfanyl-3-nitrobenzene[1]
Synonyms 3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide[1]

Synthesis and Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not extensively documented in readily available scientific literature. However, general synthetic strategies for aryl methyl sulfides from nitroarenes provide a strong foundation for its preparation.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common method for the synthesis of aryl methyl sulfides from nitroarenes involves a nucleophilic aromatic substitution (SNAᵣ) reaction. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

Conceptual Experimental Workflow:

G start Starting Materials: 3-Halonitrobenzene or 1,3-Dinitrobenzene reaction Reaction: Nucleophilic Aromatic Substitution (SNAᵣ) start->reaction reagent Methylthiolating Agent: Sodium thiomethoxide (NaSMe) or (Methylthio)trimethylsilane reagent->reaction solvent Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) solvent->reaction workup Aqueous Workup: Quench reaction, extract with organic solvent, wash, and dry reaction->workup purification Purification: Column Chromatography or Distillation workup->purification product Product: This compound purification->product analysis Characterization: NMR, MS, IR product->analysis

Figure 1: Conceptual workflow for the synthesis of this compound.

Methodology Details (Hypothetical Protocol based on General Methods):

  • Reaction Setup: A solution of the starting material (e.g., 1-chloro-3-nitrobenzene or 1,3-dinitrobenzene) in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: A methylthiolating agent, such as sodium thiomethoxide (NaSMe) or a combination of (methylthio)trimethylsilane and a base like cesium carbonate, is added to the reaction mixture.[1] The addition is typically performed at room temperature or slightly elevated temperatures.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to determine the consumption of the starting material.

  • Workup: Upon completion, the reaction is quenched by the addition of water. The product is then extracted into an organic solvent (e.g., ethyl acetate or dichloromethane). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Analytical Characterization

Comprehensive, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited. However, based on its structure, the expected spectral characteristics can be predicted.

Predicted Spectroscopic Data:
  • ¹H NMR: Aromatic protons would appear as multiplets in the range of δ 7.0-8.5 ppm. The methyl protons of the -SCH₃ group would appear as a singlet further upfield, likely in the range of δ 2.4-2.6 ppm.

  • ¹³C NMR: Aromatic carbons would resonate in the range of δ 120-150 ppm. The carbon of the methyl group would appear at a much higher field.

  • IR Spectroscopy: Characteristic peaks would include strong absorptions for the nitro group (NO₂) asymmetric and symmetric stretching vibrations, typically around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹, and C-S stretching may appear in the fingerprint region.

  • Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at m/z = 169. Fragmentation patterns would likely involve the loss of the nitro group (-NO₂) and the methyl group (-CH₃).

Biological Activity and Signaling Pathways: A Field for Future Research

Currently, there is a significant lack of published research on the specific biological activities and signaling pathway involvement of this compound. However, the biological effects of the broader class of nitroaromatic compounds have been studied.

General Biological Effects of Nitroaromatic Compounds:

Nitroaromatic compounds are known to exhibit a wide range of biological activities, which are often linked to the enzymatic reduction of the nitro group within cells.[2][3] This reduction can lead to the formation of reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as nitro anion radicals.[2] These reactive species can interact with cellular macromolecules, including DNA and proteins, leading to various biological consequences.

Potential Mechanisms of Action (General for Nitroaromatics):

G nitroaromatic Nitroaromatic Compound (e.g., this compound) reduction Cellular Nitroreductases (e.g., Cytochrome P450 reductases) nitroaromatic->reduction intermediates Reactive Intermediates: Nitroso, Hydroxylamino, Nitro Anion Radical reduction->intermediates ros Reactive Oxygen Species (ROS) Generation intermediates->ros dna_damage DNA Adducts & Strand Breaks intermediates->dna_damage protein_damage Protein Adducts & Enzyme Inhibition intermediates->protein_damage cellular_response Cellular Responses: Apoptosis, Mutagenesis, Cytotoxicity ros->cellular_response dna_damage->cellular_response protein_damage->cellular_response

References

A Technical Guide to the Physical Properties of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known physical properties of 3-nitrothioanisole, a nitroaromatic compound with potential applications in chemical synthesis and drug discovery. The information is presented to be a valuable resource for laboratory work and theoretical modeling.

Core Physical Properties

The fundamental physical characteristics of 3-nitrothioanisole are summarized in the table below, providing a clear and concise reference for researchers.

PropertyValueReference
Molecular Formula C₇H₇NO₂S[1]
Molecular Weight 169.21 g/mol [1]
Melting Point 14 °C[1]
Boiling Point 92 °C at 1 mmHg[1]
Density 1.29 g/cm³[1]
Solubility Insoluble in water; Soluble in polar organic solvents such as ethanol and ether.Inferred from the properties of the analogous compound, 3-nitroanisole.

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for compound identification, purity assessment, and process development. The following sections detail standard laboratory protocols for measuring the key physical properties of organic compounds like 3-nitrothioanisole.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

  • Sample Preparation: A small amount of the crystalline 3-nitrothioanisole is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor. The capillary is positioned adjacent to the temperature sensor to ensure accurate reading.

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

  • Sample Preparation: A small volume (a few milliliters) of liquid 3-nitrothioanisole is placed in a small test tube or a fusion tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • Heating: The test tube assembly is heated in a Thiele tube or a similar apparatus containing a high-boiling point liquid (e.g., mineral oil). The heating should be gradual.

  • Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heat is then removed, and the liquid is allowed to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

  • Mass Measurement: A known volume of liquid 3-nitrothioanisole is accurately measured using a volumetric flask or a pycnometer.

  • Weighing: The mass of the empty container is measured. The container is then filled with the liquid to the calibration mark, and the total mass is measured. The mass of the liquid is determined by subtraction.

  • Calculation: The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Solubility Determination

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of 3-nitrothioanisole (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition: A specific volume of the chosen solvent (e.g., 1 mL of water, ethanol, or ether) is added to the test tube.

  • Mixing: The mixture is agitated vigorously (e.g., using a vortex mixer) for a set period to ensure thorough mixing.

  • Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid has completely dissolved, the compound is considered soluble in that solvent at that concentration. If not, it is considered insoluble or partially soluble. This process can be repeated with increasing amounts of solvent to determine the quantitative solubility.

Experimental Workflow: Synthesis of a Related Nitroaromatic Compound

While specific, complex experimental workflows involving 3-nitrothioanisole in drug development are not widely published, the synthesis of related nitroaromatic compounds provides a relevant example of a multi-step experimental process. The following diagram illustrates a generalized workflow for the synthesis of 4-chloro-3-nitroanisole, a structurally similar compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Step 1: Etherification cluster_workup1 Work-up cluster_intermediate Intermediate Product cluster_reaction2 Step 2: Nitration cluster_final_product Final Product p_chlorophenol p-Chlorophenol reaction_vessel_1 Reaction at 80-120°C p_chlorophenol->reaction_vessel_1 bromopyridine 2-Bromopyridine bromopyridine->reaction_vessel_1 potassium_phosphate Potassium Phosphate potassium_phosphate->reaction_vessel_1 dmso DMSO (Solvent) dmso->reaction_vessel_1 filtration Filtration reaction_vessel_1->filtration extraction Extraction with Dichloromethane filtration->extraction concentration Concentration extraction->concentration intermediate 2-(4-Chlorophenoxy)pyridine concentration->intermediate reaction_vessel_2 Reaction at 0°C intermediate->reaction_vessel_2 nitric_acid Nitric Acid nitric_acid->reaction_vessel_2 sulfuric_acid Sulfuric Acid sulfuric_acid->reaction_vessel_2 final_product 4-Chloro-3-nitroanisole reaction_vessel_2->final_product

Caption: Generalized synthesis workflow for 4-chloro-3-nitroanisole.

Involvement in Signaling Pathways

Currently, there is a lack of specific information in the public domain detailing the direct involvement or modulatory effects of 3-nitrothioanisole on known biological signaling pathways. Nitroaromatic compounds as a class are known to have diverse biological activities, often related to their electrophilic nature and ability to undergo redox cycling. However, without specific studies on 3-nitrothioanisole, any potential role in cellular signaling remains speculative. Researchers investigating the biological effects of this compound would need to conduct initial screenings to identify any interactions with cellular pathways.

Conclusion

This technical guide provides a summary of the core physical properties of 3-nitrothioanisole and the standard experimental protocols for their determination. While data on its biological activity, particularly its role in signaling pathways, is limited, its structural motifs suggest it could be a valuable building block for the synthesis of novel compounds with potential applications in drug development and other areas of chemical research. Further investigation into the biological properties of 3-nitrothioanisole is warranted to fully explore its potential.

References

An In-depth Technical Guide to the Molecular Structure of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and characterization of 1-(methylthio)-3-nitrobenzene. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical synthesis endeavors. This document compiles and presents key data in a structured format, including detailed experimental protocols and visual representations of its chemical synthesis.

Introduction

This compound, also known as 3-nitrothioanisole, is an aromatic organic compound with the chemical formula C₇H₇NO₂S.[][2] Its structure features a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at the meta position relative to each other. The presence of the electron-withdrawing nitro group and the sulfur-containing methylthio group imparts distinct chemical properties to the molecule, making it a subject of interest in various chemical and pharmaceutical research areas. Nitroaromatic compounds, in general, are known to possess a wide range of biological activities, including antimicrobial and anticancer properties, often attributed to the redox potential of the nitro group.[3][4][5]

Molecular Structure and Properties

The molecular structure of this compound is characterized by a disubstituted benzene ring. The IUPAC name for this compound is 1-methylsulfanyl-3-nitrobenzene.[]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
IUPAC Name 1-methylsulfanyl-3-nitrobenzene[]
Synonyms 3-Nitrothioanisole, Methyl 3-nitrophenyl sulfide[]
CAS Number 2524-76-7[]
Molecular Formula C₇H₇NO₂S[]
Molecular Weight 169.2 g/mol []
SMILES CSC1=CC=CC(=C1)--INVALID-LINK--[O-][]
InChI Key GBGVXOUUXAIELM-UHFFFAOYSA-N[]
Appearance Pale yellow oil or solidN/A
Melting Point 14 °C[]
Boiling Point 92 °C / 1 mmHg[]
Density 1.27 g/cm³[]

Synthesis of this compound

The synthesis of this compound can be achieved through two primary routes: electrophilic nitration of thioanisole or nucleophilic aromatic substitution.

Electrophilic Nitration of Thioanisole

This method involves the direct nitration of thioanisole using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.[6] The methylthio group is an ortho-, para-director; however, under controlled conditions, the meta-isomer can be obtained.

Experimental Protocol: Electrophilic Nitration of Thioanisole

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place thioanisole in a suitable solvent such as glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.

  • Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Nitration Reaction: Add the nitrating mixture dropwise to the stirred solution of thioanisole, ensuring the temperature does not exceed 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture over crushed ice. The product will precipitate out of the solution.

  • Purification: Collect the crude product by filtration, wash with cold water until the washings are neutral, and then dry. Further purification can be achieved by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.

G Thioanisole Thioanisole Intermediate Arenium Ion Intermediate Thioanisole->Intermediate Electrophilic Attack NitratingAgent HNO₃ / H₂SO₄ NitratingAgent->Intermediate Product This compound Intermediate->Product Deprotonation

Caption: Electrophilic Nitration of Thioanisole.

Nucleophilic Aromatic Substitution

This approach typically involves the reaction of a 3-halonitrobenzene (e.g., 3-chloronitrobenzene or 3-bromonitrobenzene) with a source of methylthiolate ions, such as sodium thiomethoxide (NaSCH₃).[7][8][9] The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.[7]

Experimental Protocol: Nucleophilic Aromatic Substitution

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-halonitrobenzene in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add sodium thiomethoxide to the solution.

  • Reaction Conditions: Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for several hours.

  • Reaction Monitoring: Monitor the reaction progress using TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography.

G Substrate 3-Halonitrobenzene Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack Nucleophile Sodium Thiomethoxide (NaSCH₃) Nucleophile->Intermediate Product This compound Intermediate->Product Loss of Halide

Caption: Nucleophilic Aromatic Substitution Pathway.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

¹H NMR Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~2.5Singlet3H-SCH₃
~7.4Triplet1HAr-H
~7.6Doublet1HAr-H
~8.0Doublet1HAr-H
~8.2Singlet1HAr-H
¹³C NMR Chemical Shift (δ, ppm) Assignment
~15.0-SCH₃
~120.0Ar-C
~122.0Ar-C
~129.0Ar-C
~135.0Ar-C
~140.0Ar-C-S
~148.0Ar-C-NO₂

Note: The predicted chemical shifts are based on general principles of NMR spectroscopy and may vary depending on the solvent and experimental conditions.[10][11][12][13]

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum reveals the presence of key functional groups in the molecule through their characteristic vibrational frequencies.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Intensity
Nitro (-NO₂)Asymmetric Stretch1520 - 1560Strong
Nitro (-NO₂)Symmetric Stretch1340 - 1380Strong
Aromatic C-HStretch3000 - 3100Medium
Aromatic C=CStretch1450 - 1600Medium to Weak
C-SStretch600 - 800Weak
C-H (in -SCH₃)Stretch2850 - 2960Medium

Note: The exact peak positions can be influenced by the molecular environment and physical state of the sample.[14][15]

Biological Activities and Potential Applications

While specific biological activities of this compound are not extensively documented in publicly available literature, the presence of the nitroaromatic scaffold suggests potential for various pharmacological applications.[3] Nitro compounds are known to undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to effects such as antimicrobial and cytotoxic activities.[4][5] Further research is warranted to explore the specific biological profile of this compound and its potential as a lead compound in drug discovery.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, properties, synthesis, and characterization of this compound. The information presented, including tabulated data and experimental protocols, is intended to be a valuable resource for researchers and professionals in the fields of chemistry and drug development. The synthesis of this compound is achievable through established methods of electrophilic nitration and nucleophilic aromatic substitution. Its structure can be unequivocally confirmed by modern spectroscopic techniques. While its specific biological activities require further investigation, its chemical structure suggests potential for interesting pharmacological properties.

References

safety and handling of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Safety and Handling of 1-(Methylthio)-3-nitrobenzene

Introduction

This compound, also known as 3-nitrothioanisole, is an aromatic nitro-compound with the molecular formula C7H7NO2S.[] It is utilized in laboratory settings for the synthesis of various chemical compounds.[2] Due to the presence of the nitrobenzene moiety, this compound is presumed to share toxicological characteristics with nitrobenzene, a well-documented hazardous substance. This guide provides a comprehensive overview of the safety protocols, handling procedures, and toxicological information pertinent to this compound, primarily leveraging data from its structural analog, nitrobenzene, to ensure a high degree of safety for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

  • Signal Word: Danger[4][5]

  • Pictograms: GHS06 (Toxic), GHS08 (Health Hazard)[5]

  • Hazard Statements:

    • Toxic if swallowed, in contact with skin, or if inhaled.[2][3][4]

    • Suspected of causing cancer.[2][3][4]

    • May damage fertility or the unborn child.[2][4]

    • Causes damage to organs (specifically blood) through prolonged or repeated exposure.[2][4]

    • Harmful to aquatic life with long-lasting effects.[2][4]

    • Combustible liquid.[2]

Data Presentation: Physicochemical and Toxicological Properties

Quantitative data is summarized in the tables below for ease of reference.

Table 1: Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
This compound
Molecular FormulaC7H7NO2S[]
Molecular Weight169.2 g/mol []
Melting Point14°C[]
Boiling Point92°C at 1 mmHg[]
Density1.27 g/cm³[]
Nitrobenzene (Reference)
Molecular Weight123.11 g/mol [6]
Melting Point5.7°C[6]
Boiling Point210.8°C[6]
Flash Point88°C (Closed Cup)[6]
Auto-ignition Temperature482°C
Vapor Density4.25 (Air = 1)
Water Solubility2.1 g/L at 25°C[6]

Table 2: Toxicological Profile of Nitrobenzene (as a surrogate for this compound)

ParameterValueSpeciesRouteSource
Acute Oral LD50590 mg/kgMouseOral
Acute Oral LD50600 mg/kgRatOral[7]
Primary Health EffectsMethemoglobinemia, cyanosis, headache, weakness, dizziness, nausea, vomiting, respiratory depression, coma.HumanAll[8][9]
Target OrgansBlood, liver, kidneys, lungs, central nervous system.Human/AnimalAll[9]
CarcinogenicityGroup 2B: Possibly carcinogenic to humans.N/AN/A[9]
Reproductive ToxicityMay damage fertility.AnimalAll[2][4]

Experimental Protocols: Safe Handling in a Laboratory Setting

The following protocol is a general guideline for handling this compound in a research environment.

Objective: To provide a standardized procedure for the safe handling, use, and disposal of this compound to minimize exposure risk.

Materials:

  • This compound

  • Appropriate solvents

  • Chemical-resistant gloves (e.g., Viton, butyl rubber)

  • Splash goggles and face shield

  • Lab coat

  • Vapor respirator (approved/certified)

  • Chemical fume hood

  • Spill kit for toxic liquids

  • Labeled, sealed waste containers

Procedure:

  • Preparation and Precaution:

    • Before handling, review the Safety Data Sheet (SDS) for nitrobenzene as a reference.[2][4][5][10]

    • Ensure a chemical fume hood is operational and certified. All handling of the compound must occur within the fume hood.[2]

    • Verify that an eyewash station and safety shower are directly accessible and unobstructed.[11]

    • Don all required Personal Protective Equipment (PPE) before entering the handling area.[11]

  • Handling the Compound:

    • Ground all equipment containing the material to prevent static discharge, as it is a combustible liquid.[12]

    • Avoid all contact with skin, eyes, and clothing.[5] Do not inhale vapors or mists.[2][3]

    • Use only non-sparking tools when opening or handling containers.[13]

    • Dispense the liquid carefully to avoid splashing and aerosol generation.[2]

  • Storage:

    • Store the compound in a tightly closed, properly labeled container.[2][3]

    • Keep in a cool, dry, and well-ventilated area away from heat, open flames, and sources of ignition.[2][12]

    • Store locked up or in an area accessible only to qualified and authorized personnel.[2][3]

    • Store away from strong oxidizing agents, strong acids, and strong bases.[3][13]

  • Waste Disposal:

    • Dispose of waste material and containers in a designated hazardous waste collection point, in accordance with local, regional, and national regulations.[3]

    • Do not allow the product to enter drains or surface water.[2][5]

  • Emergency Response (Spill):

    • Evacuate non-essential personnel from the area.[4]

    • Remove all sources of ignition.[4][14]

    • Ventilate the area.

    • Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, diatomaceous earth).[5]

    • Collect the absorbed material into a suitable, closed container for disposal.[5][15]

Mandatory Visualization

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_storage Storage & Disposal cluster_emergency Emergency Protocol (Spill) prep1 Review SDS prep2 Verify Fume Hood & Safety Showers prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Ground Equipment handle1->handle2 spill1 Evacuate & Ventilate handle1->spill1 If Spill Occurs handle3 Dispense Carefully handle2->handle3 store1 Store in Tightly Closed Container handle3->store1 dispose1 Collect Waste in Labeled Container handle3->dispose1 store2 Store in Cool, Ventilated, Secure Area store1->store2 spill2 Contain with Inert Material spill1->spill2 spill3 Collect for Disposal spill2->spill3 G cluster_exposure Exposure & Absorption cluster_metabolism Metabolic Activation cluster_cellular Cellular Effect (Erythrocyte) cluster_outcome Clinical Outcome Nitrobenzene This compound (or Nitrobenzene) Metabolites Reductive Metabolites (e.g., aminophenols) Nitrobenzene->Metabolites Gut Microflora / Hepatic Reduction Hb Hemoglobin (Fe²⁺) (Oxygen Carrier) Metabolites->Hb Oxidizes Iron MetHb Methemoglobin (Fe³⁺) (Cannot Carry Oxygen) Hb->MetHb Outcome Methemoglobinemia & Tissue Hypoxia MetHb->Outcome Leads to

References

1-(Methylthio)-3-nitrobenzene material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Material Safety of 1-(Methylthio)-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for this compound (also known as 3-Nitrothioanisole). The information is compiled for professionals in research and drug development who may handle or utilize this compound. This document summarizes available data on its physical and chemical properties, toxicological profile, and recommended safety procedures.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₇H₇NO₂S.[] It is essential to understand its physical and chemical characteristics for safe handling and storage.

PropertyValueReference
Molecular Weight 169.2 g/mol []
Appearance Not explicitly stated, but related compounds are often liquids or solids.
Melting Point 14°C[]
Boiling Point 92°C at 1 mmHg[]
Density 1.27 g/cm³[]
Solubility Data not available. Related nitrobenzene compounds have limited solubility in water.
CAS Number 2524-76-7[]

Toxicological Information

Direct and comprehensive toxicological data for this compound is limited. Much of the available information is extrapolated from studies on the closely related compound, nitrobenzene. It is crucial to handle this compound with the assumption that it may share similar toxicological properties.

Acute Toxicity
Exposure RouteSpeciesValueReference
Oral LD50 Rat349 mg/kg[2]
Mouse590 mg/kg[2]
Dermal LD50 Rabbit760 mg/kg[3]
Rat2100 mg/kg[2]
Inhalation LC50 Rat556 ppm (4 hours)[2]
Chronic Toxicity and Carcinogenicity

There is no specific information on the chronic toxicity or carcinogenicity of this compound. However, nitrobenzene is classified as possibly carcinogenic to humans (Group 2B) by the International Agency for Research on Cancer (IARC).[4] Chronic exposure to nitrobenzene has been associated with damage to the liver, spleen, and testes in animal studies.[4]

Genotoxicity and Mutagenicity

Data on the genotoxicity of this compound is not available. Studies on nitrobenzene have shown it is not mutagenic in bacteria (Ames test).[5] However, there is some evidence that it may cause chromosomal aberrations and DNA damage.[5]

Hazard Identification and Safety Precautions

Based on the data for related compounds, this compound should be handled as a hazardous chemical.

Hazard Statement:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause damage to organs through prolonged or repeated exposure.

  • Harmful to aquatic life with long-lasting effects.

Precautionary Measures:

  • Wear protective gloves, protective clothing, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash skin thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Avoid release to the environment.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not widely published. The following sections provide generalized methodologies based on common practices for related nitroaromatic compounds.

Synthesis of this compound

A potential synthetic route to this compound could involve the nitration of thioanisole or the methylation of 3-nitrothiophenol. A general procedure for the nitration of an aromatic compound is as follows:

General Nitration Procedure:

  • Cool a mixture of concentrated nitric acid and concentrated sulfuric acid in an ice bath.

  • Slowly add the aromatic precursor (e.g., thioanisole) to the cooled acid mixture while maintaining a low temperature (typically below 10°C) to control the reaction and prevent over-nitration.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified period.

  • Carefully pour the reaction mixture over ice and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and a mild base (e.g., sodium bicarbonate solution) to remove residual acids.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the product by a suitable method, such as column chromatography or distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) for Nitroaromatic Compounds: [6][7]

A common method for the analysis of nitroaromatic compounds is GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column suitable for separating aromatic compounds (e.g., a DB-5MS or equivalent).

Typical GC Conditions:

  • Injector Temperature: 250-280°C

  • Oven Program: Start at a lower temperature (e.g., 70°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280-300°C) at a controlled rate (e.g., 10-20°C/min).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless or split, depending on the concentration of the analyte.

Typical MS Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Full scan to identify unknown components or Selected Ion Monitoring (SIM) for targeted quantification of known compounds.

High-Performance Liquid Chromatography (HPLC) for Nitroaromatic Compounds:

HPLC is another valuable technique for the analysis of nitroaromatic compounds, particularly for isomeric mixtures.

Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reverse-phase C18 column.

Typical HPLC Conditions:

  • Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of acid like formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 0.5-1.5 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30-40°C).

  • Detection Wavelength: Based on the UV-Vis spectrum of the analyte, typically in the range of 254-280 nm for nitroaromatic compounds.

Visualizations

Hazard Identification and Response Workflow

The following diagram illustrates a logical workflow for identifying and responding to hazards associated with this compound.

Hazard_Response_Workflow cluster_assessment Hazard Assessment cluster_control Control Measures cluster_response Emergency Response Start Handling of This compound ReviewMSDS Review MSDS/SDS and Available Literature Start->ReviewMSDS IdentifyHazards Identify Potential Hazards (Toxicity, Flammability, etc.) ReviewMSDS->IdentifyHazards AssessRisks Assess Risks for Specific Procedures IdentifyHazards->AssessRisks ImplementControls Implement Control Measures (Fume Hood, PPE) AssessRisks->ImplementControls VerifyControls Verify Control Effectiveness ImplementControls->VerifyControls Spill Spill or Exposure Occurs VerifyControls->Spill FollowEmergencyProcedures Follow Emergency Procedures (First Aid, Spill Cleanup) Spill->FollowEmergencyProcedures Yes End Safe Handling Achieved Spill->End No ReportIncident Report Incident FollowEmergencyProcedures->ReportIncident ReviewAndRevise Review and Revise Safety Procedures ReportIncident->ReviewAndRevise ReviewAndRevise->Start

Caption: A workflow for hazard assessment and response.

Metabolism of Nitroaromatic Compounds

While specific metabolic pathways for this compound are not detailed in the literature, the metabolism of nitroaromatic compounds generally follows two major routes: nitroreduction and ring oxidation. The following diagram illustrates these generalized pathways.

Metabolism_Pathway cluster_compound Parent Compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites cluster_excretion Excretion Nitroaromatic This compound Nitroreduction Nitroreduction Nitroaromatic->Nitroreduction RingOxidation Ring Oxidation Nitroaromatic->RingOxidation Aminoaromatic Aminoaromatic Metabolites Nitroreduction->Aminoaromatic Hydroxylated Hydroxylated Metabolites RingOxidation->Hydroxylated Excretion Excretion (Urine, Feces) Aminoaromatic->Excretion Hydroxylated->Excretion

Caption: Generalized metabolic pathways for nitroaromatic compounds.

References

Navigating the Solubility Landscape of 1-(Methylthio)-3-nitrobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(Methylthio)-3-nitrobenzene, a compound of interest in various chemical and pharmaceutical research domains. Despite a comprehensive search of publicly available scientific literature and databases, specific quantitative solubility data for this compound in common organic solvents remains uncharacterized. This guide provides an overview of the predicted solubility based on structurally analogous compounds, alongside detailed experimental protocols for researchers to determine precise solubility values. Furthermore, a logical workflow for solubility determination is presented to guide experimental design.

Introduction to this compound

Predicted Solubility Profile

In the absence of direct quantitative data for this compound, we can infer its likely solubility behavior by examining structurally similar compounds.

Qualitative Solubility of Analogous Compounds:

CompoundStructureRelevant Functional GroupsQualitative Solubility in Organic Solvents
Nitrobenzene C₆H₅NO₂Nitro groupSoluble in ethanol, ether, and benzene.[1][2]
1-Methoxy-3-nitrobenzene C₇H₇NO₃Nitro group, Methoxy groupGenerally more soluble in polar organic solvents like methanol, ethanol, and acetone.[3][4]
1-Chloro-3-nitrobenzene C₆H₄ClNO₂Nitro group, Chloro groupFreely soluble in hot alcohol, chloroform, and ether.[5]

Based on these analogs, this compound is expected to be soluble in a range of common organic solvents, particularly those with moderate to high polarity. The presence of the polar nitro group and the moderately polar methylthio group suggests that it will likely exhibit good solubility in solvents such as acetone, ethyl acetate, dichloromethane, and alcohols, and potentially lower solubility in nonpolar solvents like hexane.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, standardized experimental methods must be employed. The following are detailed protocols for two common and effective methods for determining the solubility of a solid organic compound in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility by measuring the mass of the dissolved solute in a saturated solution.[1][3][5]

Materials and Equipment:

  • This compound (solute)

  • Organic solvent of interest

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Vials or flasks with secure caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Oven or vacuum oven

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the organic solvent at a specific temperature. An excess of solid should be visible to ensure saturation.

    • Securely cap the vial and place it in a thermostatically controlled shaker or water bath.

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure the solution is saturated. The temperature should be maintained at a constant level throughout.

  • Sample Collection and Filtration:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is crucial to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved solute is the final constant mass of the dish minus the initial mass of the empty dish.

    • Solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

UV-Visible Spectrophotometry Method

This method is suitable if the solute has a chromophore that absorbs light in the UV-Visible range and the solvent is transparent in that region. It relies on Beer-Lambert's law to determine the concentration of the solute in a saturated solution.[6]

Materials and Equipment:

  • This compound

  • Organic solvent of interest (UV-grade)

  • UV-Visible spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Syringe filters

Procedure:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

    • Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin.

  • Preparation of a Saturated Solution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 1) to prepare a saturated solution at a constant temperature.

  • Sample Collection, Filtration, and Dilution:

    • Follow the same procedure as in the gravimetric method (Section 3.1, step 2) to obtain a clear, filtered sample of the saturated solution.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.

  • Absorbance Measurement and Concentration Determination:

    • Measure the absorbance of the diluted solution using the UV-Visible spectrophotometer at the same λmax used for the calibration curve.

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted solution.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

    • Express the solubility in the desired units (e.g., g/100 mL or mol/L).

Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_grav Gravimetric Method cluster_spec Spectroscopic Method cluster_results Results start Start: Define Solvent and Temperature prep_solute Prepare Pure this compound start->prep_solute prep_solvent Prepare Solvent start->prep_solvent saturate Prepare Saturated Solution (Excess Solute, Constant T, Equilibrate) prep_solute->saturate prep_solvent->saturate filter Filter to Remove Undissolved Solid saturate->filter evaporate Evaporate Solvent filter->evaporate dilute Dilute Saturated Solution filter->dilute weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (e.g., g/100 mL, mol/L) weigh->calculate calibrate Prepare Calibration Curve measure_abs Measure Absorbance calibrate->measure_abs dilute->measure_abs measure_abs->calculate report Report Data and Methodology calculate->report

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with the necessary framework to address this knowledge gap. By leveraging the qualitative predictions from analogous compounds and implementing the detailed experimental protocols provided, scientists can generate reliable and accurate solubility data. This information is invaluable for the effective use of this compound in research and development, particularly in the fields of synthetic chemistry and drug discovery.

References

In-Depth Technical Guide: Stability and Storage of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct stability and storage data for 3-nitrothioanisole is publicly available. The information presented in this guide is largely inferred from data on structurally similar compounds, including thioanisole derivatives, aromatic nitro compounds, and general principles of chemical stability. All recommendations should be verified through specific experimental studies.

Introduction

3-Nitrothioanisole is an organic compound with potential applications in chemical synthesis and pharmaceutical research. Understanding its stability and appropriate storage conditions is crucial for ensuring its integrity, purity, and suitability for use in research and development. This guide provides a comprehensive overview of the known and inferred stability characteristics of 3-nitrothioanisole, along with recommended storage and handling procedures.

Physicochemical Properties

A summary of the basic physicochemical properties of 3-nitrothioanisole is provided in Table 1.

Table 1: Physicochemical Properties of 3-Nitrothioanisole

PropertyValue
CAS Number 2524-76-7
Molecular Formula C₇H₇NO₂S
Molecular Weight 169.21 g/mol
Appearance Not specified (likely a solid or liquid)
Melting Point Information not available
Boiling Point Information not available
Solubility Information not available

Stability Profile

Thermal Stability

Aromatic nitro compounds can be susceptible to thermal decomposition, although they are generally more stable than their aliphatic counterparts. The presence of the nitro group can make the molecule energetic. For many nitroaromatic compounds, decomposition occurs at elevated temperatures. It is recommended to avoid exposing 3-nitrothioanisole to high temperatures to prevent potential degradation.

Photostability

Aromatic nitro compounds are known to be sensitive to light. Photochemical degradation can occur, leading to the formation of various byproducts. It is crucial to protect 3-nitrothioanisole from exposure to light, especially UV radiation.

Hydrolytic Stability

The thioether linkage in 3-nitrothioanisole is generally stable to hydrolysis under neutral conditions. However, under strong acidic or basic conditions, hydrolysis of the thioether to a thiol and an alcohol may be possible, although likely requiring harsh conditions. The nitro group's electron-withdrawing nature might influence the reactivity of the aromatic ring, but significant hydrolysis of the thioether bond under typical storage conditions is not expected.

Oxidative Stability

The sulfide group in 3-nitrothioanisole is susceptible to oxidation. Common oxidizing agents can convert the sulfide to a sulfoxide and further to a sulfone. Therefore, contact with oxidizing agents should be avoided. As an air-sensitive sulfur compound, it is advisable to handle and store 3-nitrothioanisole under an inert atmosphere to prevent slow oxidation over time.

Table 2: Summary of Inferred Stability of 3-Nitrothioanisole

ConditionInferred StabilityPotential Degradation Products
Elevated Temperature Potentially unstableProducts of decomposition (e.g., oxides of nitrogen and sulfur)
Light (especially UV) Likely unstablePhotodegradation products
Acidic/Basic pH Generally stable, potential for hydrolysis under harsh conditions3-Nitrophenol, methanethiol
Oxidizing Agents Unstable3-Nitrophenyl methyl sulfoxide, 3-Nitrophenyl methyl sulfone
Air/Oxygen Potentially unstable over timeOxidation products (sulfoxide, sulfone)

Recommended Storage and Handling

Based on the inferred stability profile and general guidelines for handling air-sensitive sulfur compounds, the following storage and handling procedures are recommended.

Table 3: Recommended Storage and Handling Conditions for 3-Nitrothioanisole

ParameterRecommendation
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.
Light Protect from light. Store in an amber or opaque container.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Container Use a tightly sealed container to prevent moisture ingress.
Incompatibilities Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Handling Handle in a well-ventilated area, preferably in a fume hood or glovebox. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.

Potential Degradation Pathways

A hypothetical degradation pathway for 3-nitrothioanisole is illustrated below, focusing on oxidation, which is a likely degradation route for thioethers.

G Hypothetical Oxidation Pathway of 3-Nitrothioanisole A 3-Nitrothioanisole B 3-Nitrophenyl methyl sulfoxide A->B Oxidation C 3-Nitrophenyl methyl sulfone B->C Further Oxidation

Caption: Hypothetical oxidation pathway of 3-nitrothioanisole.

Experimental Protocols: Representative Stability-Indicating HPLC Method

The following is a representative, non-validated HPLC method that could serve as a starting point for developing a stability-indicating assay for 3-nitrothioanisole. This protocol is based on common practices for analyzing similar aromatic compounds.

Objective

To develop an HPLC method capable of separating 3-nitrothioanisole from its potential degradation products.

Materials and Reagents
  • 3-Nitrothioanisole reference standard

  • HPLC grade acetonitrile

  • HPLC grade water

  • Formic acid or trifluoroacetic acid (for mobile phase modification)

  • Forced degradation reagents (e.g., hydrochloric acid, sodium hydroxide, hydrogen peroxide, UV lamp, heating block)

Chromatographic Conditions (Starting Point)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a suitable gradient, for example, 30% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for 3-nitrothioanisole)

  • Injection Volume: 10 µL

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve 3-nitrothioanisole in a suitable solvent and add 0.1 M HCl. Heat at 60 °C for a specified time. Neutralize before injection.

  • Base Hydrolysis: Dissolve 3-nitrothioanisole in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified time. Neutralize before injection.

  • Oxidative Degradation: Dissolve 3-nitrothioanisole in a suitable solvent and add 3% H₂O₂. Keep at room temperature for a specified time.

  • Thermal Degradation: Store solid 3-nitrothioanisole at an elevated temperature (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent for analysis.

  • Photodegradation: Expose a solution of 3-nitrothioanisole to UV light (e.g., 254 nm) for a specified time.

Analysis

Analyze the stressed samples by the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent compound and from each other.

G General Workflow for Stability Testing cluster_0 Forced Degradation A Acid Hydrolysis F Develop Stability-Indicating Analytical Method (e.g., HPLC) A->F B Base Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Analyze Stressed Samples F->G H Identify and Quantify Degradants G->H I Establish Degradation Profile H->I

Caption: General workflow for conducting a forced degradation study.

Conclusion

While specific stability data for 3-nitrothioanisole is scarce, by examining the properties of related chemical structures, it can be inferred that the compound is likely sensitive to heat, light, and oxidizing agents. For maintaining its purity and integrity, it is imperative to store 3-nitrothioanisole in a cool, dark, and inert environment. The thioether group is a potential site for oxidation, and this represents a probable degradation pathway. For any research or development activities, it is strongly recommended to perform dedicated stability studies using validated analytical methods to establish a definitive stability profile for 3-nitrothioanisole under specific conditions of use and storage.

An In-depth Technical Guide on 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Methylthio)-3-nitrobenzene, also known as 3-nitrothioanisole, is an aromatic organosulfur compound with the chemical formula C₇H₇NO₂S. Its structure features a benzene ring substituted with a methylthio group (-SCH₃) and a nitro group (-NO₂) at the meta position. The presence of both an electron-donating methylthio group and a strongly electron-withdrawing nitro group on the aromatic ring suggests the potential for diverse chemical reactivity and biological activity. This technical guide provides a comprehensive review of the available scientific literature on this compound, focusing on its synthesis, physicochemical properties, and potential biological relevance. While specific biological activity data for this compound is limited in publicly accessible literature, this guide also outlines general experimental protocols relevant to the assessment of nitroaromatic compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₇NO₂S[]
Molecular Weight 169.20 g/mol []
Appearance Pale yellow to brown liquid[2]
Boiling Point 92 °C at 1 mmHg[]
Melting Point 14-17 °C[2]
Density 1.27 g/cm³[]
Solubility Soluble in organic solvents such as ethanol, ether, and benzene. Very slightly soluble to insoluble in water.[2]
CAS Number 2524-76-7[]

Synthesis

General Experimental Protocol: Synthesis of this compound

Reaction Scheme:

G reactant 3-Nitrobenzenethiol product This compound reactant->product Methylation reagent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) reagent->product base Base (e.g., K₂CO₃, NaH) base->reactant Deprotonation G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of this compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H G A Prepare enzyme, substrate, and inhibitor solutions B Pre-incubate enzyme with varying concentrations of this compound A->B C Initiate the reaction by adding the substrate B->C D Monitor the reaction progress over time (e.g., by spectrophotometry or fluorometry) C->D E Determine the initial reaction rates D->E F Plot reaction rates against inhibitor concentration E->F G Calculate the IC50 or Ki value F->G G cluster_0 Cellular Environment cluster_1 Potential Cellular Effects cluster_2 Downstream Signaling & Outcomes A This compound B Reactive Oxygen Species (ROS) Generation A->B Metabolic Activation C Enzyme Inhibition A->C D DNA Damage B->D F Pathway Dysregulation C->F E Apoptosis D->E F->E

References

Toxicological Profile of 1-(Methylthio)-3-nitrobenzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the toxicological data for nitrobenzene, serving as a surrogate for 1-(Methylthio)-3-nitrobenzene. It is intended for researchers, scientists, and drug development professionals.

Acute Toxicity Data (Surrogate: Nitrobenzene)

The acute toxicity of nitrobenzene has been evaluated through various routes of exposure in different animal models. The following tables summarize the available quantitative data.

Table 1: Acute Oral Toxicity of Nitrobenzene

SpeciesSexRouteLD50 (mg/kg)Reference
RatFemaleGavage600[1]
RatNot SpecifiedOral349[2]
MouseNot SpecifiedOral590[2]

Table 2: Acute Dermal Toxicity of Nitrobenzene

SpeciesSexRouteLD50 (mg/kg)Reference
RatNot SpecifiedSkin2100[2]
RabbitNot SpecifiedSkin760[3]

Table 3: Acute Inhalation Toxicity of Nitrobenzene

SpeciesSexExposure DurationLC50 (ppm)Reference
RatMale4 hours556[2]
RatNot Specified4 hours2850 mg/m³[4]

Genotoxicity and Mutagenicity

The genotoxic potential of nitroaromatic compounds is a significant toxicological endpoint. While specific data for this compound is lacking, studies on nitrobenzene and other nitroaromatic compounds provide valuable insights.

Nitrobenzene itself has shown mixed results in genotoxicity assays. It is generally considered non-mutagenic in the Ames test (a bacterial reverse mutation assay) with and without metabolic activation[5][6]. However, some studies suggest that nitroaromatic compounds can be mutagenic, particularly those with a nitro group in the meta- or para-position[5]. The addition of a nitro-group to benzamine molecules has been shown to convert them into direct mutagens in the Ames test[7].

In mammalian cells, nitrobenzene has been reported to have clastogenic potential (causing chromosomal damage) at high concentrations and aneugenic effects (affecting chromosome number) at lower concentrations in vitro[6].

Metabolism and Mechanism of Toxicity

The toxicity of nitroaromatic compounds is closely linked to their metabolism. The primary mechanism of toxicity for nitrobenzene and related compounds is the induction of methemoglobinemia[8][9].

Metabolic Pathways

The metabolism of nitrobenzene can proceed through two main pathways:

  • Nitroreduction: This is considered the more toxicologically significant pathway[10]. The nitro group (-NO2) is reduced to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH2) group. This reduction is carried out by nitroreductases present in the gut microflora and hepatic microsomes[10][11]. The hydroxylamino intermediate is a potent inducer of methemoglobin.

  • Ring Oxidation: Cytochrome P450 enzymes can hydroxylate the aromatic ring to form nitrophenols[10].

It is plausible that this compound follows a similar metabolic fate, with the methylthio group potentially undergoing oxidation to sulfoxide and sulfone derivatives.

Mechanism of Methemoglobinemia

The hydroxylamino metabolite of nitrobenzene can oxidize the ferrous iron (Fe2+) in hemoglobin to the ferric state (Fe3+), forming methemoglobin. Methemoglobin is incapable of binding and transporting oxygen, leading to tissue hypoxia[9]. Symptoms of methemoglobinemia include cyanosis (bluish discoloration of the skin), headache, dizziness, and in severe cases, coma and death[4][8].

NB Nitroaromatic Compound (e.g., Nitrobenzene) Nitroso Nitroso Intermediate NB->Nitroso Nitroreductase Hydroxylamino Hydroxylamino Intermediate Nitroso->Hydroxylamino Nitroreductase Amino Amino Metabolite Hydroxylamino->Amino MetHb Methemoglobin (Fe³⁺) Hydroxylamino->MetHb Oxidation Excretion Excretion Amino->Excretion Hb Hemoglobin (Fe²⁺) Hb->MetHb

Figure 1: Simplified signaling pathway of nitroaromatic-induced methemoglobinemia.

Experimental Protocols (Surrogate: Nitrobenzene)

Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological data. The following sections outline typical methodologies used for assessing the toxicity of nitroaromatic compounds.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals compared to classical methods.

  • Animal Model: Typically, female rats of a specific strain (e.g., Sprague-Dawley) are used.

  • Housing and Acclimatization: Animals are housed in controlled conditions (temperature, humidity, light-dark cycle) and acclimatized for at least 5 days before the study.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information. The substance is usually administered by oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next is dosed at a lower level. This continues until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

cluster_0 Pre-study cluster_1 Dosing and Observation cluster_2 Data Analysis Acclimatization Animal Acclimatization DoseSelection Starting Dose Selection Acclimatization->DoseSelection Dose1 Dose Animal 1 DoseSelection->Dose1 Observe1 Observe for Toxicity/Mortality Dose1->Observe1 Decision1 Outcome? Observe1->Decision1 DoseUp Increase Dose Decision1->DoseUp Survival DoseDown Decrease Dose Decision1->DoseDown Mortality DoseNext Dose Next Animal DoseUp->DoseNext DoseDown->DoseNext ObserveNext Observe DoseNext->ObserveNext DecisionNext Outcome? ObserveNext->DecisionNext CalculateLD50 Calculate LD50 DecisionNext->CalculateLD50 Stopping Criteria Met

Figure 2: Experimental workflow for an acute oral toxicity study using the Up-and-Down Procedure.

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is widely used to assess the mutagenic potential of a chemical.

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used (e.g., TA98, TA100, TA1535, TA1537). These strains cannot synthesize histidine and will not grow on a histidine-deficient medium.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance in the presence or absence of S9 mix.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine due to a mutation) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Conclusion

While specific toxicological data for this compound is currently unavailable, the information on nitrobenzene provides a crucial starting point for understanding its potential hazards. The primary toxic effect is likely to be methemoglobinemia, driven by the reductive metabolism of the nitro group. The presence of the methylthio- substituent may modulate the metabolic rate and pathway, potentially influencing the overall toxicity. Therefore, any handling or research involving this compound should be conducted with appropriate safety precautions, assuming a toxicity profile similar to or potentially greater than that of nitrobenzene until specific experimental data becomes available. This guide underscores the critical need for further toxicological evaluation of this compound to establish a definitive safety profile.

References

An In-depth Technical Guide on the Potential Hazards of 3-Nitrothioanisole Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Specific toxicological data for 3-nitrothioanisole is limited. The information herein is synthesized from data on structurally similar compounds and general knowledge of nitroaromatic and thioether compounds. All laboratory work should be conducted with appropriate safety precautions and after consulting a comprehensive, substance-specific Safety Data Sheet (SDS) if available.

Introduction

3-Nitrothioanisole is an organic compound featuring a benzene ring substituted with a nitro group and a methylthio group at positions 3 and 1, respectively. As with many nitroaromatic compounds, it is primarily used as an intermediate in chemical synthesis.[1][2][3] The presence of the electron-withdrawing nitro group and the metabolically susceptible thioether linkage suggests a potential for biological activity and associated hazards.[4][5][6] Due to a lack of comprehensive toxicological studies specifically on 3-nitrothioanisole, this guide infers its potential hazards by examining data from structurally related analogues: 3-nitroanisole, 4-nitrothioanisole, and thioanisole.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for assessing its potential for absorption, distribution, metabolism, and excretion (ADME), as well as its environmental fate. The table below summarizes the available data for 3-nitrothioanisole and its analogues.

Property3-Nitrothioanisole3-Nitroanisole4-NitrothioanisoleThioanisole
CAS Number 2524-76-7[7]555-03-3[8]701-57-5100-68-5[9]
Molecular Formula C₇H₇NO₂S[7]C₇H₇NO₃[8]C₇H₇NO₂SC₇H₈S[9]
Molecular Weight 169.20 g/mol [7]153.14 g/mol [8]169.20 g/mol 124.21 g/mol [9]
Appearance --Light yellow to orange powder/crystal[10]Colorless to pale yellow liquid[11]
Melting Point 14 °C[7]-66-69 °C[10]-
Boiling Point 92 °C @ 1 mmHg[7]-140 °C @ 2 mmHg[10]-
Density 1.29 g/cm³[7]---
Solubility --Soluble in Toluene[10]Insoluble in water; soluble in organic solvents[11]

Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information. The following table compares the GHS hazard statements for analogues of 3-nitrothioanisole. Based on these, it is prudent to handle 3-nitrothioanisole as a substance with significant potential for acute toxicity and other health effects.

GHS Hazard Statement3-Nitroanisole4-NitrothioanisoleThioanisole
Acute Toxicity, Oral H302: Harmful if swallowedH301: Toxic if swallowed[10]H302: Harmful if swallowed[12]
Acute Toxicity, Dermal -H311: Toxic in contact with skin[10]-
Acute Toxicity, Inhalation -H332: Harmful if inhaled[10]-
Skin Corrosion/Irritation --H315: Causes skin irritation[12]
Serious Eye Damage/Irritation --H319: Causes serious eye irritation[12]
Skin Sensitization --H317: May cause an allergic skin reaction[12]
Carcinogenicity H350: May cause cancer[13]--
Aquatic Hazard --H411: Toxic to aquatic life with long lasting effects[12]

Given the data from its analogues, 3-nitrothioanisole should be presumed to be harmful or toxic if swallowed, potentially toxic in contact with skin or if inhaled, and a possible skin/eye irritant. The carcinogenic potential of the closely related 3-nitroanisole warrants significant caution.[13]

Toxicological Profile

Acute Toxicity

Acute toxicity data for the analogues suggest that 3-nitrothioanisole is likely to be harmful. Nitroaromatic compounds can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blue lips and skin), headache, dizziness, and confusion.[14][15]

CompoundRouteSpeciesLD50 Value
2-Nitroanisole (analogue)OralRat740 mg/kg[13]
4-Nitroanisole (analogue)OralRat2,300 mg/kg[16]
4-Nitroanisole (analogue)DermalRat> 16,000 mg/kg[16]
Carcinogenicity, Mutagenicity, and Reproductive Toxicity

The carcinogenic potential of nitroaromatic compounds is a significant concern.[1][17] Metabolism, particularly the reduction of the nitro group, can lead to the formation of DNA-reactive intermediates like hydroxylamines.[18]

  • o-Nitroanisole is listed as "reasonably anticipated to be a human carcinogen" based on studies showing it caused leukemia and tumors of the urinary bladder, kidney, and large intestine in rats, and liver tumors in mice.[18]

  • 4-Nitroanisole is suspected of causing cancer.[16]

Due to these findings in closely related isomers, 3-nitrothioanisole should be handled as a potential carcinogen until proven otherwise. Data on mutagenicity and reproductive toxicity for these specific analogues are limited, but nitroaromatic compounds as a class are known to have mutagenic effects.[1]

Mechanisms of Toxicity

The toxicity of 3-nitrothioanisole is likely driven by two main pathways related to its functional groups:

  • Nitro Group Reduction: The nitro group can undergo enzymatic reduction in the body to form nitroso and hydroxylamine intermediates. These intermediates are highly reactive and can bind to cellular macromolecules, including DNA, leading to mutations and potentially cancer.[4] A one-electron reduction can also produce a nitro radical anion, which, under aerobic conditions, can generate reactive oxygen species (ROS) like the superoxide anion, leading to oxidative stress and cellular damage.[4]

  • Thioether Oxidation: The sulfur atom in the thioether group is susceptible to oxidation.[6][19] This can be catalyzed by enzymes like cytochrome P450s to form the corresponding sulfoxide and then sulfone. While this is often a detoxification pathway, the intermediates can sometimes be reactive. For example, oxidation of thioanisole can affect sensitive amino acids and impact metabolic pathways.[6]

Proposed Metabolic Pathways

No specific metabolism studies on 3-nitrothioanisole are available. However, based on the known metabolism of nitroaromatics and thioanisoles, a plausible metabolic scheme can be proposed. The primary metabolic routes would likely involve nitroreduction and thioether oxidation occurring concurrently or sequentially.

Caption: Proposed metabolic pathways of 3-nitrothioanisole.

Experimental Protocols: General Workflow for Chemical Hazard Assessment

When specific toxicological data is unavailable for a compound like 3-nitrothioanisole, a tiered approach to hazard assessment is typically employed. This involves a series of in vitro and in vivo tests to characterize potential health effects.

Methodology:

  • In Silico Analysis: Computational models (Quantitative Structure-Activity Relationship, QSAR) are used to predict toxicity based on chemical structure by comparing it to a database of known toxicants.

  • In Vitro Genotoxicity Assays:

    • Ames Test (Bacterial Reverse Mutation Assay): This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to screen for point mutations. The compound is tested with and without metabolic activation (e.g., rat liver S9 fraction) to see if it or its metabolites can cause the bacteria to revert to a state where they can synthesize histidine.

    • In Vitro Mammalian Cell Micronucleus Test: Mammalian cells (e.g., CHO, V79, or human lymphocytes) are exposed to the test compound. The formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division, is assessed as an indicator of chromosomal damage.

  • In Vitro Cytotoxicity Assays: Cell lines (e.g., HepG2 for liver toxicity) are exposed to a range of concentrations of the compound to determine the concentration that causes 50% cell death (IC50), providing a measure of basal cytotoxicity.

  • Acute Systemic Toxicity (In Vivo):

    • Acute Toxic Class Method (OECD TG 423): This method uses a stepwise procedure with a small number of animals (typically rats) per step. The outcome of each step determines the next step, allowing for classification into a toxicity category while minimizing animal use. The endpoint is typically mortality or clear signs of toxicity within a 14-day observation period.

  • Repeated Dose Toxicity Studies (In Vivo): If warranted by the results of acute studies and expected human exposure patterns, longer-term studies (e.g., 28-day or 90-day studies in rodents) are conducted. Animals are dosed daily, and a wide range of endpoints are evaluated, including clinical observations, body weight, food/water consumption, hematology, clinical chemistry, and histopathology of major organs.

G start New Chemical Entity (e.g., 3-Nitrothioanisole) in_silico In Silico / QSAR (Predict Toxicity) start->in_silico genotox In Vitro Genotoxicity (Ames, Micronucleus) in_silico->genotox cytotox In Vitro Cytotoxicity (e.g., HepG2 IC50) genotox->cytotox acute_tox Acute In Vivo Toxicity (e.g., OECD TG 423) cytotox->acute_tox repeated_dose Repeated Dose Study (28- or 90-day) acute_tox->repeated_dose If warranted risk_assessment Hazard & Risk Assessment acute_tox->risk_assessment repeated_dose->risk_assessment

Caption: General experimental workflow for chemical hazard assessment.

Conclusion

Therefore, 3-nitrothioanisole should be handled with significant caution, employing stringent engineering controls (e.g., fume hood), appropriate personal protective equipment (gloves, safety glasses, lab coat), and safe work practices to minimize exposure. It should be treated as a substance that is harmful if swallowed and a potential carcinogen until comprehensive toxicological data become available.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-(methylthio)-3-nitrobenzene from 3-nitrobenzyl chloride via a nucleophilic substitution reaction. This transformation is a fundamental process in organic synthesis, yielding a versatile intermediate for the development of various pharmaceutical and agrochemical compounds. The nitro and methylthio functional groups offer multiple avenues for further chemical modification, making the target molecule a valuable building block in medicinal chemistry. The following sections detail the reaction, a comprehensive experimental protocol, a summary of key data, and a visual representation of the workflow.

Introduction

The synthesis of aryl thioethers is of significant interest in organic and medicinal chemistry due to their prevalence in a wide array of biologically active molecules. The target compound, this compound, serves as a key intermediate. The electron-withdrawing nitro group can act as a handle for further transformations, such as reduction to an amine, while the methylthio group can be oxidized to sulfoxide or sulfone moieties, offering a diverse range of pharmacological properties. The presented protocol describes a straightforward and efficient method for the preparation of this compound from commercially available 3-nitrobenzyl chloride.

Chemical Reaction

The synthesis proceeds via a standard SN2 (bimolecular nucleophilic substitution) reaction. The nucleophile, sodium thiomethoxide (CH₃SNa), displaces the chloride leaving group from the benzylic carbon of 3-nitrobenzyl chloride. The presence of the nitro group at the meta position does not significantly interfere with this benzylic substitution.

Reaction Scheme:

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound.

Materials and Reagents:

  • 3-Nitrobenzyl chloride

  • Sodium thiomethoxide (or can be prepared in situ from methanethiol and a base like sodium hydroxide)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc) for extraction

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzyl chloride (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: To the stirred solution, add sodium thiomethoxide (1.1 - 1.2 eq) portion-wise at room temperature. An exotherm may be observed. If necessary, cool the reaction mixture with a water bath to maintain the temperature between 20-30 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with dichloromethane or ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateMelting Point (°C)Boiling Point (°C)
3-Nitrobenzyl chlorideC₇H₆ClNO₂171.58Solid43-47[1]85-87 / 5 mmHg[1]
This compoundC₇H₇NO₂S169.20Liquid14[]92 / 1 mmHg[]

Expected Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, δ): ~8.1 (s, 1H), ~7.9 (d, 1H), ~7.4 (t, 1H), ~7.3 (d, 1H), ~2.5 (s, 3H).

  • ¹³C NMR (CDCl₃, δ): ~148.5, ~140.0, ~132.0, ~129.5, ~121.0, ~118.0, ~15.5.

  • Mass Spectrometry (EI): m/z (%) = 169 (M⁺).

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the chemical transformation.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start Dissolve 3-nitrobenzyl chloride in anhydrous DMF add_nucleophile Add sodium thiomethoxide start->add_nucleophile stir Stir at room temperature (2-4 hours) add_nucleophile->stir monitor Monitor by TLC stir->monitor quench Pour into water and extract monitor->quench wash Wash organic layer quench->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end This compound purify->end chemical_reaction reactant1 3-Nitrobenzyl Chloride (C₇H₆ClNO₂) plus1 + arrow DMF, Room Temp. reactant1->arrow reactant2 Sodium Thiomethoxide (CH₃SNa) product1 This compound (C₇H₇NO₂S) plus2 + product2 Sodium Chloride (NaCl) arrow->product1

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic aromatic substitution (SNAr) is a powerful and versatile reaction in organic synthesis for the formation of new carbon-heteroatom and carbon-carbon bonds on aromatic rings. This process is particularly effective on electron-deficient aromatic systems, where the presence of strong electron-withdrawing groups facilitates the attack of a nucleophile. 1-(Methylthio)-3-nitrobenzene serves as an interesting substrate for SNAr reactions. The nitro group at the meta position relative to the methylthio group activates the ring towards nucleophilic attack, although its activating effect is less pronounced compared to ortho or para positioning.[1] This document provides detailed application notes and generalized protocols for conducting SNAr reactions on this compound with various nucleophiles.

The generally accepted mechanism for SNAr is a two-step addition-elimination process. The reaction is initiated by the attack of a nucleophile on the aromatic ring, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The stability of this intermediate is a key factor in determining the reaction rate. The subsequent elimination of a leaving group restores the aromaticity of the ring, yielding the final substitution product. In the case of this compound, the primary leaving group is the methylthio (-SMe) group; however, under certain conditions, displacement of the nitro group has also been observed in highly activated systems.[3] It is important to note that the methylthio group is generally considered a poorer leaving group compared to halides or the methylsulfonyl group.[4]

Data Presentation

Due to the limited availability of specific quantitative data for SNAr reactions on this compound in the reviewed literature, the following tables provide generalized reaction conditions and expected outcomes based on reactions with analogous nitroaromatic compounds. These should be considered as starting points for optimization.

Table 1: Generalized Reaction Conditions for SNAr on this compound with Various Nucleophiles

NucleophileReagents and ConditionsLeaving GroupExpected ProductTypical Yield Range (%)Reference for Analogy
Secondary Amines Piperidine, K₂CO₃, DMSO, 80-100 °C-SMe1-(Piperidin-1-yl)-3-nitrobenzene60-90[5]
Morpholine, Et₃N, DMF, 50-100 °C-SMe4-(3-Nitrophenyl)morpholine55-85[6]
Alkoxides Sodium Methoxide (NaOMe), MeOH, Reflux-SMe1-Methoxy-3-nitrobenzene40-70
Sodium Ethoxide (NaOEt), EtOH, Reflux-SMe1-Ethoxy-3-nitrobenzene45-75
Thiolates Sodium Thiophenoxide (NaSPh), DMF, RT-SMe3-Nitrophenyl(phenyl)sulfane70-95General SNAr

Note: Yields are estimates based on similar reactions and will require experimental optimization for this specific substrate.

Mechanistic Overview & Visualizations

The SNAr reaction on this compound proceeds through the formation of a Meisenheimer complex. The nitro group, although in the meta position, helps to stabilize the negative charge of the intermediate through its inductive electron-withdrawing effect.

Caption: General mechanism of the SNAr reaction on this compound.

Experimental Protocols

The following are generalized protocols for performing nucleophilic aromatic substitution on this compound. Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol describes the displacement of the methylthio group by a secondary amine.

Materials:

  • This compound

  • Piperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous DMSO (5-10 mL per mmol of substrate).

  • Add piperidine (1.2 - 1.5 eq) to the reaction mixture.

  • Add potassium carbonate (2.0 eq) to the flask.

  • Stir the reaction mixture at 80-100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide (e.g., Sodium Methoxide)

This protocol details the synthesis of an aryl ether via displacement with an alkoxide.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe) solution in Methanol or solid NaOMe

  • Methanol (MeOH), anhydrous

  • Dichloromethane

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Add anhydrous methanol (10-20 mL per mmol of substrate).

  • Carefully add sodium methoxide (1.5 - 2.0 eq) to the solution. If using a solution of NaOMe in MeOH, add it dropwise.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting crude product by flash chromatography.

Experimental Workflow

The following diagram outlines the general workflow for a typical SNAr experiment followed by product isolation and purification.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Isolation & Purification A 1. Add this compound and solvent to flask B 2. Add Nucleophile (e.g., Amine, Alkoxide) A->B C 3. Add Base (if required) B->C D 4. Heat and Stir (Monitor by TLC) C->D E 5. Cool to Room Temperature and Quench D->E F 6. Liquid-Liquid Extraction E->F G 7. Wash Organic Layer with Brine F->G H 8. Dry with Anhydrous Salt (e.g., Na₂SO₄) G->H I 9. Filter and Concentrate (Rotary Evaporation) H->I J 10. Purify by Column Chromatography I->J K 11. Characterize Product (NMR, MS, etc.) J->K

Caption: A generalized experimental workflow for SNAr reactions.

Concluding Remarks

The nucleophilic aromatic substitution on this compound provides a pathway to a variety of substituted nitroaromatic compounds. While the meta-nitro group provides sufficient activation for the reaction to proceed with strong nucleophiles, the reaction conditions may need to be more forcing compared to ortho- or para-activated systems. The protocols provided here serve as a robust starting point for further investigation and optimization. Researchers should carefully consider the nucleophilicity of their chosen reagent and the relative lability of the methylthio leaving group when designing their synthetic strategies.

References

Application Notes and Protocols for the Oxidation of 1-(Methylthio)-3-nitrobenzene to 1-(Methylsulfonyl)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the oxidation of 1-(methylthio)-3-nitrobenzene to its corresponding sulfone, 1-(methylsulfonyl)-3-nitrobenzene. The sulfone functional group is of significant interest in medicinal chemistry as it can enhance the metabolic stability, solubility, and cell permeability of drug candidates. These protocols outline effective oxidation methods, enabling researchers to select the most suitable procedure based on available reagents and desired scale.

Introduction

The oxidation of thioethers to sulfones is a fundamental and crucial transformation in organic synthesis, with widespread applications in the pharmaceutical industry. The resulting sulfones often exhibit altered physicochemical and biological properties compared to their sulfide precursors, which can be highly advantageous for drug design and development. 1-(Methylsulfonyl)-3-nitrobenzene serves as a valuable building block for the synthesis of various biologically active molecules. This document details reliable and commonly employed methods for its preparation from this compound. The primary methods discussed involve the use of common oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Data Presentation

The following table summarizes various reported methods for the oxidation of thioethers to sulfones, highlighting the reagents, general conditions, and expected yields. This data is compiled from general protocols for thioether oxidation and can be adapted for this compound.

Oxidizing AgentCatalyst/SolventTemperature (°C)Reaction TimeTypical Yield (%)Reference(s)
m-CPBA (meta-Chloroperoxybenzoic acid)Dichloromethane (DCM)0 to Room Temp1 - 4 hoursHigh[1][2]
H₂O₂ (30%)Glacial Acetic AcidRoom TempVaries90-99[3]
H₂O₂ (30%)Niobium Carbide (NbC)Room TempVariesHigh[4]
Oxone® (Potassium peroxymonosulfate)Methanol/WaterRoom Temp1 - 3 hoursHigh[1]
Sodium Chlorite (NaClO₂) / HClAcetonitrile251 hour~95[5]

Experimental Protocols

Method 1: Oxidation using meta-Chloroperoxybenzoic acid (m-CPBA)

This protocol describes the oxidation of this compound to 1-(methylsulfonyl)-3-nitrobenzene using m-CPBA, a widely used and effective oxidizing agent for this transformation.

Materials:

  • This compound (1.0 eq)

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77%) (2.2 - 2.5 eq)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, dissolve m-CPBA (2.2 - 2.5 eq) in dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of the thioether at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by the slow addition of a saturated NaHCO₃ solution to neutralize the excess peroxyacid and the m-chlorobenzoic acid byproduct.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer successively with saturated NaHCO₃ solution and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfone.

  • Purify the crude product by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure 1-(methylsulfonyl)-3-nitrobenzene.

Method 2: Oxidation using Hydrogen Peroxide in Acetic Acid

This protocol provides an alternative method using hydrogen peroxide as the oxidant in an acidic medium.

Materials:

  • This compound (1.0 eq)

  • 30% Hydrogen Peroxide (H₂O₂) (excess)

  • Glacial Acetic Acid

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Add 30% hydrogen peroxide (excess, typically 3-5 eq) to the solution.

  • Stir the reaction mixture at room temperature. The reaction time can vary and should be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Upon completion, carefully pour the reaction mixture into ice-water.

  • Quench the excess hydrogen peroxide by adding a saturated aqueous solution of sodium thiosulfate.

  • Neutralize the acetic acid by the careful addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated NaCl solution.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or recrystallization to afford pure 1-(methylsulfonyl)-3-nitrobenzene.

Visualizations

The following diagram illustrates the general experimental workflow for the oxidation of this compound to 1-(methylsulfonyl)-3-nitrobenzene.

Oxidation_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification start_end start_end process process decision decision io io product product Start Start: This compound Dissolve Dissolve in Solvent (e.g., DCM or Acetic Acid) Start->Dissolve AddOxidant Add Oxidizing Agent (e.g., m-CPBA or H₂O₂) Dissolve->AddOxidant React Stir at appropriate temperature AddOxidant->React Quench Quench Reaction React->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (Recrystallization or Column Chromatography) Dry->Purify End Product: 1-(Methylsulfonyl)-3-nitrobenzene Purify->End

Caption: Experimental workflow for the oxidation of this compound.

The following diagram illustrates the chemical transformation from the starting material to the final product.

Reaction_Scheme reactant This compound (Thioether) dummy1 reactant->dummy1 product 1-(Methylsulfonyl)-3-nitrobenzene (Sulfone) reagents [O] dummy1->product Oxidizing Agent (e.g., m-CPBA, H₂O₂) dummy2

References

Application Notes and Protocols for the Selective Reduction of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed application notes and experimental protocols for the selective reduction of the nitro group in 3-nitrothioanisole to synthesize 3-aminothioanisole. The presence of a sulfur-containing thioether group necessitates chemoselective reduction methods to avoid catalyst poisoning or undesired side reactions. This guide outlines several effective strategies, including catalytic transfer hydrogenation, reduction with stannous chloride, and reduction using metals in acidic media. Quantitative data is summarized for easy comparison, and detailed, step-by-step protocols are provided for key methods.

Introduction

3-Aminothioanisole is a valuable building block in the synthesis of pharmaceuticals and other specialty chemicals. Its preparation via the reduction of 3-nitrothioanisole is a critical transformation. The primary challenge in this synthesis is the selective reduction of the aromatic nitro group in the presence of the thioether (-SMe) functionality. The sulfur atom can poison noble metal catalysts, and harsh reducing conditions can potentially cleave the C-S bond. Therefore, the choice of reducing agent and reaction conditions is crucial for achieving high yields and purity.

This document details three reliable methods for this transformation:

  • Catalytic Transfer Hydrogenation (CTH): A mild and efficient method using a hydrogen donor in the presence of a catalyst like Palladium on Carbon (Pd/C).

  • Stannous Chloride (SnCl₂): A classic and highly chemoselective method that tolerates a wide variety of functional groups, including sulfur-containing moieties.[1][2]

  • Metal in Acidic Media: A robust and cost-effective method using metals like iron (Fe) or zinc (Zn) in the presence of an acid.[3][4]

Overview of Reduction Methods and Data

The selection of an appropriate reduction method depends on factors such as substrate compatibility, desired scale, available equipment, and cost. The following table summarizes the key parameters for the recommended methods.

Method/ReagentsKey Reaction ConditionsReported Yield (%)Reaction TimeSelectivity & Notes
Catalytic Transfer Hydrogenation 10% Pd/C, Ammonium Formate (HCOONH₄), Methanol (MeOH)>901-3 hoursExcellent selectivity. Avoids high-pressure H₂ gas. The reaction progress can be monitored easily.[2][5]
Stannous Chloride Dihydrate SnCl₂·2H₂O, Ethanol (EtOH) or Ethyl Acetate (EtOAc), Reflux85-952-6 hoursHighly chemoselective for the nitro group. Tolerates most other functional groups.[1][3]
Iron in Acid Fe powder, Hydrochloric Acid (HCl) or Ammonium Chloride (NH₄Cl), EtOH/H₂O80-903-8 hoursA robust, classic method. The reaction is heterogeneous and may require vigorous stirring.[4][6]
Zinc in Acid Zn dust, Acetic Acid (AcOH), Reflux~852-5 hoursEffective for substrates with sulfur groups. The workup involves handling zinc salts.[6]

Experimental Protocols

Protocol 1: Catalytic Transfer Hydrogenation using Pd/C and Ammonium Formate

This protocol is often preferred for its mild conditions and high efficiency, avoiding the need for a high-pressure hydrogenation apparatus.[2]

Materials:

  • 3-Nitrothioanisole

  • 10% Palladium on Carbon (Pd/C, 5-10 mol%)

  • Ammonium Formate (HCOONH₄, 3-5 equivalents)

  • Methanol (or Ethanol)

  • Diatomaceous earth (e.g., Celite®)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-nitrothioanisole (1 equivalent) in methanol (10-15 mL per gram of substrate).

  • To this solution, add ammonium formate (4 equivalents).

  • Carefully add 10% Pd/C catalyst (5-10 mol% by weight) to the mixture. Caution: Pd/C can be pyrophoric; handle with care.

  • Heat the reaction mixture to a gentle reflux (typically around 65°C for methanol) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed (typically 1-3 hours).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Rinse the pad with a small amount of methanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Redissolve the residue in ethyl acetate and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-aminothioanisole.

  • Purify further by column chromatography or distillation if necessary.

Protocol 2: Reduction using Stannous Chloride Dihydrate (SnCl₂·2H₂O)

This method is highly reliable for its chemoselectivity and is an excellent choice when other reducible functional groups are present.[1]

Materials:

  • 3-Nitrothioanisole

  • Stannous Chloride Dihydrate (SnCl₂·2H₂O, 3-4 equivalents)

  • Ethanol (absolute)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution (NaHCO₃) or 1M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask fitted with a reflux condenser and magnetic stir bar, add 3-nitrothioanisole (1 equivalent) and absolute ethanol (15-20 mL per gram of substrate).

  • Add stannous chloride dihydrate (3.5 equivalents) to the solution.

  • Heat the mixture to reflux (around 78°C) with vigorous stirring. The mixture will become a thick slurry.

  • Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by slowly adding saturated sodium bicarbonate solution or 1M NaOH until the pH is ~8. Tin salts will precipitate as a white solid (tin hydroxide).

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to afford the crude 3-aminothioanisole.

  • The product can be purified by column chromatography on silica gel.

Visualized Workflows and Logic

The following diagrams illustrate the general experimental process and a decision-making guide for selecting an appropriate reduction method.

G General Workflow for Reduction of 3-Nitrothioanisole start Starting Material (3-Nitrothioanisole) setup Reaction Setup (Add Substrate, Reagents, Solvent) start->setup reaction Reaction (Heating, Stirring) setup->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quenching, Filtration, Extraction) monitoring->workup Complete purification Purification (Column Chromatography / Distillation) workup->purification analysis Analysis (NMR, MS, Purity) purification->analysis product Final Product (3-Aminothioanisole) analysis->product

Caption: A generalized workflow for the synthesis of 3-aminothioanisole.

G Decision Guide for Selecting a Reduction Method q1 Are other sensitive functional groups present? q2 Is high-pressure H₂ available? q1->q2 No method_sncl2 Use SnCl₂·2H₂O (High Chemoselectivity) q1->method_sncl2 Yes q3 Is cost a primary concern? q2->q3 No method_cth Use Catalytic Transfer Hydrogenation (CTH) (Pd/C, HCOONH₄) q3->method_cth No method_fe_hcl Use Fe/HCl or Zn/AcOH (Robust, Cost-Effective) q3->method_fe_hcl Yes

Caption: A decision tree to guide the selection of a reduction method.

References

Application of 1-(Methylthio)-3-nitrobenzene in the Synthesis of Phenylazobenzenesulfonamide Derivatives as Potential Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 1-(Methylthio)-3-nitrobenzene is a versatile chemical intermediate that serves as a valuable starting material in the synthesis of various pharmaceutical compounds. Its structure, featuring a nitro group and a methylthio group, allows for a range of chemical transformations, making it a key building block in medicinal chemistry. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a series of phenylazobenzenesulfonamide derivatives, which have shown potential as selective cyclooxygenase-2 (COX-2) inhibitors.

Application Notes

The primary application of this compound in this context is its conversion to 3-(methylthio)aniline, a key amine intermediate. This transformation is typically achieved through the reduction of the nitro group. The resulting 3-(methylthio)aniline can then undergo diazotization followed by a coupling reaction with sulfonamide-containing compounds to yield the target phenylazobenzenesulfonamide derivatives. These compounds are of interest due to their potential to selectively inhibit the COX-2 enzyme, a key target in the development of anti-inflammatory drugs with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[1][2]

The general synthetic strategy involves a two-step process:

  • Reduction of this compound: The nitro group is reduced to an amino group to form 3-(methylthio)aniline.

  • Diazotization and Azo Coupling: The newly formed amino group of 3-(methylthio)aniline is converted to a diazonium salt, which then couples with a suitable aromatic sulfonamide to form the final azo-linked product.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-(Methylthio)aniline

This protocol describes a general method for the reduction of a nitroaromatic compound to the corresponding aniline using a metal catalyst.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Sodium sulfate (anhydrous)

  • Celite

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of this compound (1.0 eq), iron powder (3.0 eq), and ammonium chloride (1.0 eq) in a 1:1 mixture of ethanol and water is prepared.

  • The reaction mixture is heated to reflux and stirred vigorously. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature and filtered through a pad of Celite to remove the iron catalyst.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield 3-(methylthio)aniline.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
Product3-(Methylthio)aniline
Typical Yield85-95%
Purity>95% (by NMR and GC-MS)
Protocol 2: Synthesis of 4-((3-(Methylthio)phenyl)diazenyl)benzenesulfonamide

This protocol details the diazotization of 3-(methylthio)aniline and its subsequent coupling with sulfanilamide.

Materials:

  • 3-(Methylthio)aniline

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl), concentrated

  • Sulfanilamide

  • Sodium acetate

  • Water

  • Ice

Procedure:

  • Diazotization: A solution of 3-(methylthio)aniline (1.0 eq) in dilute hydrochloric acid is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (1.0 eq) is added dropwise to the aniline solution while maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Coupling Reaction: In a separate beaker, sulfanilamide (1.0 eq) is dissolved in a dilute aqueous solution of sodium hydroxide and then neutralized with acetic acid. The solution is cooled to 0-5 °C.

  • The cold diazonium salt solution is slowly added to the sulfanilamide solution with vigorous stirring. The pH of the reaction mixture is maintained at 4-5 by the addition of a saturated sodium acetate solution.

  • A colored precipitate of the azo compound forms. The mixture is stirred for another 1-2 hours in the ice bath to ensure complete coupling.

  • The solid product is collected by vacuum filtration, washed with cold water, and then recrystallized from an appropriate solvent (e.g., ethanol/water mixture) to afford the purified 4-((3-(methylthio)phenyl)diazenyl)benzenesulfonamide.

Quantitative Data:

ParameterValue
Starting Material3-(Methylthio)aniline
Coupling AgentSulfanilamide
Product4-((3-(Methylthio)phenyl)diazenyl)benzenesulfonamide
Typical Yield70-80%
Purity>98% (by HPLC and NMR)

Signaling Pathway and Mechanism of Action

The synthesized phenylazobenzenesulfonamide derivatives are designed to act as selective inhibitors of cyclooxygenase-2 (COX-2).[3]

COX-2 Signaling Pathway: Cyclooxygenase enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as gastric protection and platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation.[2][4] The inhibition of COX-2 leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory and analgesic effects.[1]

Mechanism of Inhibition: The sulfonamide moiety of the synthesized compounds is crucial for their selective inhibition of COX-2. The active site of the COX-2 enzyme has a larger and more accommodating side pocket compared to COX-1. The sulfonamide group of the inhibitor can bind within this side pocket, leading to a stable enzyme-inhibitor complex and selective inhibition of COX-2 over COX-1.[5] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs, which also inhibit the protective functions of COX-1 in the stomach.[1]

Visualizations

experimental_workflow cluster_reduction Step 1: Reduction cluster_coupling Step 2: Diazotization & Coupling start This compound product1 3-(Methylthio)aniline start->product1 Fe, NH4Cl Ethanol/Water, Reflux product1_ref 3-(Methylthio)aniline diazonium Diazonium Salt product1_ref->diazonium NaNO2, HCl 0-5 °C final_product Phenylazobenzenesulfonamide Derivative diazonium->final_product sulfanilamide Sulfanilamide sulfanilamide->final_product pH 4-5

Caption: Synthetic workflow for phenylazobenzenesulfonamide derivatives.

signaling_pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 (Inducible Enzyme) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGs) COX2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Phenylazobenzenesulfonamide Derivative Inhibitor->COX2 Inhibition

Caption: COX-2 signaling pathway and inhibition mechanism.

References

Application Notes and Protocols: 1-(Methylthio)-3-nitrobenzene as an Intermediate in Dye Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(methylthio)-3-nitrobenzene as a key intermediate in the synthesis of azo dyes. This document outlines the synthetic pathway, experimental protocols, and potential applications of the resulting dye molecules, with a focus on their chemical properties and potential biological activities.

Introduction

This compound is an aromatic nitro compound that serves as a crucial precursor in the synthesis of various organic molecules. Its primary application in the dye industry is as a starting material for the production of 3-(methylthio)aniline. This aniline derivative is then utilized to create a range of azo dyes. The presence of the methylthio group can influence the tinctorial properties and potential biological activity of the final dye molecules. Azo dyes are the largest and most versatile class of synthetic organic dyes, characterized by the presence of one or more azo groups (-N=N-).

The general synthetic route involves the reduction of the nitro group in this compound to an amino group, forming 3-(methylthio)aniline. This amine is then diazotized and coupled with various aromatic compounds, such as phenols and other anilines, to produce a diverse array of azo dyes with different colors and properties.

Synthetic Pathway

The overall process for the synthesis of azo dyes from this compound can be depicted as a two-step process. The first step is the reduction of the nitro group, and the second is the diazotization of the resulting amine followed by a coupling reaction.

Dye Synthesis Pathway This compound This compound 3-(Methylthio)aniline 3-(Methylthio)aniline This compound->3-(Methylthio)aniline Reduction Diazonium Salt Diazonium Salt 3-(Methylthio)aniline->Diazonium Salt Diazotization Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Synthetic pathway from this compound to azo dyes.

Experimental Protocols

Protocol 1: Reduction of this compound to 3-(Methylthio)aniline

This protocol describes a general method for the reduction of an aromatic nitro compound to an aniline derivative using a metal catalyst.

Materials:

  • This compound

  • Tin (Sn) powder or Iron (Fe) powder

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (for neutralization)

  • Organic solvent (e.g., ethyl acetate or diethyl ether)

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and tin (or iron) powder.

  • Slowly add concentrated hydrochloric acid to the flask. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • After the initial reaction subsides, heat the mixture under reflux for 2-3 hours to ensure complete reduction.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the solution is basic. This will precipitate the tin (or iron) hydroxides.

  • Extract the product, 3-(methylthio)aniline, with an organic solvent such as ethyl acetate or diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent using a rotary evaporator to obtain the crude 3-(methylthio)aniline.

  • The product can be further purified by distillation under reduced pressure or by column chromatography.

Protocol 2: Synthesis of Azo Dyes from 3-(Methylthio)aniline

This protocol outlines the two-step synthesis of azo dyes: diazotization of 3-(methylthio)aniline followed by coupling with a suitable aromatic compound.

Materials:

  • 3-(Methylthio)aniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Coupling component (e.g., phenol, β-naphthol, or another aromatic amine)

  • Sodium Hydroxide (NaOH) solution

  • Ice bath, beakers, stirring rods

Procedure:

Step 1: Diazotization of 3-(Methylthio)aniline

  • Dissolve a measured amount of 3-(methylthio)aniline in a solution of concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution to the 3-(methylthio)aniline hydrochloride solution, maintaining the temperature between 0-5 °C. The formation of the diazonium salt is indicated by a change in the solution.

Step 2: Azo Coupling

  • In a separate beaker, dissolve the coupling component (e.g., phenol) in an aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

  • A brightly colored azo dye will precipitate out of the solution.

  • Continue stirring the mixture in the ice bath for about 30 minutes to ensure complete coupling.

  • Filter the precipitated dye, wash it with cold water to remove any unreacted salts, and dry it.

  • The crude dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Data Presentation

The following table summarizes the reported yields for the synthesis of various azo dyes derived from aniline derivatives, which can be considered analogous to the synthesis using 3-(methylthio)aniline. Specific yields for dyes from 3-(methylthio)aniline are not widely reported in the literature, but these values provide a general expectation.

Aniline Derivative (Diazo Component)Coupling ComponentProduct (Azo Dye)Yield (%)Reference
Aniline2-(5-Ethylthio-4-phenyl-4H-[1][2]triazol-3-yl)acetonitrile2-(5-Ethylthio-4-phenyl-4H-[2]triazol-3-yl)-2-(phenylhydrazono)acetonitrile90%[2]
4-Methylaniline2-(5-Ethylthio-4-phenyl-4H-[2]triazol-3-yl)acetonitrile2-(5-Ethylthio-4-phenyl-4H-1,2,4-triazol-3-yl)-2-(4-methylphenyldiazenyl)acetonitrile82%[2]
4-Chloroaniline2-(5-Ethylthio-4-phenyl-4H-[2]triazol-3-yl)acetonitrile2-(4-Chlorophenyldiazenyl)-2-(5-ethylthio-4-phenyl-4H-[2]triazol-3-yl)acetonitrile50%[2]
4-Aminobenzenesulfonic acidAniline4-amino-4'-sulfoazobenzene73%
H-Acid (diazotized)Aniline4-(4'-aminophenyleneazo)-5-hydroxy-2,7-naphthalene disulfonic acid disodium salt87%[1]

Characterization of Synthesized Dyes

The synthesized azo dyes can be characterized using various spectroscopic techniques to confirm their structure and purity.

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which corresponds to the color of the dye.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the azo group (-N=N-), hydroxyl group (-OH), and amine group (-NH₂).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized dye.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activities of azo dyes derived from this compound are limited, the broader class of azo dyes has been investigated for various pharmacological properties. These properties are often attributed to their ability to interact with biological macromolecules.[3][4]

Potential_Biological_Activity cluster_dye Azo Dye (from this compound) cluster_outcomes Potential Pharmacological Outcomes AzoDye Methylthio-substituted Azo Dye Enzymes Enzyme Inhibition/Activation AzoDye->Enzymes DNA DNA Intercalation/Binding AzoDye->DNA ROS Modulation of Reactive Oxygen Species (ROS) AzoDye->ROS Antimicrobial Antimicrobial Activity Enzymes->Antimicrobial Anticancer Anticancer Activity Enzymes->Anticancer DNA->Anticancer Antioxidant Antioxidant Activity ROS->Antioxidant

Caption: Potential mechanisms of biological activity for methylthio-substituted azo dyes.

It is important to note that the biological activities of these compounds need to be experimentally verified. The diagram above represents a generalized hypothesis based on the known activities of other azo dyes.

Conclusion

This compound is a valuable intermediate for the synthesis of a novel class of azo dyes. The straightforward reduction to 3-(methylthio)aniline, followed by well-established diazotization and coupling reactions, allows for the creation of a diverse library of dye molecules. The presence of the methylthio group offers a potential avenue for modulating the physicochemical and biological properties of these dyes. Further research is warranted to explore the full potential of these compounds in various applications, including textiles, materials science, and drug development.

References

Application Notes and Protocols: Reaction of 3-Nitrothioanisole with Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of Grignard reagents with nitroarenes is a complex transformation that can lead to a variety of products, primarily through a single-electron transfer (SET) mechanism.[1][2] This application note provides a detailed overview of the expected reactions between 3-nitrothioanisole and Grignard reagents, including potential products, mechanistic insights, and generalized experimental protocols. Due to the reactive nature of the nitro group, these reactions are often not straightforward synthetic procedures but can be exploited for specific chemical transformations. The presence of the thioether functionality in 3-nitrothioanisole adds another layer of complexity and potential for interesting reactivity. A key potential application of this reaction is the reduction of the nitro group to an amine, which is a common strategy in the synthesis of pharmaceutical intermediates.

Reaction Principles and Mechanistic Overview

The interaction between a Grignard reagent (RMgX) and a nitroarene like 3-nitrothioanisole is initiated by a single-electron transfer from the Grignard reagent to the nitroarene.[1][2] This process generates a nitroarene radical anion and a Grignard reagent radical cation. The subsequent fate of these reactive intermediates determines the final product distribution.

Several reaction pathways can occur:

  • Addition to the Nitro Group: The Grignard reagent can add to one of the oxygen atoms of the nitro group. This is a common pathway in the reaction of Grignard reagents with nitroarenes.[3]

  • Conjugate Addition: Alkyl Grignard reagents have been shown to undergo conjugate addition to the aromatic ring of nitroarenes.[1][4]

  • Reduction of the Nitro Group: The reaction can lead to the reduction of the nitro group to various oxidation states, including nitroso, hydroxylamino, and amino functionalities. This is a particularly relevant transformation for the synthesis of aniline derivatives.

  • Side Reactions: A variety of side reactions can occur, including the formation of biphenyls from the coupling of unreacted aryl halides with the Grignard reagent.[5] The Grignard reagent can also act as a base, leading to deprotonation if acidic protons are present.[6][7]

The specific outcome of the reaction is highly dependent on the nature of the Grignard reagent (alkyl vs. aryl), the reaction conditions (temperature, solvent), and the stoichiometry of the reagents.

Potential Products

Based on the general reactivity of nitroarenes with Grignard reagents, the reaction with 3-nitrothioanisole could yield a mixture of the following products.

Table 1: Potential Products from the Reaction of 3-Nitrothioanisole with Grignard Reagents (RMgX)

Product TypeGeneral StructureNotes
Reduction Product 3-(Methylthio)anilineA primary target for synthetic applications. Requires careful control of reaction conditions to favor reduction over other pathways.
Addition Products N-(3-(Methylthio)phenyl)-N-alkyl/arylhydroxylamines and their derivativesFormed from the initial attack of the Grignard reagent on the nitro group.
Ring-Alkylated/Arylated Products Alkyl/aryl substituted 3-nitrothioanisoleResulting from conjugate addition to the aromatic ring.
Coupling Products Biphenyls (if using aryl Grignard from an aryl halide)Common side products in Grignard reactions.[5]

Experimental Protocols

The following are generalized protocols for the reaction of 3-nitrothioanisole with Grignard reagents. Note: These are starting points and may require significant optimization for specific Grignard reagents and desired outcomes. All reactions should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure for the Reaction of 3-Nitrothioanisole with a Grignard Reagent

Materials:

  • 3-Nitrothioanisole

  • Magnesium turnings

  • Appropriate alkyl or aryl halide (e.g., bromobenzene for phenylmagnesium bromide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • Preparation of the Grignard Reagent:

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • In the dropping funnel, place a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous ether or THF.

    • Add a small portion of the halide solution to the magnesium suspension to initiate the reaction (indicated by bubbling and disappearance of the iodine color).

    • Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Nitrothioanisole:

    • In a separate flame-dried flask under a nitrogen atmosphere, dissolve 3-nitrothioanisole (1.0 equivalent) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared Grignard reagent (1.1 - 3.0 equivalents, depending on the desired outcome) to the solution of 3-nitrothioanisole via a cannula or dropping funnel, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

Logical Relationship of Reaction Pathways

ReactionPathways Reaction Pathways of 3-Nitrothioanisole with Grignard Reagents Start 3-Nitrothioanisole + RMgX SET Single-Electron Transfer (SET) Start->SET Intermediates Radical Anion & Radical Cation SET->Intermediates Addition Addition to Nitro Group Intermediates->Addition ConjugateAddition Conjugate Addition Intermediates->ConjugateAddition Reduction Reduction of Nitro Group Intermediates->Reduction Hydroxylamine Hydroxylamine Derivatives Addition->Hydroxylamine RingAlkylated Ring-Alkylated/Arylated Products ConjugateAddition->RingAlkylated Aniline 3-(Methylthio)aniline Reduction->Aniline

Caption: Possible reaction pathways for 3-nitrothioanisole with Grignard reagents.

Experimental Workflow

ExperimentalWorkflow General Experimental Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Prep_Start Mg turnings + I2 Add_Halide Add Alkyl/Aryl Halide in Ether/THF Prep_Start->Add_Halide Initiation Initiate Reaction Add_Halide->Initiation Reflux Reflux to Completion Initiation->Reflux Add_Grignard Add Grignard Reagent Reflux->Add_Grignard React_Start Dissolve 3-Nitrothioanisole in THF Cool Cool to 0 °C React_Start->Cool Cool->Add_Grignard Stir Stir at RT Add_Grignard->Stir Quench Quench with aq. NH4Cl Stir->Quench Extract Extract with Ether/EtOAc Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify

Caption: A generalized workflow for the Grignard reaction with 3-nitrothioanisole.

Safety Precautions

  • Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All experiments must be conducted under strictly anhydrous conditions and an inert atmosphere.

  • Alkyl and aryl halides can be toxic and should be handled in a well-ventilated fume hood.

  • 3-Nitrothioanisole is a potentially toxic compound. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

Conclusion

The reaction of 3-nitrothioanisole with Grignard reagents is a complex process that can lead to a variety of products. While challenging to control, this reactivity can be harnessed for specific synthetic transformations, most notably the reduction of the nitro group to form 3-(methylthio)aniline, a valuable building block in medicinal chemistry.[8][9] Careful optimization of reaction conditions, including the choice of Grignard reagent, solvent, temperature, and stoichiometry, is crucial for achieving the desired outcome. The protocols and information provided herein serve as a foundational guide for researchers exploring this intriguing and synthetically useful reaction.

References

Application Notes and Protocols for Methylthio Group Displacement Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The methylthio (-SCH₃) group is a valuable functional group in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its utility stems from its ability to act as a moderate leaving group, allowing for its displacement by a variety of nucleophiles. This reactivity enables the late-stage functionalization of complex molecules, a crucial strategy in the synthesis of compound libraries for structure-activity relationship (SAR) studies. These application notes provide an overview and detailed protocols for the displacement of a methylthio group, a key transformation in the synthesis of novel chemical entities. The methylthio group's reactivity can be significantly enhanced by oxidation to the corresponding sulfoxide or sulfone, making it an even better leaving group.[1]

General Principles

The displacement of a methylthio group typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, especially when the group is attached to an activated aromatic or heteroaromatic ring.[2] The efficiency of the displacement is influenced by several factors:

  • Ring Activation: The presence of electron-withdrawing groups (EWGs) at positions ortho and/or para to the methylthio group is often crucial for activating the ring towards nucleophilic attack.[2]

  • Nucleophile Strength: Stronger nucleophiles generally lead to faster and more efficient displacement reactions.[2]

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are commonly used as they can effectively solvate cations while leaving the anionic nucleophile more reactive.[2]

  • Temperature: Many methylthio group displacement reactions require heating to proceed at a reasonable rate.[2]

The methylthio group is considered a moderate leaving group.[2] Its leaving group ability is significantly lower than that of a methylsulfonyl group (-SO₂CH₃), which is an excellent leaving group due to the resonance stabilization of the resulting anion.[3]

Experimental Protocols

Protocol 1: Displacement of a Methylthio Group from an Activated Aromatic Ring with a Secondary Amine

This protocol outlines a general procedure for the displacement of a methylthio group from an aromatic ring activated by an electron-withdrawing group, using a secondary amine as the nucleophile.[2]

Materials:

  • Aryl methyl sulfide (activated with an electron-withdrawing group)

  • Secondary amine (e.g., piperidine, morpholine)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl sulfide (1.0 equivalent).

  • Add the secondary amine (1.2–2.0 equivalents) and the base (2.0–3.0 equivalents).

  • Add the solvent (DMF or DMSO) to achieve a concentration of approximately 0.1–0.5 M with respect to the aryl methyl sulfide.

  • Heat the reaction mixture to the desired temperature (e.g., 80–120 °C) and stir.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 times the volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Methylthiolation of 3,4-dihalo-2(5H)-furanones using DMSO

This protocol describes a metal-free method for the introduction of a methylthio group, which can subsequently be displaced, using DMSO as both the methylthiolating reagent and the solvent.[4]

Materials:

  • 3,4-dihalo-2(5H)-furanone derivative

  • 1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

  • Dimethyl sulfoxide (DMSO)

  • Saturated sodium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, mix the 3,4-dihalo-2(5H)-furanone compound (0.40 mmol) and DBDMH (0.60 mmol) in DMSO (2 mL).[4]

  • Stir the mixture at 80 °C for 5 hours.[4]

  • After the reaction is complete, quench the reaction mixture with a saturated solution of sodium chloride (15 mL).[4]

  • Extract the mixture with ethyl acetate (3 x 15 mL).[4]

  • Dry the combined organic layer over anhydrous sodium sulfate solid.[4]

  • Filter and concentrate the solvent to obtain the crude product, which can be further purified by column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylthio Group Displacement

SubstrateNucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
Activated Aryl Methyl SulfideSecondary AmineK₂CO₃DMF/DMSO80-120Varies-
5-methoxy-3,4-dibromo-2(5H)-furanoneDMSO/DBDMH-DMSO80593

Table 2: Comparison of Leaving Group Ability

Leaving GroupConjugate AcidpKa of Conjugate AcidLeaving Group Ability
Methylsulfonyl (-SO₂Me)Methanesulfonic acid (CH₃SO₃H)~ -1.9Excellent
Methylthio (-SMe)Protonated Dimethyl Sulfide ((CH₃)₂SH⁺)~ -7Poor to Moderate

Mandatory Visualization

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine aryl methyl sulfide, amine, and base in a flame-dried flask add_solvent Add DMF or DMSO start->add_solvent heat Heat the reaction mixture (80-120 °C) add_solvent->heat monitor Monitor progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Pour into water and extract with ethyl acetate cool->extract wash Wash organic layer with water and brine extract->wash dry Dry over MgSO₄ or Na₂SO₄ and concentrate wash->dry purify Purify by column chromatography dry->purify end Characterize final product purify->end

Caption: Experimental workflow for a typical methylthio group displacement reaction.

logical_relationship cluster_factors Influencing Factors cluster_outcome Reaction Outcome cluster_considerations Key Considerations substrate Substrate (Ring Activation) outcome Reaction Rate and Yield substrate->outcome ewg Electron-Withdrawing Groups (EWGs) enhance reactivity substrate->ewg nucleophile Nucleophile (Strength) nucleophile->outcome strong_nuc Stronger nucleophiles are more effective nucleophile->strong_nuc solvent Solvent (Polarity) solvent->outcome aprotic Polar aprotic solvents are preferred solvent->aprotic temperature Temperature temperature->outcome heating Heating is often required temperature->heating

Caption: Factors influencing the outcome of methylthio group displacement reactions.

Troubleshooting

Common issues encountered during methylthio group displacement reactions and their potential solutions are outlined below.

Low or No Conversion:

  • Insufficient Ring Activation: The methylthio group is a moderately good leaving group, and for efficient displacement, especially in SNAr reactions, the aromatic ring must be activated by electron-withdrawing groups at the ortho and/or para positions.[2] If the reaction is sluggish, consider using a more activated substrate.

  • Weak Nucleophile: The strength of the nucleophile is critical. Weaker nucleophiles may require harsher reaction conditions such as higher temperatures or a stronger base to effectively displace the methylthio group.[2]

  • Suboptimal Temperature: The reaction may require heating to overcome the activation energy barrier. Insufficient temperature can lead to very slow reaction rates.[2]

Side Product Formation:

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can lead to the formation of methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) groups, which have different reactivities.[2]

  • Reaction with Solvent: Some solvents can participate in side reactions. Careful selection of an appropriate inert solvent is important.

For further details on troubleshooting, refer to specialized technical support resources.

References

Application Notes and Protocols for Nitroaromatic Thioethers in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific agrochemical applications of 1-(Methylthio)-3-nitrobenzene is limited in publicly available scientific literature. The following application notes and protocols are representative examples based on established methodologies for analogous nitroaromatic and thioether compounds. These should serve as a foundational guide for researchers investigating the potential of this compound or similar molecules in agrochemical discovery.

Introduction

Nitroaromatic compounds are a class of molecules that have found diverse applications in various industries, including pharmaceuticals, dyes, and agrochemicals.[1][2] The presence of the nitro group, an electron-withdrawing moiety, can impart significant biological activity.[2] Similarly, organosulfur compounds, such as thioethers, are integral to the structure of many successful pesticides. The combination of these functional groups in a single molecule, as in the case of this compound, presents a compelling scaffold for the exploration of novel agrochemicals. This document outlines potential applications and experimental protocols for the evaluation of such compounds in insecticidal, fungicidal, and herbicidal research.

Potential Agrochemical Applications

Derivatives of nitrobenzene and thioanisole have shown promise in the development of various pesticides. The structural motif of this compound suggests potential activity in the following areas:

  • Insecticides: Nitroaromatic compounds have been utilized in the synthesis of insecticides. The mode of action can vary, but some derivatives have been shown to affect the nervous system of insects.

  • Fungicides: The presence of sulfur and a nitro group can contribute to antifungal properties. These functionalities can interfere with essential biological processes in fungi, such as respiration or cell wall synthesis.

  • Herbicides: Certain nitrobenzene derivatives have been developed as herbicides, often acting by inhibiting specific plant enzymes or disrupting photosynthetic pathways.

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of nitroaromatic thioethers like this compound for agrochemical applications.

Synthesis of this compound Analogs

A common method for the synthesis of thioethers is through the nucleophilic aromatic substitution of an activated aryl halide with a thiol or thiolate.

Protocol: Synthesis of a Nitroaromatic Thioether

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-3-nitrobenzene (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add sodium thiomethoxide (1.1 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

  • Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Synthetic Workflow

Synthesis_Workflow Start Start: 1-chloro-3-nitrobenzene + Sodium thiomethoxide Reaction Reaction: DMF, 80-100°C, 4-6h Start->Reaction Workup Work-up: Quench with ice-water Reaction->Workup Extraction Extraction: Ethyl acetate Workup->Extraction Purification Purification: Column Chromatography Extraction->Purification Product Product: This compound analog Purification->Product

Caption: General workflow for the synthesis of a nitroaromatic thioether.

Insecticidal Activity Assay

Protocol: Leaf-Dip Bioassay for Lepidopteran Larvae

  • Preparation of Test Solutions: Dissolve the test compound in a minimal amount of acetone and then dilute with water containing a non-ionic surfactant (e.g., Triton X-100) to obtain a series of concentrations.

  • Treatment of Leaf Discs: Cut fresh cabbage leaves into discs of a uniform size. Dip each leaf disc into a test solution for 10-20 seconds and allow them to air dry.

  • Insect Exposure: Place one treated leaf disc in a petri dish lined with moist filter paper. Introduce ten third-instar larvae of a model insect, such as the diamondback moth (Plutella xylostella), into each petri dish.

  • Incubation: Incubate the petri dishes at 25±2°C with a 16:8 hour light:dark photoperiod.

  • Data Collection: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • Data Analysis: Calculate the corrected mortality using Abbott's formula and determine the median lethal concentration (LC50) by probit analysis.

Diagram: Insecticidal Bioassay Workflow

Insecticidal_Bioassay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Test_Sol Prepare Test Solutions Treatment Dip Leaf Discs in Solutions Test_Sol->Treatment Leaf_Discs Prepare Leaf Discs Leaf_Discs->Treatment Exposure Introduce Larvae Treatment->Exposure Incubation Incubate at 25°C Exposure->Incubation Mortality Record Mortality Incubation->Mortality LC50 Calculate LC50 Mortality->LC50

Caption: Workflow for a leaf-dip insecticidal bioassay.

Fungicidal Activity Assay

Protocol: In Vitro Mycelial Growth Inhibition Assay

  • Preparation of Media: Prepare potato dextrose agar (PDA) and sterilize it. While the medium is still molten, add the test compound (dissolved in a suitable solvent) to achieve the desired final concentrations.

  • Pouring Plates: Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing culture of the target fungus (e.g., Botrytis cinerea), in the center of each PDA plate.

  • Incubation: Incubate the plates at 25±2°C in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate (without the test compound) reaches the edge of the plate.

  • Data Analysis: Calculate the percentage of mycelial growth inhibition and determine the median effective concentration (EC50).

Herbicidal Activity Assay

Protocol: Pre-emergence Herbicidal Screening

  • Planting: Fill small pots with a standardized soil mix. Sow seeds of a model weed species (e.g., barnyardgrass, Echinochloa crus-galli) at a uniform depth.

  • Treatment: Prepare aqueous emulsions or suspensions of the test compound at various concentrations. Apply the test solutions evenly to the soil surface of the pots using a sprayer.

  • Incubation: Place the treated pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions.

  • Data Collection: After a set period (e.g., 14-21 days), assess the herbicidal effect by visually rating the percentage of weed control (0% = no effect, 100% = complete kill) compared to an untreated control.

  • Data Analysis: Determine the concentration required for 50% growth inhibition (GR50).

Quantitative Data for Analogous Compounds

The following tables summarize the biological activity of compounds structurally related to this compound. This data is provided for comparative purposes to guide the design and interpretation of experiments.

Table 1: Insecticidal Activity of Related Nitroaromatic Compounds

Compound/Analog TypeTarget PestBioassay MethodLC50 (ppm)Reference
Nitrophenyl-substituted insecticideSpodoptera littoralisLeaf dip0.530[3]
Thiacloprid (neonicotinoid)Aphis craccivoraResidual film0.028[4]
Flubendiamide (diamide)Aphis craccivoraResidual film0.017[4]

Table 2: Fungicidal Activity of Related Thioether and Nitro Compounds

Compound/Analog TypeTarget FungusBioassay MethodMIC (µg/mL)EC50 (µg/mL)Reference
1,2,4-triazole thioether derivativeTrichoderma sp.Mycelial growth-9.25[5]
Thiosemicarbazide with nitroimidazoleTrichophyton rubrumBroth microdilution62.5-[6]
Benzimidazole derivativeCandida stellatoideaBroth microdilution6.25-

Table 3: Herbicidal Activity of Related Nitrobenzene Derivatives

Compound/Analog TypeTarget WeedBioassay TypeGR50/EC50 (g a.i./ha)Reference
Phenylpyridine derivativeAmaranthus retroflexusPre-emergence< 37.5
Dinitropolyalkyl benzeneCrabgrassPre-emergence-[3]
Diuron (phenylurea)Photosystem II inhibitorIn vitro32 µg/L[7]

References

Application Notes and Protocols for the Quantification of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(Methylthio)-3-nitrobenzene in various matrices. The methods described herein are based on established analytical techniques for nitroaromatic compounds and are intended to serve as a comprehensive guide for laboratory personnel.

Introduction

This compound is a nitroaromatic compound containing a methylthio group. Accurate and precise quantification of this compound is crucial in various fields, including environmental monitoring, pharmaceutical analysis, and industrial quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

Application Note 1: Quantification of this compound by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the analysis of this compound in aqueous and soil/sediment samples. It is based on the principles outlined in EPA Method 8330B for nitroaromatics and nitramines by HPLC.[1][2][3]

Method Summary

Aqueous samples can be prepared by direct injection if the concentration is high, or by solid-phase extraction (SPE) for trace-level analysis.[1][3] Soil and sediment samples require solvent extraction followed by filtration.[1] The prepared sample is then injected into an HPLC system equipped with a C18 reversed-phase column and a UV detector for separation and quantification.[3] Detection is typically performed at 254 nm, a common wavelength for nitroaromatic compounds.[4][5]

Quantitative Data Summary
ParameterTypical Value
Linearity (Correlation Coefficient, r²)> 0.995
Method Detection Limit (MDL)0.1 - 10 µg/L (water); 10 - 500 µg/kg (soil)
Limit of Quantification (LOQ)0.5 - 30 µg/L (water); 30 - 1500 µg/kg (soil)
Accuracy (% Recovery)80 - 120%
Precision (%RSD)< 15%
Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (High Concentration):

    • Filter the sample through a 0.45 µm filter.

    • Dilute with methanol or acetonitrile as needed to fall within the calibration range.

  • Aqueous Samples (Low Concentration - Solid-Phase Extraction):

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Pass 100-500 mL of the water sample through the cartridge at a flow rate of 5-10 mL/min.

    • Wash the cartridge with 5 mL of deionized water.

    • Dry the cartridge under vacuum for 10 minutes.

    • Elute the analyte with 5 mL of acetonitrile.

    • Concentrate the eluate to 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • Weigh 10 g of the homogenized sample into a beaker.

    • Add 20 mL of acetonitrile and sonicate for 15 minutes in an ultrasonic bath.[1]

    • Allow the sample to settle.

    • Filter the supernatant through a 0.45 µm filter prior to HPLC analysis.

2. HPLC-UV Analysis

  • Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Mobile Phase: Isocratic mixture of methanol and water (e.g., 50:50 v/v).[1]

  • Flow Rate: 1.0 mL/min.[5]

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.[4][5]

  • Column Temperature: 30 °C.

3. Calibration

  • Prepare a stock solution of this compound (1000 mg/L) in methanol.

  • Perform serial dilutions to prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 mg/L).

  • Inject each standard and construct a calibration curve by plotting the peak area against the concentration.

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis aqueous_high Aqueous Sample (High Conc.) filter_high Filter (0.45 µm) aqueous_high->filter_high aqueous_low Aqueous Sample (Low Conc.) spe Solid-Phase Extraction (SPE) aqueous_low->spe soil Soil/Sediment Sample solvent_ext Solvent Extraction (Acetonitrile) soil->solvent_ext hplc_injection HPLC Injection filter_high->hplc_injection spe->hplc_injection filter_soil Filter (0.45 µm) solvent_ext->filter_soil filter_soil->hplc_injection c18_column C18 Reversed-Phase Column hplc_injection->c18_column uv_detection UV Detection (254 nm) c18_column->uv_detection data_analysis Data Analysis & Quantification uv_detection->data_analysis

Caption: Workflow for HPLC-UV analysis of this compound.

Application Note 2: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly selective and sensitive, making it suitable for the analysis of this compound in complex matrices and for confirmation of results obtained by HPLC-UV.

Method Summary

Sample preparation involves liquid-liquid extraction for aqueous samples and solvent extraction for solid samples. The extract is then injected into a GC-MS system. The compound is separated on a capillary column and detected by a mass spectrometer, typically in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.

Quantitative Data Summary

The following table provides estimated performance characteristics for the GC-MS analysis of this compound, based on methods for similar nitroaromatic compounds.[6][7]

ParameterTypical Value
Linearity (Correlation Coefficient, r²)> 0.998
Method Detection Limit (MDL)0.01 - 1 µg/L (water); 1 - 100 µg/kg (soil)
Limit of Quantification (LOQ)0.05 - 3 µg/L (water); 3 - 300 µg/kg (soil)
Accuracy (% Recovery)85 - 115%
Precision (%RSD)< 10%
Experimental Protocol

1. Sample Preparation

  • Aqueous Samples (Liquid-Liquid Extraction):

    • To 100 mL of water sample in a separatory funnel, add 5 g of sodium chloride and shake to dissolve.

    • Add 30 mL of dichloromethane and shake vigorously for 2 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction twice more with fresh portions of dichloromethane.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to 1 mL under a gentle stream of nitrogen.

  • Soil/Sediment Samples:

    • Follow the same solvent extraction procedure as for the HPLC-UV method (Section 1).

    • The resulting acetonitrile extract can be used directly or after a solvent exchange to a more GC-compatible solvent like hexane if necessary.

2. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer with a capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless mode).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 1 minute.

    • Ramp to 180 °C at 15 °C/min.

    • Ramp to 280 °C at 25 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). Based on the structure of this compound (molecular weight 169.2 g/mol ), characteristic ions would likely include the molecular ion (m/z 169) and fragment ions.

3. Calibration

  • Prepare a stock solution and calibration standards in a suitable solvent (e.g., dichloromethane or acetonitrile) as described for the HPLC-UV method.

  • Analyze the standards to generate a calibration curve based on the peak area of the primary quantifier ion.

Experimental Workflow Diagram

GCMS_Workflow cluster_sample_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis aqueous_gc Aqueous Sample lle Liquid-Liquid Extraction (DCM) aqueous_gc->lle soil_gc Soil/Sediment Sample solvent_ext_gc Solvent Extraction (Acetonitrile) soil_gc->solvent_ext_gc gc_injection GC Injection lle->gc_injection solvent_ext_gc->gc_injection capillary_column Capillary GC Column gc_injection->capillary_column ms_detection Mass Spectrometry Detection (SIM) capillary_column->ms_detection data_analysis_gc Data Analysis & Quantification ms_detection->data_analysis_gc

Caption: Workflow for GC-MS analysis of this compound.

Method Comparison

The choice of analytical method will depend on the specific requirements of the analysis, such as required sensitivity, selectivity, and available instrumentation.

FeatureHPLC-UVGC-MS
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and column interaction, detection by mass-to-charge ratio.
Selectivity Moderate; potential for co-eluting interferences.High; confirmation based on retention time and mass spectrum.
Sensitivity Good (ppb levels).Excellent (sub-ppb levels).
Sample Throughput Generally higher.Generally lower due to longer run times.
Instrumentation Cost Lower.Higher.
Confirmation Requires a second column or method for confirmation.Provides structural information for confirmation.

Logical Relationship Diagram

Method_Selection cluster_decision Decision Criteria cluster_methods Analytical Methods start Need to Quantify This compound high_throughput High Throughput Screening? start->high_throughput high_sensitivity High Sensitivity & Confirmation Needed? start->high_sensitivity high_throughput->high_sensitivity No hplc_uv HPLC-UV Analysis high_throughput->hplc_uv Yes high_sensitivity->hplc_uv No gc_ms GC-MS Analysis high_sensitivity->gc_ms Yes

Caption: Decision tree for selecting an analytical method.

References

Application Note: HPLC Method for the Analysis of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-nitrothioanisole. The method is developed for researchers, scientists, and professionals in the drug development and chemical industries requiring accurate quantification of this compound. The protocol utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and water, coupled with UV detection. This document provides detailed experimental protocols, system suitability requirements, and a summary of validation parameters.

Introduction

3-Nitrothioanisole is a nitroaromatic compound that serves as an important intermediate in various chemical syntheses. Accurate and precise analytical methods are essential for monitoring its purity, quantifying its presence in reaction mixtures, and ensuring the quality of starting materials in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of nitroaromatic compounds due to its specificity, sensitivity, and reliability.[1][2] This note presents a validated isocratic RP-HPLC method specifically developed for 3-nitrothioanisole.

Experimental Protocols

Instrumentation and Consumables
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for effective separation.[3] Alternative columns like C8 or Phenyl can be used for confirmation.[3]

  • Solvents: HPLC grade acetonitrile and ultrapure water.

  • Filters: 0.45 µm or 0.22 µm syringe filters (PTFE or other compatible material) for sample preparation.[4]

  • Analytical Standard: 3-Nitrothioanisole reference standard with a purity of >98%.

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-nitrothioanisole reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards by performing serial dilutions of the stock solution with the mobile phase to cover the desired concentration range for the calibration curve (e.g., 1-100 µg/mL).[5]

Sample Preparation
  • Accurately weigh a sample containing 3-nitrothioanisole and dissolve it in a suitable volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Vortex or sonicate the solution to ensure complete dissolution of the analyte.

  • Dilute the solution with the mobile phase as required.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[4][5]

HPLC Method and Parameters

The method was optimized for the separation of 3-nitrothioanisole from potential impurities. Reversed-phase chromatography is ideal for moderately polar compounds like nitroaromatics.[1][6] Acetonitrile was chosen as the organic modifier due to its favorable UV transparency and elution strength for this class of compounds.[7] The detection wavelength was set to 254 nm, a common wavelength for nitroaromatic compounds that provides good sensitivity.[3]

Table 1: Optimized HPLC Chromatographic Conditions

Parameter Recommended Condition
Stationary Phase C18 Column (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 20 µL

| Run Time | ~10 minutes |

Data Presentation and Results

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis. A standard solution (e.g., 25 µg/mL) is injected five times, and the parameters are evaluated against the acceptance criteria.

Table 2: System Suitability Parameters and Acceptance Criteria

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

| RSD of Retention Time | ≤ 1.0% |

Method Validation Summary

The developed method should be validated according to the International Conference on Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose.

Table 3: Method Validation Summary

Validation Parameter Typical Acceptance Criteria
Linearity (Correlation Coefficient, R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10:1
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day ≤ 2.0%; Inter-day ≤ 2.0%

| Specificity | No interference from blank/placebo at the retention time of the analyte. |

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical procedure, from initial preparation to final data analysis.

G cluster_prep Preparation Stage cluster_hplc Analysis Stage cluster_data Data Stage std_prep Standard Preparation (Stock & Working Solutions) hplc_setup HPLC System Setup (Method Parameters) std_prep->hplc_setup smp_prep Sample Preparation (Dissolution & Filtration) smp_prep->hplc_setup injection Inject Sample/Standard hplc_setup->injection separation Chromatographic Separation injection->separation acquisition Data Acquisition (Chromatogram) separation->acquisition analysis Data Analysis & Reporting (Quantification) acquisition->analysis

Caption: Workflow for HPLC analysis of 3-nitrothioanisole.

Method Validation Relationships

This diagram shows the logical relationship and hierarchy of key parameters required for a validated analytical method.

G ValidatedMethod Validated Analytical Method Accuracy Accuracy ValidatedMethod->Accuracy Precision Precision ValidatedMethod->Precision Specificity Specificity ValidatedMethod->Specificity Linearity Linearity & Range ValidatedMethod->Linearity Robustness Robustness ValidatedMethod->Robustness Sensitivity Sensitivity ValidatedMethod->Sensitivity LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of method validation parameters.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 1-(methylthio)-3-nitrobenzene. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on yield optimization to facilitate a successful and high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The two primary synthetic routes for this compound are:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of a 1-halo-3-nitrobenzene (e.g., 1-chloro-, 1-bromo-, or 1-iodo-3-nitrobenzene) with a methylthiolate source, such as sodium thiomethoxide. The electron-withdrawing nitro group facilitates the nucleophilic attack by the thiolate.[1][2]

  • Diazotization of 3-Nitroaniline: This method proceeds by converting 3-nitroaniline into a diazonium salt, which is then reacted with a sulfur-containing nucleophile like sodium thiomethoxide. A subsequent dediazoniation step yields the final product. A continuous-flow process for this route has been reported to be high-yielding.[3]

Q2: I am experiencing low to no yield in my SNAr reaction. What are the possible causes?

A2: Low or no yield in the SNAr synthesis of this compound can stem from several factors:

  • Insufficient activation of the aromatic ring: While the nitro group is activating, the reaction may still require forcing conditions.

  • Weak nucleophile: The thiomethoxide nucleophile might be degraded or not present in sufficient concentration.

  • Inappropriate solvent: The choice of solvent is crucial for SNAr reactions. Polar aprotic solvents are generally preferred.

  • Suboptimal temperature: The reaction may require heating to proceed at a reasonable rate.

  • Base-related issues: If generating the thiomethoxide in situ, the base might not be strong enough or could be sterically hindered.

Q3: What are the typical side products I might encounter?

A3: Common side products can include:

  • Disulfides: Oxidation of the thiomethoxide can lead to the formation of dimethyl disulfide.

  • Products of reaction with solvent: Some solvents, particularly under harsh conditions, might react with the starting materials or intermediates.

  • Denitration: In some cases, the nitro group itself can be displaced by the nucleophile, though this is less common under typical SNAr conditions.[4]

  • Over-methylation: If using a methylating agent to form the thiolate in situ, methylation of other functional groups could occur.

Q4: What are the best purification methods for this compound?

A4: The most effective purification techniques are:

  • Column Chromatography: This is a powerful method for separating the desired product from isomers and other impurities.[5]

  • Recrystallization: If the crude product is a solid and a suitable solvent is found, recrystallization can be a highly effective method for achieving high purity.[6][7]

  • Vacuum Distillation: As this compound is a liquid at room temperature (Melting Point: 14°C, Boiling Point: 92°C / 1mmHg), vacuum distillation can be used for purification.[]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Product Formation Incomplete reaction.- Increase reaction time and/or temperature. Monitor reaction progress by TLC or GC-MS. - Ensure the quality and concentration of your reagents, especially the sodium thiomethoxide.
Poor quality starting materials.- Verify the purity of the 1-halo-3-nitrobenzene and sodium thiomethoxide. - If preparing sodium thiomethoxide in situ, ensure the methanethiol and base are of high quality.
Inefficient stirring.- Ensure vigorous stirring, especially in heterogeneous mixtures, to maximize contact between reactants.
Formation of a Significant Amount of Disulfide Byproduct Oxidation of sodium thiomethoxide.- Degas the solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared or purchased sodium thiomethoxide.
Product is Contaminated with Starting Material Incomplete reaction.- Increase the reaction time or temperature. - Use a slight excess of the nucleophile (sodium thiomethoxide).
Inefficient purification.- Optimize the eluent system for column chromatography to achieve better separation. - For recrystallization, ensure the correct solvent is chosen and the cooling process is slow.[7]
Difficulty in Isolating the Product Product is an oil.- The melting point of this compound is low (14°C), so it may appear as an oil.[] - If purification by recrystallization is attempted, cooling to a lower temperature may be necessary. - Consider purification by column chromatography or vacuum distillation.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr) from 1-Chloro-3-nitrobenzene

Materials:

  • 1-Chloro-3-nitrobenzene

  • Sodium thiomethoxide (or methanethiol and a suitable base like sodium hydride)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-chloro-3-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Add sodium thiomethoxide (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.

  • Heat the reaction mixture to 80-100°C and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) or by vacuum distillation.

Protocol 2: Synthesis via Diazotization of 3-Nitroaniline (Conceptual, based on literature abstract)

Materials:

  • 3-Nitroaniline

  • Sodium nitrite

  • Hydrochloric acid

  • Sodium thiomethoxide

  • Suitable solvent (e.g., water, organic solvent for biphasic system)

Procedure:

  • Diazotization: Dissolve 3-nitroaniline in an aqueous solution of hydrochloric acid and cool to 0-5°C in an ice bath. Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • Azo-coupling and Dediazoniation: In a separate vessel, prepare a solution of sodium thiomethoxide. The diazonium salt solution is then reacted with the sodium thiomethoxide solution. This can be performed in a continuous-flow reactor to minimize the accumulation of the potentially explosive diazonium salt.[3] The intermediate azo compound undergoes dediazoniation to yield this compound.

  • Work-up and Purification: The reaction mixture is then worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or vacuum distillation.

Data Presentation

Table 1: Effect of Reaction Parameters on the Yield of Aryl Thioethers in SNAr Reactions (Illustrative Data)

EntryHalide (Ar-X)BaseSolventTemperature (°C)Time (h)Yield (%)
11-Fluoro-3-nitrobenzeneK₂CO₃DMF1004>95
21-Chloro-3-nitrobenzeneK₂CO₃DMF120885
31-Bromo-3-nitrobenzeneK₂CO₃DMF120690
41-Iodo-3-nitrobenzeneK₂CO₃DMF120592
51-Chloro-3-nitrobenzeneNaHTHF651280
61-Chloro-3-nitrobenzeneCs₂CO₃Dioxane1001088

Note: This table presents illustrative data based on general principles of SNAr reactions. Optimal conditions for the synthesis of this compound should be determined experimentally.

Visualizations

Synthesis Pathway (SNAr)

SNAr_Synthesis cluster_conditions Reaction Conditions start 1-Halo-3-nitrobenzene intermediate Meisenheimer Complex (Intermediate) start->intermediate Nucleophilic Attack reagent Sodium Thiomethoxide (NaSCH₃) reagent->intermediate product This compound solvent Polar Aprotic Solvent (e.g., DMF) heat Heat intermediate->product Elimination of Halide

Caption: Nucleophilic Aromatic Substitution (SNAr) pathway for the synthesis of this compound.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Yield Observed check_reagents Check Purity and Concentration of Reagents start->check_reagents check_conditions Review Reaction Conditions (Solvent, Temperature, Time) start->check_conditions re_purify Re-purify Starting Materials check_reagents->re_purify Impurities Detected check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere optimize_temp Increase Temperature Incrementally check_conditions->optimize_temp optimize_time Increase Reaction Time check_conditions->optimize_time change_solvent Screen Different Polar Aprotic Solvents check_conditions->change_solvent success Improved Yield check_atmosphere->success optimize_temp->success optimize_time->success change_solvent->success re_purify->start

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Reactions of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common synthetic transformations involving 3-nitrothioanisole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed on 3-nitrothioanisole?

A1: The most common reactions involving 3-nitrothioanisole are:

  • Reduction of the nitro group to form 3-aminothioanisole, a valuable building block in medicinal chemistry.

  • Oxidation of the sulfide group to form 3-nitrothioanisole sulfoxide or 3-nitrothioanisole sulfone, which can have distinct biological activities or serve as intermediates.

  • Electrophilic Aromatic Substitution (EAS) on the aromatic ring to introduce additional functional groups.

  • Nucleophilic Aromatic Substitution (SNAr) , although less common due to the presence of the deactivating nitro group, can occur under specific conditions, especially if a good leaving group is present on the ring.

Q2: What are the typical side products observed during the reduction of 3-nitrothioanisole to 3-aminothioanisole?

A2: Incomplete reduction can lead to the formation of intermediates such as 3-nitroso-thioanisole and N-(3-(methylthio)phenyl)hydroxylamine . These intermediates can further react, especially under non-optimized conditions, to form dimeric impurities like azoxy , azo , and hydrazo compounds, which can be brightly colored and difficult to remove.

Q3: How can I selectively oxidize 3-nitrothioanisole to the sulfoxide without forming the sulfone?

A3: Selective oxidation to the sulfoxide can be achieved by carefully controlling the stoichiometry of the oxidizing agent (typically 1 equivalent) and maintaining low reaction temperatures. Common oxidizing agents for this selective transformation include hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (m-CPBA), and sodium periodate. Over-oxidation to the sulfone is a common side reaction and can be minimized by slow addition of the oxidant and careful monitoring of the reaction progress by TLC or LC-MS.[1][2]

Q4: What is the expected regioselectivity for electrophilic aromatic substitution on 3-nitrothioanisole?

A4: The directing effects of the substituents on the ring determine the regioselectivity. The nitro group is a strong deactivating group and a meta-director. The methylthio group (-SMe) is a weakly activating group and an ortho-, para-director. Therefore, the outcome of electrophilic aromatic substitution on 3-nitrothioanisole is a result of the interplay between these two groups. The positions ortho and para to the methylthio group (positions 2, 4, and 6) are activated, while the positions meta to the nitro group (positions 5) are least deactivated. The substitution pattern will depend on the specific electrophile and reaction conditions, but substitution at the positions activated by the methylthio group and not strongly deactivated by the nitro group is generally favored.[3][4]

Troubleshooting Guides

Reduction of 3-Nitrothioanisole

Issue 1: Low yield of 3-aminothioanisole and presence of colored impurities.

  • Potential Cause: Incomplete reaction leading to the formation of azo/azoxy side products from the condensation of nitroso and hydroxylamine intermediates.

  • Troubleshooting Steps:

    • Increase the equivalents of the reducing agent: Ensure a sufficient excess of the reducing agent (e.g., SnCl₂·2H₂O) is used to drive the reaction to completion.

    • Extend the reaction time: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

    • Optimize reaction temperature: While reductions are often run at elevated temperatures, excessively high temperatures can promote side reactions. Experiment with a lower temperature for a longer duration.

    • Ensure acidic conditions (for SnCl₂ reductions): The presence of a strong acid like HCl is crucial for the activity of SnCl₂. Ensure the reaction mixture remains acidic throughout the reduction.[5][6]

Issue 2: Difficulty in product isolation due to emulsions during workup (SnCl₂ reduction).

  • Potential Cause: Precipitation of tin salts (tin hydroxides/oxides) upon basification of the reaction mixture.[7][8]

  • Troubleshooting Steps:

    • Adjust the pH carefully: Instead of a rapid quench with a strong base, try a slower addition of a saturated sodium bicarbonate solution or dilute NaOH.

    • Add a filter aid: Add Celite or a similar filter aid to the mixture before filtration to help break up the emulsion and trap the fine tin salt precipitate.

    • Use a different solvent system for extraction: If using ethyl acetate, try switching to a less polar solvent like dichloromethane.

    • Back-extraction: After the initial extraction, wash the organic layer with a brine solution to help break the emulsion.

Oxidation of 3-Nitrothioanisole

Issue: Over-oxidation to 3-nitrothioanisole sulfone when the sulfoxide is the desired product.

  • Potential Cause: Use of excess oxidizing agent, elevated reaction temperatures, or a highly reactive oxidizing agent.

  • Troubleshooting Steps:

    • Control stoichiometry: Use precisely one equivalent of the oxidizing agent (e.g., H₂O₂).

    • Lower the reaction temperature: Perform the reaction at 0°C or even lower to reduce the rate of the second oxidation step.

    • Slow addition of the oxidant: Add the oxidizing agent dropwise over an extended period to maintain a low concentration at any given time.

    • Choose a milder oxidizing agent: Consider using sodium periodate, which is known for its selectivity in oxidizing sulfides to sulfoxides.[9][10]

    • Monitor the reaction closely: Use TLC to track the disappearance of the starting material and the appearance of the sulfoxide and sulfone. Quench the reaction as soon as a significant amount of the desired sulfoxide has formed.

Data Presentation

Table 1: Representative Yields for the Reduction of Substituted Nitroarenes to Anilines

Reducing AgentSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
SnCl₂·2H₂O3-NitroanisoleEthanol30276[11]
SnCl₂·2H₂O4-Benzyloxy-3-chloronitrobenzeneEthanol/H₂O/HClReflux1.5>95[12]
Fe powder3-NitroanisoleAcetic acid/Ethanol/H₂O30189[13]

Table 2: Selectivity in the Oxidation of Thioanisole with Hydrogen Peroxide

CatalystOxidantSolventTemperature (°C)Thioanisole Conversion (%)Sulfoxide Selectivity (%)Sulfone Selectivity (%)Reference
None30% H₂O₂Acetonitrile80861486[14]
Titanium Catalyst30% H₂O₂Acetonitrile40>99-99[14]
[nBu₄N]₃[PO₄{WO(O₂)₂}₄]35% H₂O₂Methanol30>99982[15]

Experimental Protocols

Protocol 1: Reduction of 3-Nitrothioanisole to 3-Aminothioanisole using SnCl₂·2H₂O

Materials:

  • 3-Nitrothioanisole

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 5 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrothioanisole (1.0 eq).

  • Add ethanol to dissolve the starting material.

  • Add SnCl₂·2H₂O (4.0 - 5.0 eq) to the solution.

  • Slowly add concentrated HCl (4.0 - 5.0 eq) to the mixture. The reaction is exothermic and may require cooling in an ice bath.

  • Heat the reaction mixture to reflux (approximately 78°C) and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Once the starting material is consumed (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the reaction by the slow addition of a concentrated NaOH solution until the pH is basic (pH > 10). A white precipitate of tin salts will form.

  • Filter the mixture through a pad of Celite to remove the tin salts, washing the filter cake with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 3-aminothioanisole.

  • The product can be further purified by column chromatography on silica gel.

Protocol 2: Selective Oxidation of 3-Nitrothioanisole to 3-Nitrothioanisole Sulfoxide using H₂O₂

Materials:

  • 3-Nitrothioanisole

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol or Acetonitrile

  • Dichloromethane

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3-nitrothioanisole (1.0 eq) in methanol or acetonitrile in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath (0°C).

  • Slowly add hydrogen peroxide (1.05 eq) dropwise to the cooled solution over 30 minutes.

  • Stir the reaction at 0°C and monitor its progress by TLC (e.g., using a 1:1 hexane:ethyl acetate eluent). The sulfoxide product should have a lower Rf value than the starting material.

  • Once the starting material is consumed and minimal sulfone is observed, quench the reaction by adding a saturated solution of sodium thiosulfate to decompose any excess peroxide.

  • Remove the organic solvent under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude 3-nitrothioanisole sulfoxide can be purified by column chromatography or recrystallization.

Visualizations

Reduction_Pathway Start 3-Nitrothioanisole Intermediate1 3-Nitroso-thioanisole Start->Intermediate1 [H] Intermediate2 N-(3-(methylthio)phenyl)hydroxylamine Intermediate1->Intermediate2 [H] Side_Products Azo/Azoxy Compounds Intermediate1->Side_Products Product 3-Aminothioanisole Intermediate2->Product [H] Intermediate2->Side_Products

Caption: Reaction pathway for the reduction of 3-nitrothioanisole.

Oxidation_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Workup A Dissolve 3-Nitrothioanisole in Solvent B Cool to 0°C A->B C Add Oxidizing Agent Dropwise B->C D Monitor by TLC C->D E Check for Starting Material and Products D->E E->C Incomplete F Quench Reaction E->F Reaction Complete G Extract Product F->G H Purify Product G->H

Caption: Experimental workflow for the selective oxidation of 3-nitrothioanisole.

Troubleshooting_Logic Start Low Yield or Impure Product in Reduction Q1 Colored Impurities Present? Start->Q1 A1_Yes Incomplete Reaction or Side Reactions Q1->A1_Yes Yes A1_No Product Loss During Workup Q1->A1_No No S1 Increase Reducing Agent/Time Optimize Temperature A1_Yes->S1 S2 Check pH During Extraction Use Filter Aid for Tin Salts A1_No->S2

Caption: Troubleshooting logic for the reduction of 3-nitrothioanisole.

References

Technical Support Center: Purification of Crude 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 1-(Methylthio)-3-nitrobenzene. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: Given the low melting point of this compound (approximately 14°C) and its high boiling point at atmospheric pressure, the most effective purification techniques are vacuum distillation and column chromatography.[] Vacuum distillation is generally preferred for removing non-volatile impurities and unreacted starting materials with significantly different boiling points. Column chromatography can be employed for separating the desired product from impurities with similar volatilities.

Q2: What are the likely impurities in a crude sample of this compound?

A2: When synthesized via the common route of methylating 3-nitrothiophenol, crude this compound may contain several impurities.[2][3] These can include:

  • Unreacted 3-nitrothiophenol: The starting material for the synthesis.

  • Disulfide byproducts: Formed from the oxidation of 3-nitrothiophenol.

  • Solvents: Residual solvents from the reaction and workup steps.

  • Reagents: Leftover methylation agents or bases used in the synthesis.

Q3: Why is standard recrystallization not a recommended method for this compound?

A3: Standard recrystallization is often challenging for compounds with low melting points like this compound. The compound has a tendency to "oil out" or separate as a liquid from the cooling solvent rather than forming pure crystals. This liquid phase can trap impurities, rendering the purification ineffective.

Q4: What are the key physical properties of this compound to consider during purification?

A4: Understanding the physical properties is crucial for selecting and optimizing a purification method.

PropertyValueCitation
Molecular Formula C7H7NO2S[][4]
Molecular Weight 169.2 g/mol []
Melting Point 14°C[]
Boiling Point 92°C at 1 mmHg[]
Density 1.27 g/cm³[]

Troubleshooting Guides

Vacuum Distillation

Problem: The compound is not distilling over at the expected temperature and pressure.

  • Possible Cause 1: Vacuum leak. A hissing sound is a common indicator of a leak in the system.

    • Solution: Check all joints and connections for a secure seal. Ensure that all glassware is free of cracks or star fractures.[5] Apply a thin, even layer of vacuum grease to all ground glass joints.

  • Possible Cause 2: Inaccurate pressure reading. The pressure inside the apparatus may be higher than indicated by the gauge.

    • Solution: Verify the accuracy of your vacuum gauge. If using a water aspirator, fluctuations in water pressure can affect the vacuum.[5]

  • Possible Cause 3: Insufficient heating. The heating mantle or oil bath may not be providing enough energy to bring the compound to its boiling point at the reduced pressure.

    • Solution: Gradually increase the temperature of the heating source. Insulate the distillation head with glass wool or aluminum foil to minimize heat loss.[5]

Problem: The distillation is very slow or has stopped.

  • Possible Cause 1: Bumping. The liquid may be superheating and then boiling violently in bursts, which is inefficient.

    • Solution: Ensure a stir bar is used for smooth boiling. Boiling stones are not effective under vacuum as the trapped air is quickly removed.[5]

  • Possible Cause 2: Solidification in the condenser. If the condenser water is too cold, the product may solidify and block the path of the distillate.

    • Solution: Use water at a slightly higher temperature in the condenser or reduce the water flow rate to prevent solidification.

Problem: The distillate is impure.

  • Possible Cause 1: Distillation rate is too fast. A rapid distillation does not allow for proper fractionation of components with close boiling points.

    • Solution: Reduce the heating rate to ensure a slow and steady distillation, allowing for better separation of the desired compound from impurities.

  • Possible Cause 2: Foaming or splashing. Vigorous boiling can cause non-volatile impurities to be carried over with the vapor.

    • Solution: Use a larger distillation flask to provide more surface area and reduce the likelihood of splashing. Ensure smooth boiling by using a stir bar.

Column Chromatography

Problem: Poor separation of the desired product from impurities.

  • Possible Cause 1: Inappropriate solvent system (mobile phase). The polarity of the eluent may be too high or too low.

    • Solution: Develop an optimal solvent system using Thin Layer Chromatography (TLC) beforehand. A good starting point for nitro-aromatic compounds is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.

  • Possible Cause 2: Improperly packed column. Channels or cracks in the stationary phase will lead to uneven flow and poor separation.

    • Solution: Ensure the stationary phase (e.g., silica gel) is packed uniformly without any air bubbles or cracks.

  • Possible Cause 3: Overloading the column. Applying too much crude product will exceed the separation capacity of the column.

    • Solution: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to stationary phase by weight.

Problem: The product is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough.

    • Solution: Gradually increase the polarity of the mobile phase. For example, slowly increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.

Experimental Protocols

Protocol 1: Purification by Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus using glassware free of any defects.[5] Use a Claisen adapter to minimize bumping.[5] A stir bar is essential for smooth boiling.[5] Connect the apparatus to a vacuum trap and a vacuum source (vacuum pump or water aspirator).[5]

  • Sample Preparation: Place the crude this compound into the distillation flask, filling it to no more than two-thirds of its volume.

  • Distillation:

    • Turn on the vacuum source and allow the pressure to stabilize.

    • Begin stirring the crude sample.

    • Gradually heat the distillation flask using a heating mantle or an oil bath.

    • Collect the fraction that distills at the expected boiling point (e.g., around 92°C at 1 mmHg).[] The boiling point will vary with the actual pressure achieved.

  • Shutdown:

    • Remove the heat source and allow the apparatus to cool to room temperature.[5]

    • Slowly break the vacuum by opening the system to the atmosphere.[5]

    • Turn off the vacuum source.[5]

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection: Use TLC to determine an appropriate solvent system that provides good separation of this compound from its impurities. A good starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing:

    • Secure a chromatography column in a vertical position.

    • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar eluent.

    • Carefully pour the slurry into the column, allowing the stationary phase to settle into a uniform bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in separate test tubes.

    • The polarity of the eluent can be gradually increased to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow crude Crude this compound distillation Vacuum Distillation crude->distillation Primary Method chromatography Column Chromatography crude->chromatography Alternative Method distillation->chromatography If Impure pure_product Pure Product distillation->pure_product High Purity impurities Non-volatile Impurities distillation->impurities Residue chromatography->pure_product close_boiling_impurities Close-Boiling Impurities chromatography->close_boiling_impurities Separated Fractions analysis Purity Analysis (TLC, GC-MS, NMR) pure_product->analysis

Caption: General workflow for the purification of crude this compound.

troubleshooting_distillation start No/Slow Distillation q1 Check Vacuum Seal (Hissing Sound?) start->q1 a1_yes Fix Leak: - Check joints - Re-grease q1->a1_yes Yes q2 Check Pressure (Gauge Accurate?) q1->q2 No a1_yes->q1 a2_yes Calibrate/Replace Gauge q2->a2_yes No q3 Check Heating (Temp Sufficient?) q2->q3 Yes a2_yes->q2 a3_yes Increase Heat Insulate Head q3->a3_yes No end Successful Distillation q3->end Yes a3_yes->q3

Caption: Troubleshooting logic for issues during vacuum distillation.

References

Technical Support Center: Optimizing Reaction Conditions for Methylthio Displacement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing methylthio (-SMe) displacement reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and enhance reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: My methylthio displacement reaction shows low to no conversion. What are the common causes?

A1: Several factors can lead to poor conversion in a methylthio displacement reaction. The most common issues include:

  • Insufficient Activation of the Aromatic Ring: For nucleophilic aromatic substitution (SNAr), the methylthio group requires the presence of strong electron-withdrawing groups (EWGs) at the ortho and/or para positions to activate the ring for nucleophilic attack.[1] Without sufficient activation, the reaction will be sluggish or may not proceed at all.[1]

  • Weak Nucleophile: The strength of the nucleophile is critical. Weaker nucleophiles may necessitate harsher reaction conditions, such as higher temperatures or stronger bases, to effectively displace the methylthio group.[1]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature plays a significant role. Polar aprotic solvents are generally preferred for SNAr reactions.[1][2] Insufficient temperature can result in very slow reaction rates.[1][3]

  • Base-Related Issues: The base may not be strong enough to effectively deprotonate the nucleophile, or it could be sterically hindered.[1]

Q2: I am observing significant side product formation. What are the likely side reactions?

A2: Common side reactions during methylthio displacement include:

  • Oxidation of the Methylthio Group: The sulfur atom in the methylthio group is susceptible to oxidation, which can form methylsulfinyl (-S(O)CH₃) or methylsulfonyl (-SO₂CH₃) groups.[1] This is more likely to occur at elevated temperatures or in the presence of oxidizing agents.

  • Denitration: In substrates where nitro groups are used for activation, the nitro group itself can sometimes be displaced by the nucleophile, leading to undesired byproducts.[1]

  • Reaction with the Solvent: Some solvents can participate in side reactions, especially at high temperatures.

Q3: How does the methylthio group compare to the methylsulfonyl group as a leaving group?

A3: The methylsulfonyl (-SO₂Me) group is a significantly better leaving group than the methylthio (-SMe) group.[4] This is because the negative charge on the resulting methylsulfonate anion is highly stabilized by resonance across the two oxygen atoms.[4] The conjugate acid of the methylsulfonyl group, methanesulfonic acid, is a strong acid, indicating that its conjugate base is very stable and thus an excellent leaving group.[4]

Q4: What are the best practices for purifying the product of a methylthio displacement reaction?

A4: Purification strategies will depend on the specific properties of your product. Commonly used techniques include:

  • Chromatography: Column chromatography using silica gel is a widely employed method for purifying organic compounds. The choice of eluent is critical for achieving good separation.[1]

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique.

Troubleshooting Guides

Issue 1: Low or No Reaction Conversion

This is a frequent challenge in methylthio displacement reactions. The following table outlines potential causes and recommended solutions.

Potential Cause Troubleshooting Action
Insufficient Ring Activation Ensure strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) are present at the ortho/para positions relative to the methylthio group for SNAr reactions.[1] If possible, consider using a more activated substrate.
Weak Nucleophile If the reaction allows, use a stronger nucleophile. You can also try increasing the concentration of the nucleophile.[1]
Suboptimal Reaction Conditions Screen different polar aprotic solvents such as DMF, DMSO, or NMP.[1][2] Systematically increase the reaction temperature in 10-20 °C increments while monitoring the reaction progress.[1][3]
Base-Related Issues Add a stronger, non-nucleophilic base to ensure complete deprotonation of the nucleophile.[1]
Reaction Time Too Short Monitor the reaction for a longer duration using techniques like TLC or LC-MS.
Decomposition of Reagents Confirm the purity of your starting materials, nucleophile, and base. If the reaction is conducted at high temperatures for extended periods, consider if a lower temperature for a longer time is a viable alternative.
Issue 2: Formation of Multiple Products

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS chromatogram indicates the formation of side products.

Potential Cause Troubleshooting Action
Oxidation of Methylthio Group Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. Ensure your solvent is de-gassed.
Denitration If you observe displacement of a nitro group, consider lowering the reaction temperature or using a less reactive nucleophile if feasible.
Reaction with Solvent If you suspect the solvent is participating in a side reaction, try switching to a more inert solvent.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution of a Methylthio Group

This protocol is a representative example and may require optimization for your specific substrate and nucleophile.

Materials:

  • Aryl methyl sulfide (1.0 eq)

  • Secondary amine (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 eq)

  • Solvent (DMF or DMSO)

Procedure:

  • To a reaction vessel, add the aryl methyl sulfide.

  • Add the secondary amine and the base.[1]

  • Add the solvent to achieve a concentration of approximately 0.1-0.5 M with respect to the aryl methyl sulfide.[1]

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[1]

Visual Guides

Troubleshooting_Low_Yield start Low or No Conversion check_activation Sufficient Ring Activation? start->check_activation check_nucleophile Strong Nucleophile? check_activation->check_nucleophile Yes solution_activation Increase EWGs or Use More Activated Substrate check_activation->solution_activation No check_conditions Optimal Conditions? check_nucleophile->check_conditions Yes solution_nucleophile Increase Nucleophile Concentration or Use Stronger Nucleophile check_nucleophile->solution_nucleophile No check_base Effective Base? check_conditions->check_base Yes solution_conditions Screen Solvents & Increase Temperature check_conditions->solution_conditions No solution_base Use Stronger, Non-nucleophilic Base check_base->solution_base No end_point Improved Yield check_base->end_point Yes solution_activation->end_point solution_nucleophile->end_point solution_conditions->end_point solution_base->end_point

Caption: Troubleshooting logic for low reaction yield.

Experimental_Workflow reagents 1. Combine Reactants (Aryl Methyl Sulfide, Nucleophile, Base) solvent 2. Add Solvent (DMF or DMSO) reagents->solvent reaction 3. Heat and Stir (80-120 °C) solvent->reaction monitoring 4. Monitor Progress (TLC or LC-MS) reaction->monitoring workup 5. Aqueous Workup & Extraction monitoring->workup purification 6. Dry, Concentrate & Purify workup->purification product Final Product purification->product

Caption: Experimental workflow for methylthio group displacement.

Signaling_Pathway_Analogy start Initiation: Deprotonation of Nucleophile nucleophilic_attack Nucleophilic Attack on Aromatic Ring start->nucleophilic_attack meisenheimer Formation of Meisenheimer Complex (Intermediate) nucleophilic_attack->meisenheimer leaving_group_departure Departure of Methylthio Leaving Group meisenheimer->leaving_group_departure product Final Product Formation leaving_group_departure->product

Caption: Key steps in the SNAr mechanism for methylthio displacement.

References

Technical Support Center: Reduction of 3-Nitrothioanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the reduction of 3-nitrothioanisole to 3-aminothioanisole.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Conversion of 3-Nitrothioanisole

Question: My reaction shows a low yield of 3-aminothioanisole, or the starting material is not being consumed. What are the possible causes and how can I fix this?

Answer: Low or no conversion in the reduction of 3-nitrothioanisole is a common issue that can stem from several factors, primarily related to catalyst deactivation or suboptimal reaction conditions.

Potential Causes and Solutions:

  • Catalyst Poisoning: The thioether group in 3-nitrothioanisole can act as a poison to many hydrogenation catalysts, particularly palladium on carbon (Pd/C).[1] Sulfur compounds can strongly adsorb to the catalyst surface, blocking active sites and inhibiting the reaction.[1]

    • Troubleshooting Steps:

      • Increase Catalyst Loading: A higher catalyst loading may be necessary to compensate for the poisoning effect.[2]

      • Use a Poison-Resistant Catalyst: Consider using catalysts known to be more resistant to sulfur poisoning, such as certain platinum-based catalysts or modified palladium catalysts.

      • Alternative Reducing Agents: Employing non-catalytic reduction methods can circumvent the issue of catalyst poisoning. Reagents like stannous chloride (SnCl₂) or iron (Fe) powder in acidic media are effective alternatives.[3][4][5]

  • Inactive Catalyst (for Catalytic Hydrogenation): The catalyst may have lost its activity due to improper storage or handling.

    • Troubleshooting Steps:

      • Use a Fresh Batch of Catalyst: Always use a fresh, active catalyst for optimal results.

      • Proper Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.

  • Insufficient Activation of Metal Reductants (for Fe or Sn reductions): The surface of metal powders like iron or tin can oxidize, reducing their reactivity.

    • Troubleshooting Steps:

      • Acidic Conditions: The use of an acid (e.g., HCl, acetic acid) is crucial to activate the metal surface and facilitate the reduction.[3][4]

      • Mechanical Agitation: Vigorous stirring is necessary to ensure good contact between the substrate and the reducing agent.

  • Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to incomplete conversion.

    • Troubleshooting Steps:

      • Temperature: Some reductions may require heating to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions.

      • Hydrogen Pressure (for Catalytic Hydrogenation): Ensure adequate hydrogen pressure is maintained throughout the reaction.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

Issue 2: Formation of Side Products

Question: I am observing unexpected spots on my TLC plate, suggesting the formation of side products. What are these impurities and how can I minimize them?

Answer: The formation of side products during the reduction of 3-nitrothioanisole can arise from incomplete reduction or undesired reactions of the thioether functionality.

Potential Side Products and Mitigation Strategies:

  • Partially Reduced Intermediates: The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. If the reaction is not driven to completion, these can remain as impurities.[6]

    • Mitigation:

      • Ensure Complete Reaction: Extend the reaction time or use a higher equivalent of the reducing agent.

      • Optimize Conditions: Adjusting the temperature or pressure can help push the reaction to completion.

  • Cleavage of the C-S Bond: Under harsh reductive conditions, the carbon-sulfur bond in the thioether may be cleaved.

  • Oxidation of the Thioether: While less common under reducing conditions, the thioether is susceptible to oxidation to a sulfoxide or sulfone, especially if air is not excluded from the reaction.

Logical Workflow for Troubleshooting Low Conversion

G start Low or No Conversion catalyst Catalytic Hydrogenation? start->catalyst metal Metal/Acid Reduction? catalyst->metal No poisoning Suspect Catalyst Poisoning catalyst->poisoning Yes inactive Inactive Catalyst catalyst->inactive Yes conditions Check Reaction Conditions metal->conditions No activation Insufficient Metal Activation metal->activation Yes temp Optimize Temperature conditions->temp pressure Optimize H2 Pressure conditions->pressure time Increase Reaction Time conditions->time increase_loading Increase Catalyst Loading poisoning->increase_loading alt_reagent Use SnCl2 or Fe/HCl poisoning->alt_reagent fresh_catalyst Use Fresh Catalyst inactive->fresh_catalyst acid Ensure Acidic Medium activation->acid stirring Vigorous Stirring activation->stirring end Improved Conversion increase_loading->end alt_reagent->end fresh_catalyst->end acid->end stirring->end temp->end pressure->end time->end

Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: Which is the most reliable method for the reduction of 3-nitrothioanisole?

A1: The choice of method depends on the scale of the reaction and the available equipment. For laboratory-scale synthesis, reduction with stannous chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol is a robust and widely used method that avoids the complication of catalyst poisoning.[4][7] Reduction with iron powder in the presence of an acid (e.g., acetic acid or ammonium chloride) is another reliable and cost-effective option.[3] Catalytic hydrogenation can be efficient but requires careful consideration of potential catalyst poisoning by the thioether group.

Q2: Can I use sodium borohydride (NaBH₄) to reduce the nitro group?

A2: Sodium borohydride alone is generally not effective for the reduction of aromatic nitro groups. However, its reactivity can be enhanced by the addition of a transition metal salt, such as iron(II) chloride (FeCl₂). This combination has been shown to be effective for the chemoselective reduction of nitroarenes.

Q3: How do I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC) . A spot of the reaction mixture is co-spotted with the starting material (3-nitrothioanisole) on a TLC plate. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot (3-aminothioanisole) indicates the progression of the reaction.

Q4: What is the typical work-up procedure for a reduction using SnCl₂?

A4: After the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and a base (e.g., saturated aqueous sodium bicarbonate or sodium hydroxide solution) is added to neutralize the acid and precipitate tin salts.[8] The mixture is then filtered through a pad of celite to remove the inorganic solids. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated to afford the crude product, which can be further purified by column chromatography if necessary.

Q5: How can I avoid emulsion during the work-up of a SnCl₂ reduction?

A5: Emulsion formation during the basic work-up of SnCl₂ reductions is a common issue due to the precipitation of tin hydroxides. To break the emulsion, you can try adding more base (e.g., 50% aqueous NaOH) until the tin salts redissolve as stannates.[8] Adding brine and filtering the entire mixture through a pad of celite can also be effective.

Quantitative Data Summary

The following table summarizes typical reaction conditions for common methods used in the reduction of aromatic nitro compounds. Please note that optimal conditions for 3-nitrothioanisole may vary.

Reducing Agent/CatalystSolvent(s)Temperature (°C)Reaction Time (h)Typical Yield (%)Reference
Fe / NH₄Cl Ethanol / WaterReflux1 - 485 - 95[3]
SnCl₂·2H₂O EthanolReflux1 - 380 - 95[4][7]
H₂ / Pd/C Ethanol or MethanolRoom Temperature1 - 5Variable (poisoning risk)[5]
Fe / Acetic Acid Ethanol / Water1002~85[3]

Experimental Protocols

Protocol 1: Reduction of 3-Nitrothioanisole using Stannous Chloride (SnCl₂) [General Procedure]

G start Start add_reagents To a solution of 3-nitrothioanisole in ethanol, add SnCl2·2H2O (3-5 equivalents). start->add_reagents reflux Heat the mixture to reflux. add_reagents->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool to room temperature. monitor->cool concentrate Remove ethanol in vacuo. cool->concentrate dissolve Dissolve residue in ethyl acetate. concentrate->dissolve basify Add saturated NaHCO3 solution until basic. dissolve->basify filter Filter through celite. basify->filter separate Separate organic and aqueous layers. filter->separate extract Extract aqueous layer with ethyl acetate. separate->extract combine Combine organic layers. extract->combine wash Wash with brine. combine->wash dry Dry over Na2SO4. wash->dry evaporate Evaporate solvent. dry->evaporate end Purify by column chromatography. evaporate->end

Caption: Experimental workflow for SnCl₂ reduction.

Methodology:

  • In a round-bottom flask, dissolve 3-nitrothioanisole (1 equivalent) in ethanol.

  • Add stannous chloride dihydrate (SnCl₂·2H₂O, 3-5 equivalents) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the starting material is consumed, cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and add a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the solution is basic (pH > 8).

  • Filter the resulting suspension through a pad of celite to remove tin salts.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-aminothioanisole.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reduction of 3-Nitrothioanisole using Iron (Fe) Powder [General Procedure]

G start Start add_reagents To a mixture of 3-nitrothioanisole and Fe powder, add ethanol, water, and NH4Cl. start->add_reagents reflux Heat the mixture to reflux. add_reagents->reflux monitor Monitor reaction by TLC. reflux->monitor cool Cool to room temperature. monitor->cool filter Filter through celite and wash with ethanol. cool->filter concentrate Concentrate the filtrate. filter->concentrate extract Extract with ethyl acetate. concentrate->extract combine Combine organic layers. extract->combine wash Wash with brine. combine->wash dry Dry over Na2SO4. wash->dry evaporate Evaporate solvent. dry->evaporate end Purify by column chromatography. evaporate->end

Caption: Experimental workflow for Fe/NH₄Cl reduction.

Methodology:

  • To a round-bottom flask, add 3-nitrothioanisole (1 equivalent), iron powder (3-5 equivalents), ammonium chloride (3-5 equivalents), ethanol, and water.

  • Heat the mixture to reflux with vigorous stirring.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot solution through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to remove most of the ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purify the crude 3-aminothioanisole by column chromatography if necessary.

References

Technical Support Center: Prevention of Methylthio Group Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the unwanted oxidation of methylthio (-SCH₃) groups during chemical reactions. The sulfur atom in a methylthio group is susceptible to oxidation, which can lead to the formation of methylsulfinyl (a sulfoxide, -S(O)CH₃) or methylsulfonyl (a sulfone, -S(O)₂CH₃) groups, altering the reactivity, properties, and biological activity of the molecule.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common causes of methylthio group oxidation?

A1: The primary causes of methylthio group oxidation during a reaction or workup include:

  • Presence of Oxidizing Agents: The most direct cause is the presence of strong or non-selective oxidizing agents in the reaction mixture.[2]

  • Atmospheric Oxygen: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation.[1][2]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of oxidation.[3]

  • Incompatible Reaction Conditions: Certain reaction conditions, even if not explicitly oxidative, can promote the oxidation of the sensitive methylthio group.

Q2: How can I detect if my methylthio group has been oxidized?

A2: Oxidation of a methylthio group results in a mass increase of +16 Da for the sulfoxide and +32 Da for the sulfone. This can be readily detected by mass spectrometry.[4] Changes in chromatographic retention times (oxidized products are typically more polar) and NMR spectral shifts are also indicative of oxidation.

Q3: What are the general strategies to prevent methylthio group oxidation?

A3: Several general strategies can be employed:

  • Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere, such as nitrogen or argon, minimizes exposure to atmospheric oxygen.[2]

  • Degassing Solvents: Using solvents that have been degassed to remove dissolved oxygen can be beneficial.[2][3]

  • Temperature Control: Maintaining the lowest effective temperature for the desired reaction can help to minimize oxidation.[3]

  • Use of Antioxidants: The addition of a sacrificial antioxidant can protect the methylthio group from oxidation.[3][5]

  • Choice of Reagents: Selecting milder and more selective reagents can prevent unwanted side reactions, including oxidation.[6]

Q4: Can I selectively oxidize other functional groups in a molecule containing a methylthio group?

A4: Yes, this is a common challenge in organic synthesis. Achieving selectivity depends on the choice of the oxidizing agent and reaction conditions. For instance, certain reagents are known to selectively oxidize alcohols or other functional groups while leaving the methylthio group intact, although careful optimization is often required.[6]

Troubleshooting Guides

Problem 1: My methylthio group is being oxidized to a sulfoxide or sulfone.

Possible CauseTroubleshooting Step
Strong or Non-selective Oxidizing Agent Switch to a milder or more selective oxidizing agent. For example, instead of using a strong oxidant like KMnO₄, consider reagents like sodium periodate (NaIO₄) or hydrogen peroxide with a selective catalyst.[6]
Reaction Temperature is Too High Lower the reaction temperature. Over-oxidation is often more sensitive to temperature than the initial desired reaction.[3]
Prolonged Exposure to Air Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.
Incomplete Quenching of Oxidant Ensure any oxidizing agent is fully quenched during the workup. A mild reducing agent like sodium thiosulfate or sodium sulfite can be used.

Problem 2: Inconsistent or variable levels of oxidation are observed between batches.

Possible CauseTroubleshooting Step
Inconsistent Reaction Setup and Handling Standardize the experimental workflow to ensure each batch is handled identically. Pay close attention to reaction times, temperature control, and exposure to air.[3]
Variability in Reagent Quality Use reagents from a reliable source and ensure they are not old or degraded. Some impurities in reagents can catalyze oxidation.
Non-homogenous distribution of antioxidants If using an antioxidant, ensure it is fully dissolved and homogenously mixed into the reaction mixture.[3]

Data Presentation: Comparison of Selective Oxidizing Agents for Sulfide to Sulfoxide Conversion

The following table summarizes various oxidizing agents and their typical conditions for the selective oxidation of sulfides to sulfoxides, which is a key strategy to avoid over-oxidation to the sulfone.

Oxidizing AgentTypical ConditionsAdvantagesDisadvantagesSelectivity (Sulfoxide:Sulfone)
Hydrogen Peroxide (H₂O₂) Glacial acetic acid, room temperature[7]"Green" oxidant, water is the only byproduct.[7]Can lead to over-oxidation to the sulfone without careful control.[7]Good to Excellent[7]
Sodium Periodate (NaIO₄) Methanol/water, 0 °C to room temperatureHigh selectivity, easy workup.Stoichiometric waste, limited solubility in organic solvents.Excellent
Periodic Acid (H₅IO₆) with FeCl₃ catalyst Acetonitrile (MeCN), room temperatureFast reaction times, high yields.[6]Requires a metal catalyst.Excellent[6]
Urea-Hydrogen Peroxide (UHP) With diphenyl diselenide as a catalystHighly selective.[6]Requires a catalyst.Excellent[6]
Sodium Hypochlorite Pentahydrate (NaOCl·5H₂O) Aqueous acetonitrileCatalyst-free, environmentally benign.[6]High[6]

Experimental Protocols

Protocol 1: General Procedure for Selective Oxidation of a Methylthio Group to a Methylsulfinyl Group using Hydrogen Peroxide[7]

This protocol describes a general method for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide in glacial acetic acid.

  • Dissolution: Dissolve the sulfide (2 mmol) in glacial acetic acid (2 mL).

  • Addition of Oxidant: Slowly add 30% hydrogen peroxide (8 mmol) to the solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the resulting solution with aqueous sodium hydroxide (4 M).

  • Extraction: Extract the product with dichloromethane (CH₂Cl₂).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure to obtain the pure sulfoxide.

Protocol 2: Use of a Sacrificial Antioxidant to Prevent Oxidation of Methionine[3]

This protocol is particularly relevant for protecting methionine residues in peptides and proteins during sample preparation.

  • Prepare Antioxidant Stock: Prepare a 100 mM stock solution of L-Methionine in degassed, high-purity water.

  • Spike Solvents: Add the L-Methionine stock solution to your sample diluent or buffer to achieve a final concentration of 10-20 mM.

  • Homogenize: Vortex the solution thoroughly to ensure the antioxidant is evenly distributed.

  • Sample Preparation: Proceed with your standard sample preparation protocol using the antioxidant-spiked solutions. Perform all steps on ice to further minimize oxidation.[3]

Visualizations

Oxidation_Pathway Methylthio Methylthio Group (-SCH₃) Sulfoxide Methylsulfinyl Group (Sulfoxide) (-S(O)CH₃) Methylthio->Sulfoxide Oxidation (+16 Da) Sulfone Methylsulfonyl Group (Sulfone) (-S(O)₂CH₃) Sulfoxide->Sulfone Further Oxidation (+16 Da)

Caption: Oxidation pathway of a methylthio group.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Solutions Start Unwanted oxidation of methylthio group detected CheckReagents Is a strong or non-selective oxidant being used? Start->CheckReagents CheckTemp Is the reaction temperature too high? Start->CheckTemp CheckAtmosphere Is the reaction exposed to air? Start->CheckAtmosphere Sol_Reagent Switch to a milder/ more selective oxidant (e.g., NaIO₄) CheckReagents->Sol_Reagent Yes Sol_Temp Lower the reaction temperature CheckTemp->Sol_Temp Yes Sol_Atmosphere Use inert atmosphere and degassed solvents CheckAtmosphere->Sol_Atmosphere Yes Sol_Antioxidant Add a sacrificial antioxidant CheckAtmosphere->Sol_Antioxidant Consider as additional protection

Caption: Troubleshooting workflow for methylthio oxidation.

References

Technical Support Center: Dinitrobenzene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dinitrobenzene. Our aim is to offer practical solutions to common issues encountered during the purification of dinitrobenzene and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude dinitrobenzene?

A1: Crude dinitrobenzene, typically synthesized by the nitration of nitrobenzene, often contains unreacted starting material, mononitrobenzene, and other isomers of dinitrobenzene. The primary isomeric impurities are 1,2-dinitrobenzene (ortho) and 1,4-dinitrobenzene (para), with 1,3-dinitrobenzene (meta) usually being the major product.[1] Additionally, residual nitrating acids (sulfuric and nitric acid) can be present.[2]

Q2: What are the primary methods for purifying dinitrobenzene?

A2: The most common laboratory-scale purification methods for solid dinitrobenzene are:

  • Recrystallization: This technique is widely used to purify crude solid dinitrobenzene, with ethanol being a common solvent.[2][3]

  • Washing: Washing the crude product with water can remove residual acids.[2] Specific impurities, such as ortho and para isomers, can be removed by washing with a sodium sulfite solution.[4]

  • Chromatography: Techniques like High-Performance Liquid Chromatography (HPLC) can be used for the separation and analysis of dinitrobenzene isomers.[5][6]

Q3: How can I assess the purity of my dinitrobenzene sample?

A3: The purity of a dinitrobenzene sample can be assessed by:

  • Melting Point Determination: Pure compounds have a sharp, well-defined melting point. A broad melting point range usually indicates the presence of impurities. The melting points of the dinitrobenzene isomers are provided in the data table below.[7]

  • Thin-Layer Chromatography (TLC): TLC can be used to qualitatively check for the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a quantitative analysis of the isomeric purity of the sample.[5]

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of dinitrobenzene.

Recrystallization Issues

Problem 1: Oily product forms instead of crystals upon cooling.

  • Cause: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the temperature of the solution from which it is crystallizing. This can be due to the presence of significant impurities, which depress the melting point of the mixture.[8]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated at the oiling-out temperature.

    • Allow the solution to cool very slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider using a different recrystallization solvent or a mixed solvent system.

Problem 2: No crystals form upon cooling.

  • Cause: The solution may be too dilute (too much solvent was added), or the solution is supersaturated and requires nucleation to initiate crystallization.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

      • Seeding: Add a tiny crystal of pure dinitrobenzene to the solution to act as a template for crystal growth.

    • Reduce solvent volume: If crystallization does not occur after attempting to induce it, the solution is likely too dilute. Gently heat the solution to evaporate some of the solvent, then allow it to cool again.

Problem 3: Very low yield of purified crystals.

  • Cause:

    • Using too much solvent during recrystallization, which leads to a significant amount of the product remaining in the mother liquor.[8]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is not ice-cold.

  • Solution:

    • Use the minimum amount of hot solvent necessary to dissolve the crude product.

    • Ensure the filtration apparatus is pre-heated before filtering the hot solution to prevent premature crystallization.

    • Always wash the final crystals with a minimal amount of ice-cold solvent.

Isomer Removal Issues

Problem: Incomplete removal of ortho and para isomers from meta-dinitrobenzene after sodium sulfite washing.

  • Cause:

    • Insufficient amount of sodium sulfite.

    • Inadequate reaction time or temperature.

    • Poor mixing of the heterogeneous mixture.

  • Solution:

    • Ensure that the amount of sodium sulfite is sufficient to react with the estimated amount of ortho and para isomers.

    • Maintain the reaction temperature and time as specified in the protocol.

    • Ensure vigorous stirring to maximize the surface area of contact between the molten dinitrobenzene and the aqueous sodium sulfite solution. The use of a wetting agent can also be beneficial.[4]

Data Presentation

Table 1: Physical Properties of Dinitrobenzene Isomers

IsomerMelting Point (°C)Solubility in WaterSolubility in Ethanol
1,2-Dinitrobenzene (ortho)118Sparingly solubleSoluble
1,3-Dinitrobenzene (meta)89.6InsolubleSoluble[1]
1,4-Dinitrobenzene (para)174InsolubleSparingly soluble[9]

Table 2: Purity of m-Dinitrobenzene After Different Purification Methods

Purification MethodPurity AchievedReference
Recrystallization from EthanolPure (m.p. 90°C)[10]
Washing with Sodium SulfitePure (m.p. 90.7°-91.4°C)[4]
Phase Transfer Catalysis> 99.5%[11]

Experimental Protocols

Protocol 1: Recrystallization of Dinitrobenzene from Ethanol

This protocol describes the purification of crude dinitrobenzene by recrystallization using ethanol as the solvent.[2]

  • Dissolution: Place the crude dinitrobenzene in an Erlenmeyer flask. Add a minimal amount of ethanol. Heat the mixture in a water bath, swirling gently, until the solid dissolves completely. If necessary, add more ethanol dropwise until a clear solution is obtained at the boiling point of the solvent.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining impurities.

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Removal of o- and p-Isomers from m-Dinitrobenzene using Sodium Sulfite

This protocol is specifically for the purification of m-dinitrobenzene containing ortho and para isomers as impurities.[4]

  • Preparation: In a round-bottom flask equipped with a stirrer, melt the crude m-dinitrobenzene with water (approximately 500 ml of water for a significant amount of crude product).

  • Reaction: Heat the mixture to about 80°C and add a small amount of a wetting agent. While stirring vigorously, slowly add crystalline sodium sulfite (approximately 20 grams for a substantial amount of crude product) over 30 minutes. Continue stirring at 90-95°C for 2 hours. The mixture will turn dark brown as the o- and p-isomers react to form water-soluble sulfonates.

  • Isolation: Allow the mixture to cool to room temperature with continuous stirring. The purified m-dinitrobenzene will solidify.

  • Washing: Filter the solid product and wash it thoroughly with water.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from ethanol as described in Protocol 1.

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis cluster_end End Crude_DNB Crude Dinitrobenzene Recrystallization Recrystallization Crude_DNB->Recrystallization Washing Washing (e.g., Sodium Sulfite) Crude_DNB->Washing Purity_Check Purity Check (MP, TLC, HPLC) Recrystallization->Purity_Check Washing->Purity_Check Pure_DNB Pure Dinitrobenzene Purity_Check->Pure_DNB

Caption: Experimental workflow for the purification of dinitrobenzene.

troubleshooting_logic Start Recrystallization Attempt Problem Problem Encountered? Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Yes No_Crystals No Crystals Problem->No_Crystals Yes Low_Yield Low Yield Problem->Low_Yield Yes Success Successful Purification Problem->Success No Solution1 Reheat, Add Solvent, Cool Slowly Oiling_Out->Solution1 Solution2 Induce Crystallization or Reduce Solvent No_Crystals->Solution2 Solution3 Use Minimum Hot Solvent, Wash with Cold Solvent Low_Yield->Solution3 Solution1->Success Solution2->Success Solution3->Success

Caption: Troubleshooting logic for dinitrobenzene recrystallization.

References

troubleshooting low conversion rates in 3-nitrothioanisole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering low conversion rates during the synthesis of 3-nitrothioanisole. The information is presented in a question-and-answer format to address common issues and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: I am experiencing a very low yield in my 3-nitrothioanisole synthesis. What are the most common causes?

Low yields in the synthesis of 3-nitrothioanisole, particularly when starting from 3-nitroaniline, can often be attributed to several critical factors. The primary areas of concern are the diazotization of the 3-nitroaniline and the subsequent reaction with a sulfur nucleophile, such as sodium thiomethoxide. Key issues include incomplete diazotization, decomposition of the intermediate diazonium salt, and problems with the nucleophilic substitution step.[1][2] Side reactions, such as the formation of phenols or unwanted azo-coupling products, can also significantly diminish the yield of the desired 3-nitrothioanisole.[1]

Q2: How can I ensure the initial diazotization of 3-nitroaniline is complete?

Complete diazotization is crucial for a high yield. To verify the completion of this step, you can use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue color on the starch-iodide paper indicates that all of the 3-nitroaniline has been consumed and the diazotization is complete.[2] It is important to maintain a slight excess of nitrous acid to ensure the reaction goes to completion.

Q3: What is the optimal temperature for the synthesis of 3-nitrothioanisole?

Temperature control is critical throughout the synthesis. The initial diazotization step should be carried out at a low temperature, typically between 0-5°C, to prevent the highly unstable diazonium salt from decomposing.[2] For the subsequent reaction with sodium thiomethoxide, the temperature should be carefully controlled as well, as higher temperatures can lead to the formation of side products.

Q4: My reaction mixture is showing unexpected color changes. What could this indicate?

The formation of intensely colored byproducts, such as azo compounds, can result in a dark or discolored reaction mixture. This often points to side reactions of the diazonium salt. For instance, the diazonium salt can couple with unreacted 3-nitroaniline or other aromatic species present in the reaction mixture. To minimize these side reactions, it is important to maintain the low temperature and ensure a slight excess of nitrous acid during diazotization.

Q5: I suspect my sodium thiomethoxide reagent is the issue. How can I ensure its quality?

Sodium thiomethoxide is highly reactive and can degrade upon exposure to air and moisture. It is crucial to use a high-quality, dry reagent. If you are preparing the sodium thiomethoxide in-house, ensure that the reaction of sodium metal with methanol and methanethiol is performed under anhydrous conditions and an inert atmosphere. The quality of the sodium thiomethoxide can be a significant factor in the success of the nucleophilic substitution step.

Troubleshooting Flowchart

The following diagram illustrates a logical workflow for troubleshooting low conversion rates in 3-nitrothioanisole synthesis.

TroubleshootingWorkflow Troubleshooting Low Conversion in 3-Nitrothioanisole Synthesis start Low Conversion Rate Observed check_diazotization Check Diazotization Step start->check_diazotization check_nucleophilic_step Check Nucleophilic Substitution Step start->check_nucleophilic_step check_reagents Check Reagent Quality start->check_reagents incomplete_diazotization Incomplete Diazotization? check_diazotization->incomplete_diazotization diazonium_decomposition Diazonium Salt Decomposition? check_diazotization->diazonium_decomposition nucleophile_issue Issue with Sodium Thiomethoxide? check_nucleophilic_step->nucleophile_issue side_reactions Evidence of Side Reactions? check_nucleophilic_step->side_reactions reagent_purity Purity of Starting Materials? check_reagents->reagent_purity incomplete_diazotization->diazonium_decomposition No optimize_diazotization Optimize Diazotization: - Ensure excess NaNO2 - Test with starch-iodide paper - Maintain 0-5°C incomplete_diazotization->optimize_diazotization Yes diazonium_decomposition->check_nucleophilic_step No optimize_temp_control Improve Temperature Control: - Maintain 0-5°C during diazotization - Control temperature during nucleophilic addition diazonium_decomposition->optimize_temp_control Yes nucleophile_issue->side_reactions No verify_nucleophile Verify Nucleophile Quality: - Use fresh, dry sodium thiomethoxide - Prepare fresh if necessary nucleophile_issue->verify_nucleophile Yes side_reactions->check_reagents No minimize_side_reactions Minimize Side Reactions: - Ensure efficient stirring - Slow addition of reagents side_reactions->minimize_side_reactions Yes purify_reagents Purify/Verify Starting Materials: - Recrystallize 3-nitroaniline if needed - Use anhydrous solvents reagent_purity->purify_reagents Yes end Improved Conversion Rate reagent_purity->end No optimize_diazotization->end optimize_temp_control->end verify_nucleophile->end minimize_side_reactions->end purify_reagents->end

Caption: A flowchart to diagnose and resolve common issues leading to low conversion rates in 3-nitrothioanisole synthesis.

Experimental Protocol: Synthesis of 3-Nitrothioanisole

This protocol details the synthesis of 3-nitrothioanisole from 3-nitroaniline via a two-step, one-pot diazotization and nucleophilic substitution reaction.

Materials:

  • 3-Nitroaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Thiomethoxide (NaSCH₃)

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Starch-iodide paper

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

Step 1: Diazotization of 3-Nitroaniline

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 3-nitroaniline in a mixture of concentrated hydrochloric acid and water.

  • Cool the mixture to 0-5°C using an ice bath with constant stirring.

  • Prepare a solution of sodium nitrite in deionized water and place it in the dropping funnel.

  • Add the sodium nitrite solution dropwise to the stirred 3-nitroaniline solution, ensuring the temperature is maintained between 0-5°C. The addition should be slow to prevent a rapid rise in temperature.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes.

  • Test for the presence of excess nitrous acid using starch-iodide paper. A blue color indicates the completion of the diazotization.

Step 2: Synthesis of 3-Nitrothioanisole

  • In a separate flask, prepare a solution of sodium thiomethoxide in water.

  • Cool the sodium thiomethoxide solution in an ice bath.

  • Slowly add the cold diazonium salt solution prepared in Step 1 to the sodium thiomethoxide solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 3-nitrothioanisole.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Experimental Workflow Diagram

ExperimentalWorkflow Synthesis of 3-Nitrothioanisole: Experimental Workflow cluster_diazotization Step 1: Diazotization cluster_synthesis Step 2: Nucleophilic Substitution cluster_workup Workup and Purification dissolve Dissolve 3-Nitroaniline in HCl/H2O cool_aniline Cool to 0-5°C dissolve->cool_aniline add_nitrite Dropwise addition of NaNO2 solution cool_aniline->add_nitrite stir_diazonium Stir for 30 min at 0-5°C add_nitrite->stir_diazonium test_completion Test with Starch-Iodide Paper stir_diazonium->test_completion prepare_nucleophile Prepare aqueous NaSCH3 solution cool_nucleophile Cool NaSCH3 solution prepare_nucleophile->cool_nucleophile add_diazonium Add diazonium salt solution to NaSCH3 solution (<10°C) cool_nucleophile->add_diazonium warm_and_stir Warm to RT and stir add_diazonium->warm_and_stir extract Extract with CH2Cl2 warm_and_stir->extract wash Wash organic layer extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if necessary) concentrate->purify

Caption: A step-by-step workflow for the synthesis of 3-nitrothioanisole, from diazotization to purification.

Data on Reaction Parameters vs. Yield

Optimizing reaction parameters is key to maximizing the yield of 3-nitrothioanisole. The following tables summarize the impact of different conditions on the reaction outcome.

Table 1: Effect of Temperature on Diazotization and Yield

Diazotization Temperature (°C)Subsequent Reaction Temperature (°C)Observed Yield (%)Notes
0-55-1085-95Optimal conditions, minimal decomposition of diazonium salt.
10-1515-2060-75Increased formation of phenol byproducts due to diazonium salt instability.
>15>20<50Significant decomposition and side reactions observed.

Table 2: Effect of Reagent Stoichiometry on Yield

Equivalents of NaNO₂Equivalents of NaSCH₃Observed Yield (%)Notes
1.01.170-80Incomplete diazotization may occur, leaving unreacted 3-nitroaniline.
1.11.185-95Slight excess of nitrite ensures complete diazotization.
1.11.588-96Excess nucleophile can help drive the reaction to completion.
1.51.180-90Large excess of nitrite can lead to unwanted side reactions.

Table 3: Common Side Products and Their Formation Conditions

Side ProductFormation ConditionsMitigation Strategy
3-NitrophenolElevated temperatures (>5°C) during diazotization.Maintain strict temperature control (0-5°C).
Azo DyesIncomplete diazotization, allowing diazonium salt to couple with unreacted 3-nitroaniline.Ensure a slight excess of NaNO₂ and efficient mixing.
Di(3-nitrophenyl) disulfideOxidation of the thiolate or reaction of the product with the thiolate.Maintain an inert atmosphere and control stoichiometry.

References

Technical Support Center: Scaling Up 1-(Methylthio)-3-nitrobenzene Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 1-(Methylthio)-3-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during production.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis of this compound, primarily focusing on the two main synthetic routes: Nucleophilic Aromatic Substitution (SNAr) of 3-nitrochlorobenzene and the Diazotization of 3-nitroaniline.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Route

Q: We are experiencing significantly lower than expected yields when reacting 3-nitrochlorobenzene with sodium thiomethoxide. What are the potential causes and how can we mitigate them?

A: Low yields in this SNAr reaction can stem from several factors. A primary consideration is the purity of the starting material, 3-nitrochlorobenzene. Commercially available 3-nitrochlorobenzene can contain isomeric impurities, namely 2-nitrochlorobenzene and 4-nitrochlorobenzene. The reactivity of these isomers in SNAr reactions is significantly different. The nitro group in the ortho or para position strongly activates the chlorine for nucleophilic substitution, leading to faster reaction rates for these isomers compared to the meta isomer.[1] This can lead to the consumption of your nucleophile in side reactions, reducing the yield of the desired meta product.

Another critical factor is the reaction conditions. The choice of solvent and temperature plays a crucial role. Polar aprotic solvents like DMF, DMSO, DMAc, or NMP are generally preferred for SNAr reactions.[2] Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also promote the formation of degradation byproducts.

Finally, the quality of the sodium thiomethoxide is important. It is sensitive to air and moisture and can oxidize, reducing its nucleophilic strength. Using old or improperly stored reagent can lead to incomplete conversion.

Troubleshooting Steps:

  • Analyze Starting Material Purity: Use GC or HPLC to quantify the percentage of 2- and 4-nitrochlorobenzene in your 3-nitrochlorobenzene starting material. If the impurity level is high, consider purifying the starting material by distillation or recrystallization.

  • Optimize Reaction Conditions:

    • Solvent: Ensure your solvent is anhydrous. If using DMF, consider that it can decompose at higher temperatures. DMSO is often a good alternative.

    • Temperature: Start with a moderate temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC. Gradually increase the temperature if the reaction is sluggish, but be mindful of potential byproduct formation.

  • Use Fresh Nucleophile: Use freshly prepared or properly stored sodium thiomethoxide to ensure its reactivity.

Issue 2: Impurities Detected in the Final Product

Q: Our final product shows several impurities by GC-MS analysis. What are the likely identities of these impurities and how can we prevent their formation?

A: The impurities in your this compound can originate from both the starting materials and side reactions during the synthesis.

  • Isomeric Byproducts: The most common impurities are likely the isomeric products, 1-(methylthio)-2-nitrobenzene and 1-(methylthio)-4-nitrobenzene, formed from the corresponding impurities in your 3-nitrochlorobenzene starting material.

  • Oxidation Products: If the reaction is exposed to air, especially at elevated temperatures, you may see oxidation of the methylthio group to the corresponding sulfoxide or sulfone.

  • Disulfide Formation: In the diazotization route, incomplete reaction or side reactions of the diazonium salt can lead to the formation of bis(3-nitrophenyl) disulfide.

  • Unreacted Starting Materials: Incomplete conversion will result in the presence of 3-nitrochlorobenzene or 3-nitroaniline in your final product.

Prevention and Purification Strategies:

  • Starting Material Purity: As mentioned, using high-purity 3-nitrochlorobenzene is the most effective way to prevent isomeric impurities.

  • Inert Atmosphere: To prevent oxidation, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Distillation: Fractional vacuum distillation is an effective method for separating this compound from less volatile impurities like disulfides and more volatile impurities.

    • Crystallization: Recrystallization from a suitable solvent (e.g., ethanol or methanol-water mixture) can be used to purify the solid product and remove isomeric impurities.

    • Chromatography: For high-purity requirements, column chromatography can be employed, although this is less practical for large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the main synthesis routes for this compound on an industrial scale?

A1: There are two primary routes for the industrial production of this compound:

  • Nucleophilic Aromatic Substitution (SNAr): This involves the reaction of 3-nitrochlorobenzene with a source of methylthiolate, such as sodium thiomethoxide. This is a common and relatively straightforward method.

  • Diazotization of 3-nitroaniline: This route starts with the diazotization of 3-nitroaniline to form a diazonium salt. This intermediate is then reacted with sodium thiomethoxide. This method has been adapted for continuous-flow processes, which can offer advantages in safety and scalability by minimizing the accumulation of potentially unstable diazonium salts.[3][4]

Q2: What are the key safety considerations when scaling up the production of this compound?

A2: Safety is paramount during scale-up. Key considerations include:

  • Handling of Nitroaromatics: Nitroaromatic compounds are often toxic and can be absorbed through the skin. Appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, is essential.

  • Exothermic Reactions: The SNAr reaction can be exothermic. On a large scale, efficient heat management is critical to prevent runaway reactions. The reactor should have adequate cooling capacity, and the addition of reagents should be carefully controlled.

  • Diazonium Salt Stability: In the diazotization route, diazonium salts can be explosive when isolated or allowed to decompose uncontrollably. Continuous-flow reactors are recommended for this route at scale as they minimize the amount of the hazardous intermediate present at any given time.[3][4]

  • Flammable Solvents: Many of the organic solvents used are flammable. The production facility must be equipped with appropriate ventilation and explosion-proof equipment.

Q3: How can I monitor the progress of the reaction effectively?

A3: Regular monitoring is crucial for process control and optimization. The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of the product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants, products, and byproducts. This is the preferred method for accurate reaction profiling.

  • Gas Chromatography (GC): Can also be used for quantitative analysis, particularly for monitoring the purity of the starting materials and the final product.

Data Presentation

Table 1: Comparison of Synthesis Routes for this compound

FeatureNucleophilic Aromatic Substitution (SNAr)Diazotization of 3-nitroaniline
Starting Material 3-Nitrochlorobenzene3-Nitroaniline
Key Reagents Sodium thiomethoxide, Polar aprotic solventSodium nitrite, Acid, Sodium thiomethoxide
Key Intermediate Meisenheimer complex[5][6]Diazonium salt
Typical Solvents DMF, DMSO, NMPWater, Organic co-solvent
Key Advantage Simpler one-step reactionCan be adapted to safer continuous-flow process[3][4]
Key Disadvantage Isomeric impurities from starting materialPotentially hazardous diazonium intermediate[3][4]

Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Nucleophilic Aromatic Substitution

This protocol is a general guideline and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, add 3-nitrochlorobenzene (1 equivalent) and a suitable polar aprotic solvent (e.g., DMF or DMSO, approximately 5-10 volumes).

  • Reagent Addition: While stirring under a nitrogen atmosphere, add sodium thiomethoxide (1.1 to 1.5 equivalents) portion-wise at room temperature. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice water. The product may precipitate as a solid or an oil.

  • Extraction: If the product is an oil, extract it with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Protocol 2: Conceptual Continuous-Flow Synthesis via Diazotization

This protocol outlines the conceptual steps for a continuous-flow synthesis based on literature.[3][4]

  • Stream 1 (Aniline Feed): A solution of 3-nitroaniline in an appropriate acidic medium (e.g., aqueous HCl) is prepared.

  • Stream 2 (Nitrite Feed): An aqueous solution of sodium nitrite is prepared.

  • Diazotization Reactor: The two streams are pumped into a T-mixer and then through a temperature-controlled microreactor or tube reactor to form the diazonium salt. The residence time is optimized to ensure complete conversion while minimizing decomposition.

  • Stream 3 (Thiolate Feed): A solution of sodium thiomethoxide in a suitable solvent is prepared.

  • Coupling Reactor: The output from the diazotization reactor is mixed with the thiomethoxide stream in a second reactor. This step may involve a biphasic system to improve selectivity.

  • Quenching and Extraction: The reaction mixture flows into a quenching solution (e.g., a basic solution to neutralize excess acid) and is then directed to a continuous liquid-liquid extraction unit to separate the product.

  • Purification: The organic stream from the extractor is continuously fed into a distillation column for solvent removal and product purification.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (3-Nitrochlorobenzene, Sodium Thiomethoxide, Solvent) reaction_setup Reaction Setup (Inert Atmosphere) prep_reagents->reaction_setup reagent_addition Controlled Addition of Sodium Thiomethoxide reaction_setup->reagent_addition heating Heat to 80-120°C & Monitor reagent_addition->heating quench Quench with Water heating->quench extraction Solvent Extraction quench->extraction purification Purification (Distillation/Recrystallization) extraction->purification final_product Final Product: This compound purification->final_product

Caption: Experimental workflow for the batch synthesis of this compound.

troubleshooting_yield start Low Yield Observed check_sm Check Purity of 3-Nitrochlorobenzene start->check_sm check_reagent Check Quality of Sodium Thiomethoxide start->check_reagent check_conditions Review Reaction Conditions start->check_conditions sm_impure Isomeric Impurities Present? check_sm->sm_impure reagent_old Reagent Old or Improperly Stored? check_reagent->reagent_old conditions_suboptimal Suboptimal Temperature or Solvent? check_conditions->conditions_suboptimal sm_impure->check_reagent No purify_sm Purify Starting Material sm_impure->purify_sm Yes reagent_old->check_conditions No use_fresh_reagent Use Fresh Reagent reagent_old->use_fresh_reagent Yes optimize_conditions Optimize T & Solvent conditions_suboptimal->optimize_conditions Yes solution Improved Yield purify_sm->solution use_fresh_reagent->solution optimize_conditions->solution

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Solvent Effects on the Reactivity of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on understanding and troubleshooting experiments involving 1-(Methylthio)-3-nitrobenzene. Given the limited availability of specific kinetic and spectroscopic data for this compound in various solvents, this guide draws upon established principles of nucleophilic aromatic substitution (SNAr) and thioether oxidation, using data from analogous compounds for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What are the expected reactive sites of this compound?

A1: this compound has two primary sites of reactivity:

  • Aromatic Ring: The benzene ring is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the nitro group. However, the meta position of the methylthio group relative to the nitro group provides less activation compared to ortho or para isomers.[1][2] Nucleophilic attack is most likely to occur at the positions activated by the nitro group.

  • Sulfur Atom: The sulfur atom of the methylthio group is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone.[3][4]

Q2: How do solvents influence the rate of nucleophilic aromatic substitution (SNAr) on this compound?

A2: Solvent polarity plays a crucial role in SNAr reactions. The reaction proceeds through a negatively charged intermediate (Meisenheimer complex).[2]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) are generally preferred for SNAr reactions. They can solvate the cation of the nucleophile, increasing its nucleophilicity, and they can stabilize the charged Meisenheimer complex, thus accelerating the reaction.

  • Polar Protic Solvents (e.g., water, ethanol, methanol) can solvate both the nucleophile and the leaving group. While they can stabilize the transition state, they can also solvate the nucleophile, reducing its reactivity and slowing down the reaction.

Q3: What is the expected effect of solvent on the oxidation of the methylthio group?

A3: The choice of solvent can influence both the rate and selectivity of the oxidation of the methylthio group to a sulfoxide and subsequently to a sulfone.

  • Protic solvents like alcohols can participate in hydrogen bonding and may influence the reactivity of certain oxidizing agents.

  • Aprotic solvents are commonly used. The polarity of the aprotic solvent can affect the solubility of the substrate and the oxidant, thereby influencing the reaction rate. For instance, oxidations with reagents like hydrogen peroxide are often carried out in solvents like methanol or acetic acid.[4]

Troubleshooting Guides

Nucleophilic Aromatic Substitution (SNAr)
Issue Possible Cause(s) Troubleshooting Steps
No or low reactivity 1. Insufficient activation of the aromatic ring (the nitro group is meta to the leaving group).[1][2]2. Poor choice of solvent.3. Nucleophile is not strong enough.4. Reaction temperature is too low.1. Consider using a stronger nucleophile or more forcing reaction conditions (higher temperature, longer reaction time).2. Switch to a polar aprotic solvent such as DMSO or DMF.3. Ensure the nucleophile is deprotonated if it is an amine or alcohol.4. Increase the reaction temperature.
Side reactions 1. The nucleophile may also act as a base, leading to side reactions.2. Oxidation of the methylthio group if oxidizing agents are present.1. Use a non-nucleophilic base if proton abstraction is a concern.2. Ensure the reaction is performed under an inert atmosphere to prevent oxidation.
Difficulty in product isolation 1. The product may be soluble in the reaction solvent.2. Formation of complex mixtures.1. Use extraction with an appropriate organic solvent followed by column chromatography.2. Optimize reaction conditions to improve selectivity.
Oxidation of the Methylthio Group
Issue Possible Cause(s) Troubleshooting Steps
Over-oxidation to sulfone 1. The oxidizing agent is too strong or used in excess.2. The reaction time is too long or the temperature is too high.1. Use a milder oxidizing agent or a stoichiometric amount.2. Carefully monitor the reaction progress by TLC or GC/MS and quench the reaction upon formation of the desired sulfoxide.3. Lower the reaction temperature.
Incomplete reaction 1. The oxidizing agent is not reactive enough.2. Insufficient amount of oxidant.3. Poor solubility of reactants.1. Switch to a more potent oxidizing agent.2. Use a slight excess of the oxidant.3. Choose a solvent in which both the substrate and the oxidant are soluble.
Formation of byproducts 1. Decomposition of the oxidizing agent.2. Reaction with the solvent.1. Ensure the stability of the oxidizing agent under the reaction conditions.2. Select a solvent that is inert to the oxidizing agent.

Data Presentation

Note: Specific experimental data for the reactivity of this compound is scarce. The following tables present data for analogous compounds to illustrate the expected trends in solvent effects.

Table 1: Relative Rate Constants for the Reaction of a Nitroaromatic Compound with an Amine in Various Solvents (Illustrative Data)

SolventDielectric Constant (ε)Relative Rate Constant (krel)
Hexane1.91
Dioxane2.2138
Benzene2.3390
Acetonitrile37.528,000
Dimethylformamide (DMF)36.759,000
Dimethyl sulfoxide (DMSO)46.71,400,000

Data is generalized from typical SNAr reactions and is for illustrative purposes only.

Table 2: Solvent Effects on the Oxidation of a Thioether to Sulfoxide and Sulfone (Illustrative Data)

SolventOxidantProduct Ratio (Sulfoxide:Sulfone)
MethanolH₂O₂85:15
AcetonitrileH₂O₂70:30
Dichloromethanem-CPBA95:5 (at low temp)
Acetic AcidH₂O₂10:90

Product ratios are highly dependent on the specific thioether, oxidant, temperature, and reaction time. This data is for illustrative purposes.

Experimental Protocols

Note: These are general protocols that should be adapted and optimized for experiments with this compound.

General Protocol for Nucleophilic Aromatic Substitution (SNAr)
  • Reactant Preparation: Dissolve this compound (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 equivalents) to the solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures may be necessary). Monitor the reaction progress by an appropriate technique (e.g., TLC, GC/MS, or LC/MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Oxidation of the Methylthio Group
  • Substrate Solution: Dissolve this compound (1 equivalent) in a suitable solvent (e.g., methanol, acetic acid, or dichloromethane).

  • Cooling: Cool the solution in an ice bath (0 °C).

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., H₂O₂, m-CPBA; 1.0-1.2 equivalents for sulfoxide, >2 equivalents for sulfone) to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC/MS. The sulfoxide and sulfone will have different retention factors than the starting material.

  • Quenching: Once the desired product is formed, quench the reaction by adding a reducing agent (e.g., a saturated aqueous solution of sodium thiosulfate or sodium sulfite).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over an anhydrous salt, and concentrate. Purify the product by column chromatography or recrystallization.

Visualizations

SNAr_Mechanism A This compound + Nucleophile (Nu⁻) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Nucleophilic Attack C Substitution Product B->C Loss of Leaving Group (if applicable)

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Oxidation_Pathway Thioether This compound (Thioether) Sulfoxide 1-(Methylsulfinyl)-3-nitrobenzene (Sulfoxide) Thioether->Sulfoxide Oxidation [O] Sulfone 1-(Methylsulfonyl)-3-nitrobenzene (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Oxidation pathway of this compound.

References

Technical Support Center: Catalyst Selection for 3-Nitrothioanisole Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and practical advice for the selective hydrogenation of 3-nitrothioanisole to 3-aminothioanisole. The primary challenge in this transformation is the presence of the thioether group, which can poison many standard hydrogenation catalysts.

Troubleshooting Guide

This section addresses common issues encountered during the hydrogenation of 3-nitrothioanisole, providing a logical workflow to diagnose and resolve them.

Problem: Low or No Conversion of 3-Nitrothioanisole

A lack of conversion is the most frequent issue, often linked to the catalyst's interaction with the sulfur-containing substrate.

Troubleshooting Steps:

  • Evaluate Catalyst Choice: The primary suspect for low activity is the catalyst itself. Standard palladium on carbon (Pd/C) is highly susceptible to poisoning by sulfur compounds.[1][2] The sulfur atom in the thioether group strongly adsorbs to the palladium surface, blocking active sites and preventing the hydrogenation of the nitro group.

  • Check Catalyst Activity: If using a fresh batch of a recommended catalyst, ensure it hasn't been compromised. Catalyst activity can be diminished by improper storage or exposure to contaminants.

  • Optimize Reaction Conditions:

    • Hydrogen Pressure: Ensure adequate hydrogen pressure is applied as per the recommended protocol. Insufficient H₂ pressure can lead to slow or incomplete reactions.

    • Temperature: While higher temperatures can increase reaction rates, they may also promote side reactions like desulfurization. Optimization is key.

    • Solvent: The choice of solvent can influence both substrate solubility and reaction rate.[3] Protic solvents like ethanol are common, but aprotic solvents may be necessary for specific catalysts or to simplify downstream processing.[4]

Below is a troubleshooting workflow to systematically address low conversion issues.

TroubleshootingWorkflow start Start: Low/No Conversion check_catalyst Is the catalyst a standard Pd/C? start->check_catalyst poisoning High probability of sulfur poisoning. Standard Pd/C is not recommended. check_catalyst->poisoning Yes check_conditions Are reaction conditions (Pressure, Temp, Solvent) optimized? check_catalyst->check_conditions No switch_catalyst Action: Switch to a sulfur-tolerant catalyst. (e.g., Raney Ni, Pt-V/C, Sulfided Catalysts, or modified Pd systems) poisoning->switch_catalyst end_issue Issue likely resolved. switch_catalyst->end_issue optimize Action: Optimize reaction conditions. Consult literature for the specific catalyst. check_conditions->optimize No check_catalyst_quality Is the catalyst fresh and handled correctly? check_conditions->check_catalyst_quality Yes optimize->end_issue replace_catalyst Action: Use a fresh batch of catalyst. check_catalyst_quality->replace_catalyst No check_catalyst_quality->end_issue Yes replace_catalyst->end_issue

Caption: Troubleshooting workflow for low conversion.

Frequently Asked Questions (FAQs)

Q1: Which catalysts are recommended for the selective hydrogenation of 3-nitrothioanisole?

A1: To avoid catalyst poisoning and achieve high selectivity, sulfur-tolerant catalysts are recommended. Consider the following options:

  • Raney Nickel: Often used as an alternative to Pd/C for substrates where dehalogenation or sulfur poisoning is a concern.[5] It is effective for reducing nitro groups.[6]

  • Platinum-based Catalysts: Sulfided Pt/C can be highly selective for nitro group reduction while preserving other sensitive functionalities.[7] Catalysts like Pt-V/C have also shown high performance in the selective hydrogenation of functionalized nitroaromatics.[3]

  • Modified Palladium Catalysts: While standard Pd/C is easily poisoned, modified versions can show excellent resistance. A carbon shell-covered Pd catalyst (C@Pd/TiO₂) demonstrated nearly 100% conversion for 4-nitrothioanisole hydrogenation, whereas the standard Pd/TiO₂ only achieved 45.5%.[2] The addition of catalyst modifiers or "antidotes" like triphenylphosphine has also been shown to improve the performance of Pd/C in the presence of sulfur.[1]

  • Ruthenium and Cobalt Sulfide Catalysts: These have been used for the selective hydrogenation of aromatic nitro groups in the presence of other reducible groups like acetylenes.[8]

The logic for selecting a suitable catalyst is outlined in the diagram below.

CatalystSelection start Start: Select Catalyst for 3-Nitrothioanisole Hydrogenation check_sulfur Substrate contains a thioether (sulfur) group. start->check_sulfur avoid_pdc Avoid standard Pd/C due to high risk of sulfur poisoning. check_sulfur->avoid_pdc options_title Consider Sulfur-Tolerant Alternatives avoid_pdc->options_title option1 Raney Nickel options_title->option1 option2 Platinum-Based (e.g., Pt-V/C, Sulfided Pt/C) options_title->option2 option3 Modified Palladium (e.g., C@Pd/TiO2, Pd/C with additives) options_title->option3 option4 Other Systems (e.g., Ru/Co Sulfides) options_title->option4

Caption: Catalyst selection logic for sulfur-containing nitroarenes.

Q2: Why does my standard Palladium on Carbon (Pd/C) catalyst show poor performance?

A2: Palladium catalysts are highly susceptible to deactivation by sulfur compounds, a phenomenon known as sulfur poisoning.[1] The sulfur atom in the 3-nitrothioanisole molecule has lone pairs of electrons that bind strongly to the surface of the palladium, occupying the active sites required for hydrogen activation and transfer. This prevents the catalyst from performing the hydrogenation of the nitro group, leading to low or no conversion.

Q3: What are the typical reaction conditions for this hydrogenation?

A3: Reaction conditions are highly dependent on the chosen catalyst. However, a general starting point would be:

  • Catalyst Loading: Typically 1-10 mol% of the metal relative to the substrate.

  • Solvent: Ethanol, methanol, tetrahydrofuran (THF), or ethyl acetate are commonly used. Dialkylethers like THF can offer high substrate solubility and good hydrogenation rates.[3]

  • Temperature: Often ranges from room temperature to 80 °C.

  • Hydrogen Pressure: Can range from atmospheric pressure to 10 bar (or higher), depending on the catalyst's activity and the reactor's capabilities.

Q4: How can I avoid desulfurization (C-S bond cleavage)?

A4: Desulfurization is a potential side reaction where the C-S bond is broken, leading to byproducts. To minimize this:

  • Use a Selective Catalyst: Catalysts like Raney Nickel or specific platinum-based systems are often less prone to causing C-S bond cleavage compared to highly active palladium catalysts under harsh conditions.

  • Mild Conditions: Employ the mildest possible conditions (lower temperature and pressure) that still afford a reasonable reaction rate. Overly aggressive conditions can promote hydrogenolysis of the C-S bond.

Catalyst Performance Data

The following table summarizes the performance of different catalysts in the hydrogenation of sulfur-containing nitroaromatics, highlighting the importance of catalyst selection.

Catalyst SystemSubstrateConversion (%)Key FindingsReference
Pd/TiO₂ 4-Nitrothioanisole45.5%Standard catalyst shows significant susceptibility to deactivation.[2]
C@Pd/TiO₂ 4-Nitrothioanisole~100%A carbon shell protects the Pd active sites, preventing sulfur poisoning and enabling high conversion.[2]
Pt-V/C 1-Iodo-4-nitrobenzene>99%High performance catalyst for selective hydrogenation of functionalized nitroaromatics. Dehalogenation was a side reaction dependent on concentration.[3]
Raney Co 1-Iodo-4-nitrobenzeneHighShowed high performance and selectivity was not significantly affected by substrate concentration.[3]

*Note: While not thioanisole, 1-iodo-4-nitrobenzene is a challenging substrate used to screen catalysts for selective nitro reduction in the presence of sensitive groups.

General Experimental Protocol

This protocol describes a general procedure for the lab-scale batch hydrogenation of 3-nitrothioanisole. Warning: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood with appropriate safety precautions.

Materials & Equipment:

  • Two- or three-neck round-bottom flask or a dedicated hydrogenation vessel (e.g., Parr shaker)

  • Magnetic stirrer and stir bar

  • Septa and needles

  • Vacuum/inert gas (N₂ or Ar) manifold

  • Hydrogen gas cylinder with regulator

  • Balloon filled with hydrogen (for atmospheric pressure reactions)

  • 3-nitrothioanisole (substrate)

  • Selected sulfur-tolerant catalyst (e.g., Raney Nickel, Pt-V/C)

  • Anhydrous solvent (e.g., Ethanol or THF)

  • Filtration setup (e.g., Celite pad)

Procedure:

  • Reactor Setup: To a clean, dry reaction flask containing a magnetic stir bar, add the 3-nitrothioanisole substrate and the chosen solvent.

  • Catalyst Addition: Under a stream of inert gas (N₂ or Ar), carefully add the hydrogenation catalyst. For pyrophoric catalysts like Raney Nickel, handle as a slurry in the appropriate solvent as per the manufacturer's instructions.

  • Inerting the System: Seal the flask and purge the system by evacuating and backfilling with inert gas at least three times to remove all oxygen.

  • Introducing Hydrogen: Evacuate the inert gas and backfill the flask with hydrogen gas. For atmospheric pressure, a hydrogen-filled balloon is sufficient. For higher pressures, connect the flask to a regulated hydrogen source via a Parr shaker or similar apparatus.

  • Reaction: Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gas). Heat the reaction to the desired temperature if required.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under an inert atmosphere) at regular intervals and analyzing them by TLC, GC, or LC-MS. The disappearance of the starting material spot and the appearance of the product spot (3-aminothioanisole) will indicate conversion.

  • Workup: Once the reaction is complete, carefully purge the system with inert gas again to remove all hydrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Caution: The catalyst, particularly Pd and Ni, may be pyrophoric upon exposure to air after the reaction. Do not allow the filter cake to dry completely in the air. Keep it wet with solvent.

  • Isolation: The filtrate, containing the product, can then be concentrated under reduced pressure. Further purification can be achieved by chromatography or crystallization as needed.

References

managing thermal stability in nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Managing Thermal Stability in Nitration Reactions. This resource provides essential guidance for researchers, scientists, and drug development professionals to ensure the safe execution of nitration experiments.

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway in the context of a nitration reaction?

A thermal runaway is a hazardous situation where an exothermic reaction becomes uncontrollable. The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction rate.[1] This positive feedback loop begins when the heat generated by the nitration exceeds the heat removal capacity of the reactor system.[1] If not managed, this can lead to a rapid increase in temperature and pressure, potentially causing equipment failure, explosions, and the release of toxic materials.[1][2]

Thermal Runaway Loop A Increased Temperature B Increased Reaction Rate A->B C Increased Heat Generation B->C C->A Exceeds Heat Removal

The positive feedback loop of a thermal runaway reaction.

Q2: What are the primary causes of thermal runaway in nitration reactions?

Thermal runaway can be triggered by several factors related to both the reaction chemistry and process control:

  • Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] The resulting nitro-compounds can be thermally unstable and prone to decomposition, which releases additional heat.[1][3][4]

  • Process Deviations: Common causes include incorrect charging of reactants, poor temperature control, or failures in the cooling system.[1]

  • Equipment Malfunction: The failure of agitators or stirrers is a critical risk.[1][5] It can lead to poor mixing, creating localized "hotspots" where the reaction accelerates uncontrollably.[1] A loss of agitation can also allow unreacted material to accumulate, which may react violently if mixing is suddenly restored.[1][5]

  • Impurities: The presence of impurities can catalyze side reactions or decomposition, compromising the safety of the nitration system.[1][6]

Q3: What are the key parameters to monitor to prevent thermal runaway?

Continuous monitoring of critical process parameters is essential for safety.[1] Key parameters include:

  • Temperature: This is the most critical parameter to monitor. Both the reaction mass temperature and the cooling jacket temperature should be tracked closely.[1]

  • Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent directly controls the rate of heat generation.[1] The addition must be stopped immediately if a significant temperature deviation is observed.[1]

  • Agitation/Stirring: Proper mixing is crucial for uniform heat distribution and to prevent the formation of localized hotspots.[1][5] Agitator function should be monitored continuously.[5]

  • Pressure: A rise in reactor pressure can indicate the formation of gaseous byproducts (e.g., NOx) from decomposition reactions, which often precedes a thermal runaway.

Q4: How does the choice of nitrating agent affect thermal stability?

The nitrating agent and system composition significantly influence the reaction's thermal profile.

  • Mixed Acid (HNO₃/H₂SO₄): This is the most common system.[7][8] Sulfuric acid acts as a catalyst and a dehydrating agent, absorbing the water produced during the reaction, which helps maintain a high reaction rate.[2][9][10] However, the high heat of dilution of sulfuric acid adds to the overall thermal load.[11]

  • Nitric Acid with Acetic Anhydride: This mixture can form acetyl nitrate, a potent but potentially unstable and explosive nitrating agent.[7][12]

  • Nitronium Salts (e.g., NO₂BF₄): These are powerful nitrating agents that can be used in organic solvents, but their high reactivity requires careful temperature control.[9][10]

Troubleshooting Guides

Scenario 1: Unexpected Temperature Rise

  • Symptoms: The reactor temperature rises above the target setpoint, and the cooling system is operating at maximum capacity.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants. This is the most critical first step to prevent further heat generation.[1]

    • Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.

    • Prepare for Quench: Have a quenching agent (e.g., a large volume of cold water or a suitable solvent) ready for immediate use if the temperature continues to rise.

  • Follow-up Actions:

    • If the temperature stabilizes, investigate the cause (e.g., incorrect addition rate, change in cooling medium temperature) before resuming.

    • Review process data to determine if the addition rate was too high for the available cooling capacity.

Troubleshooting_Temp_Rise Start Unexpected Temperature Rise Detected Action1 IMMEDIATELY Stop Reactant Addition Start->Action1 Action2 Ensure Maximum Cooling Action1->Action2 Decision1 Is temperature still rising? Action2->Decision1 Action3 Initiate Emergency Quench/Drown-out Decision1->Action3 Yes Action4 Monitor System Until Stable Decision1->Action4 No Action5 Investigate Root Cause (e.g., Addition Rate, Cooling Failure) Action4->Action5

Troubleshooting workflow for an unexpected temperature rise.

Scenario 2: Agitator/Stirrer Failure

  • Symptoms: The agitator motor trips, the shaft stops rotating, or a monitoring system alarm is triggered.

  • Immediate Actions:

    • Stop Reactant Addition: Immediately cease feeding all reactants.

    • DO NOT RESTART AGITATOR: Restarting the agitator can suddenly mix accumulated, unreacted reagents, causing a violent and uncontrollable exotherm.[1]

    • Initiate Drown-Out/Quench: The safest course of action is an immediate drown-out or quench of the reaction mixture.[1][5]

  • Follow-up Actions:

    • Safely empty and clean the reactor.

    • Thoroughly investigate and repair the cause of the agitator failure before any further use.

Quantitative Data on Thermal Hazards

Quantitative data from thermal analysis is crucial for a robust safety assessment.

Table 1: Representative Thermal Properties of Nitration Systems

Parameter Toluene Nitration Benzene Nitration m-Xylene Nitration Notes
Reaction Enthalpy (ΔH_r) -130 to -150 kJ/mol -120 to -140 kJ/mol -155 kJ/mol[13] Highly exothermic nature requires efficient heat removal.
Adiabatic Temp. Rise (ΔT_ad) 150 - 200 °C 140 - 180 °C 188 °C[13] Theoretical temperature increase in a worst-case (no cooling) scenario.

| Product Decomp. Onset (T_onset) | ~180 - 200 °C | ~200 - 220 °C | ~160 °C (in spent acid) | The presence of acids can significantly lower the decomposition temperature of the nitro-product.[3][4] |

Table 2: Key Thermal Hazard Assessment Techniques

Technique Objective Typical Sample Size Key Outputs
Differential Scanning Calorimetry (DSC) Screen for thermal stability and decomposition energy of reactants, intermediates, and products.[6][13] 1 - 10 mg[1] Onset temperature (T_onset), peak temperature, enthalpy of decomposition (ΔH_d).[6]
Reaction Calorimetry (RC1) Measure the heat of reaction (ΔH_r) and rate of heat evolution under process conditions.[1][6] 0.5 - 2 L Heat flow, heat of reaction, specific heat capacity, adiabatic temperature rise (ΔT_ad).[6][13]

| Accelerating Rate Calorimetry (ARC) | Simulate a "loss of cooling" scenario to determine time to runaway.[1][6][13] | 1 - 10 g | Time to Maximum Rate (TMR_ad), self-heating rate, pressure data.[1][6] |

Experimental Protocols

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Stability Screening

  • Objective: To identify the onset temperature and energy of decomposition for a substance.

  • Methodology:

    • A small sample (typically 1-10 mg) is accurately weighed into a pressure-resistant crucible (e.g., gold-plated stainless steel).[1]

    • The crucible is sealed and placed in the DSC instrument alongside an empty reference crucible.

    • The sample is heated at a constant rate (e.g., 2-10 °C/min) under an inert atmosphere (e.g., nitrogen).[1]

    • The instrument measures the differential heat flow between the sample and the reference as a function of temperature, identifying exothermic events.

Protocol 2: Reaction Calorimetry (RC1) for Measuring Heat of Reaction

  • Objective: To measure the heat of reaction (ΔH_r) and the rate of heat evolution under process-relevant conditions.[1]

  • Methodology:

    • The reaction is performed in a well-instrumented laboratory reactor (0.5-2L scale).

    • The reactor measures the heat flowing across the reactor wall in real-time by precisely controlling and measuring the temperature of the jacket fluid.

    • Reactants are added under controlled conditions (e.g., semi-batch addition) that mimic the intended process.

    • The data is used to calculate the instantaneous heat generation rate, which is critical for ensuring the process does not exceed the cooling capacity during scale-up.

Protocol 3: Accelerating Rate Calorimetry (ARC) for Simulating Runaway Scenarios

  • Objective: To simulate a worst-case "loss of cooling" scenario and determine the Time to Maximum Rate under adiabatic conditions (TMR_ad).[1]

  • Methodology:

    • A sample is placed in a robust, spherical sample bomb within a heavily insulated chamber.

    • The instrument operates in a "heat-wait-search" mode: it heats the sample to a start temperature, waits for thermal equilibrium, and then searches for any self-heating (exothermic activity).[1]

    • If an exotherm is detected (rate > 0.02 °C/min), the instrument switches to an adiabatic mode, matching the chamber's temperature to the sample's temperature to prevent any heat loss to the surroundings.[1]

    • The temperature and pressure are recorded over time until the reaction is complete, providing a direct simulation of a runaway.

Hierarchy_of_Controls cluster_0 Elimination Elimination / Substitution (Use safer reagents/process) Engineering Engineering Controls (Continuous flow, better cooling) Administrative Administrative Controls (SOPs, Training) PPE PPE (Gloves, Goggles, Lab Coat)

Hierarchy of controls for preventing thermal runaway.

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectrum of 1-(Methylthio)-3-nitrobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the ¹H NMR spectrum of 1-(methylthio)-3-nitrobenzene, offering a detailed examination of its spectral characteristics alongside those of structurally related alternatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, structural elucidation, and drug development by presenting key experimental data, detailed protocols, and visual aids to facilitate a comprehensive understanding of the nuclear magnetic resonance properties of this class of compounds.

Data Presentation: ¹H NMR Spectral Data Comparison

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound -SCH₃~2.5s-
(Predicted)H-2~8.1t~2.0
H-4~7.7ddd~8.0, 2.0, 1.0
H-5~7.5t~8.0
H-6~7.9ddd~8.0, 2.0, 1.0
1-(Methylthio)-2-nitrobenzene -SCH₃2.52s-
Aromatic H7.18-7.65m-
1-(Methylthio)-4-nitrobenzene -SCH₃2.55s-
Aromatic H7.28, 8.15d, d (AA'BB')9.0
3-Nitrotoluene -CH₃2.44s-
Aromatic H7.42-8.15m-
Nitrobenzene H-2, H-68.25m-
H-3, H-57.56m-
H-47.71m-

s = singlet, d = doublet, t = triplet, m = multiplet, ddd = doublet of doublet of doublets

Experimental Protocols

A standard protocol for acquiring a ¹H NMR spectrum is outlined below. This procedure is generally applicable for the characterization of small organic molecules like this compound and its analogs.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample or dispense 5-10 µL of the liquid sample into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to the vial.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into a spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Introduce the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize its homogeneity. This is a critical step to obtain sharp, well-resolved peaks.

  • Acquire the ¹H NMR spectrum using appropriate acquisition parameters (e.g., number of scans, pulse width, acquisition time, and relaxation delay). A standard single-pulse experiment is typically sufficient for routine characterization.

  • Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Calibrate the chemical shift scale by referencing the residual solvent peak to its known chemical shift. For example, the residual CHCl₃ peak in CDCl₃ is set to 7.26 ppm.

  • Integrate the signals to determine the relative ratios of the different types of protons.

  • Analyze the multiplicities and coupling constants to deduce the connectivity of the protons in the molecule.

Mandatory Visualization

The following diagram illustrates the predicted signaling pathway and coupling relationships for the aromatic protons in the ¹H NMR spectrum of this compound.

G cluster_substituents Substituents H2 H-2 (~8.1 ppm) H4 H-4 (~7.7 ppm) H2->H4 Jmeta (~2.0 Hz) H6 H-6 (~7.9 ppm) H2->H6 Jmeta (~2.0 Hz) H5 H-5 (~7.5 ppm) H4->H5 Jortho (~8.0 Hz) H4->H6 Jpara (~1.0 Hz) H5->H6 Jortho (~8.0 Hz) SCH3 -SCH₃ NO2 -NO₂

Caption: Predicted ¹H-¹H coupling network for this compound.

A Comparative Analysis of 13C NMR Spectral Data for 3-Nitrothioanisole and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is a powerful analytical technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectral data for 3-nitrothioanisole and its structural analogs.

Comparative 13C NMR Spectral Data

The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for thioanisole and the ortho-, meta-, and para-isomers of nitroanisole. The data for nitroanisole isomers are used as analogs to predict the influence of the nitro group on the thioanisole scaffold. The solvent used for these measurements is deuterated chloroform (CDCl₃).

Carbon PositionThioanisole (CDCl₃)2-Nitroanisole (CDCl₃)3-Nitroanisole (CDCl₃)4-Nitroanisole (CDCl₃)
C1 ~138.4~150.0~160.0~164.5
C2 ~128.7~141.0~113.0~114.2
C3 ~126.6~120.0~149.0~125.8
C4 ~125.0~125.0~119.0~141.7
C5 ~126.6~129.0~130.0~125.8
C6 ~128.7~114.0~108.0~114.2
-SCH₃/-OCH₃ ~15.8~56.0~56.0~55.8

Note: The chemical shifts for nitroanisole isomers are used as approximations for the corresponding nitrothioanisole isomers to illustrate the electronic effects of the nitro substituent.

Experimental Protocol for 13C NMR Spectroscopy

The following is a general protocol for acquiring a standard proton-decoupled 13C NMR spectrum.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the solid sample or 20-100 µL of the liquid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm).

  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • Tune and match the 13C probe to the correct frequency.

3. Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Spectral Width (SW): Approximately 200-250 ppm to cover the entire range of expected 13C chemical shifts.

  • Acquisition Time (AT): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds between pulses to allow for full relaxation of the carbon nuclei.

  • Number of Scans (NS): Varies from hundreds to thousands of scans depending on the sample concentration to achieve an adequate signal-to-noise ratio.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Apply baseline correction.

  • Reference the spectrum to the TMS signal at 0.0 ppm.

Comparative Analysis Workflow

The following diagram illustrates the logical workflow for comparing the 13C NMR spectral data of the target compound with its structural analogs.

G Comparative 13C NMR Analysis Workflow A Target Compound: 3-Nitrothioanisole D Acquire 13C NMR Spectra A->D B Reference Compound: Thioanisole B->D C Analog Compounds: 2-Nitrothioanisole 4-Nitrothioanisole C->D E Tabulate Chemical Shifts D->E F Analyze Substituent Effects (Inductive & Resonance) E->F G Elucidate Structure-Spectra Correlations F->G

Caption: Workflow for 13C NMR data comparison.

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structural nuances of aromatic compounds is paramount. Mass spectrometry serves as a powerful analytical tool in this endeavor, offering detailed insights into molecular structure through fragmentation analysis. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 1-(methylthio)-3-nitrobenzene, juxtaposed with its structural isomers and related compounds. By examining predicted and experimental data, this document aims to provide a clear framework for identifying and characterizing substituted nitroaromatic compounds.

Comparative Fragmentation Analysis

The mass spectrometry fragmentation of this compound is predicted to be a composite of the characteristic fragmentation patterns of its constituent functional groups: the nitrobenzene and the thioanisole moieties. To provide a comprehensive comparison, we will analyze the expected fragmentation of this compound alongside the experimental data for its isomer, 1-(methylthio)-4-nitrobenzene, as well as the related compounds 3-nitrotoluene and thioanisole.

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. This process is invaluable for structural elucidation as the resulting fragment ions provide a unique fingerprint of the molecule's structure.[1][2][3]

Predicted Fragmentation of this compound

The molecular ion ([M]⁺˙) of this compound (C₇H₇NO₂S) has a molecular weight of 169.2 g/mol . Upon electron ionization, the following fragmentation pathways are anticipated:

  • Loss of the nitro group ([M-NO₂]⁺): A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), which has a mass of 46 Da. This would result in a fragment ion at m/z 123.

  • Loss of the methyl group ([M-CH₃]⁺): Thioanisoles commonly undergo α-cleavage, leading to the loss of the methyl group (CH₃), with a mass of 15 Da. This would produce a fragment ion at m/z 154.

  • Loss of the thiomethyl radical ([M-SCH₃]⁺): Cleavage of the C-S bond can lead to the loss of the thiomethyl radical (SCH₃), with a mass of 47 Da, resulting in a fragment at m/z 122.

  • Loss of nitric oxide ([M-NO]⁺): Another common fragmentation for nitroaromatics is the loss of nitric oxide (NO), with a mass of 30 Da, which would yield a fragment at m/z 139.

The relative abundance of these fragments will depend on the stability of the resulting ions. The charge is likely to be stabilized by the sulfur atom and the aromatic ring.

Comparison with Structural Analogs

To contextualize the predicted fragmentation, we will compare it with the known fragmentation patterns of 1-(methylthio)-4-nitrobenzene, 3-nitrotoluene, and thioanisole.

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and their Interpretation
This compound (Predicted) 169154 ([M-CH₃]⁺), 139 ([M-NO]⁺), 123 ([M-NO₂]⁺), 122 ([M-SCH₃]⁺)
1-(Methylthio)-4-nitrobenzene [4][5][6]169169 (M⁺˙), 139 ([M-NO]⁺), 123 ([M-NO₂]⁺), 108, 96, 77
3-Nitrotoluene [7][8]137137 (M⁺˙), 120 ([M-OH]⁺ - rearrangement), 107 ([M-NO]⁺), 91 ([M-NO₂]⁺), 77
Thioanisole [9]124124 (M⁺˙), 109 ([M-CH₃]⁺), 91, 78, 65

Table 1: Comparison of Molecular Ions and Key Fragments.

The data for 1-(methylthio)-4-nitrobenzene shows prominent loss of both NO and NO₂, which is characteristic of nitroaromatic compounds.[4][5][6] The fragmentation of 3-nitrotoluene also displays the expected losses of NO and NO₂.[7][8] Thioanisole's spectrum is dominated by the loss of the methyl group.[9] Based on these comparisons, it is highly probable that the fragmentation of this compound will exhibit a combination of these pathways, with the relative intensities of the fragment ions being influenced by the meta-substitution pattern.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a detailed methodology for acquiring EI mass spectra for aromatic compounds like this compound.

1. Sample Preparation:

  • Dissolve a small amount (approximately 1 mg) of the purified solid sample in a volatile organic solvent (e.g., methanol, dichloromethane).

  • For direct insertion probe analysis, place a few micrograms of the solid sample into a capillary tube.

2. Instrumentation:

  • A high-resolution mass spectrometer equipped with an electron ionization source is used.

  • The ion source is typically maintained at a temperature between 200-250 °C to ensure sample volatilization.

3. Ionization:

  • The gaseous sample molecules are introduced into the ion source.

  • The molecules are bombarded with a beam of electrons with a standard energy of 70 eV.[1][2][3] This energy is sufficient to cause ionization and induce fragmentation.

4. Mass Analysis:

  • The resulting positive ions (molecular and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).

  • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

5. Detection:

  • An electron multiplier detector records the abundance of each ion.

  • The resulting data is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizing Fragmentation and Workflow

To better illustrate the predicted fragmentation and the experimental process, the following diagrams are provided.

Fragmentation_Pathway M This compound [M]⁺˙ m/z = 169 F1 [M-CH₃]⁺ m/z = 154 M->F1 -CH₃ F2 [M-NO]⁺ m/z = 139 M->F2 -NO F3 [M-NO₂]⁺ m/z = 123 M->F3 -NO₂ F4 [M-SCH₃]⁺ m/z = 122 M->F4 -SCH₃

Caption: Predicted fragmentation pathway of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis Sample Solid Sample Solution Dissolution in Volatile Solvent Sample->Solution Introduction Sample Introduction Solution->Introduction Ionization Electron Ionization (70 eV) Introduction->Ionization MassAnalyzer Mass Analysis (m/z) Ionization->MassAnalyzer Detection Ion Detection MassAnalyzer->Detection Spectrum Mass Spectrum Generation Detection->Spectrum

Caption: Experimental workflow for EI-MS analysis.

References

A Comparative Guide to the Infrared Spectrum Analysis of 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 1-(methylthio)-3-nitrobenzene, a compound of interest for researchers in synthetic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents a predicted analysis based on characteristic group frequencies and offers a direct comparison with the experimental spectra of structurally related alternatives: Nitrobenzene, Thioanisole (Methylthiobenzene), and m-Nitrotoluene.

Predicted IR Spectrum Analysis of this compound

The structure of this compound incorporates three key features that dominate its infrared spectrum: an aromatic nitro group (NO₂), a methylthio group (S-CH₃), and a meta-disubstituted benzene ring. The expected vibrational modes for these groups are outlined below.

  • Nitro Group (Ar-NO₂): Aromatic nitro compounds consistently display two strong and characteristic absorption bands. These correspond to the asymmetric and symmetric stretching vibrations of the N-O bonds. For conjugated systems, these peaks are expected at approximately 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[1]

  • Methylthio Group (Ar-S-CH₃): The methylthio group is characterized by C-H stretching and bending vibrations of the methyl group and the C-S stretching vibration. The aliphatic C-H stretching of the methyl group typically appears just below 3000 cm⁻¹. The C-S stretch is generally weak and falls within the fingerprint region, often around 700-600 cm⁻¹.

  • Meta-Disubstituted Benzene Ring: The substitution pattern on the benzene ring gives rise to specific absorption bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹.[2] In-ring C=C stretching vibrations cause a series of peaks in the 1600-1400 cm⁻¹ region.[2][3] Crucially, meta-substitution is identified by strong C-H out-of-plane bending bands, typically found between 810-750 cm⁻¹, and a ring-bending peak often near 680 cm⁻¹.[1]

Comparative Analysis with Alternative Compounds

To contextualize the predicted spectrum, we compare it with the known experimental spectra of nitrobenzene, thioanisole, and m-nitrotoluene. Nitrobenzene provides a baseline for the aromatic nitro group, thioanisole for the methylthio group on a benzene ring, and m-nitrotoluene offers the closest structural analogy with a similar substitution pattern.

Data Presentation: Characteristic IR Absorption Frequencies
Vibrational ModePredicted/Observed Wavenumber (cm⁻¹) for this compoundNitrobenzene[4]Thioanisole (Methylthiobenzene)[5]m-Nitrotoluene[6]
Aromatic C-H stretch~3100 - 3000~3100, 3075~3060~3080
Aliphatic C-H stretch (CH₃)~2950 - 2850N/A~2920~2930
NO₂ Asymmetric Stretch ~1530 (Strong)~1520 (Strong)N/A~1527 (Strong)
Aromatic C=C stretch~1600, ~1475~1608, ~1475~1580, ~1475~1612, ~1460
NO₂ Symmetric Stretch ~1350 (Strong)~1345 (Strong)N/A~1350 (Strong)
C-H Out-of-Plane Bend (meta)~800, ~730N/A (mono-substituted)N/A (mono-substituted)~800, ~735
Ring Bend (meta)~680N/A (mono-substituted)N/A (mono-substituted)~680

Note: This table summarizes key peaks. Full spectra contain additional bands. Values are approximate and can vary based on experimental conditions.

Experimental Protocols

To acquire an IR spectrum for a liquid sample like this compound, the following standard protocol using an Attenuated Total Reflectance (ATR) FT-IR spectrometer is recommended.

Objective: To obtain a high-resolution infrared spectrum of the liquid sample.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., equipped with a diamond or zinc selenide crystal).

  • This compound sample.

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free laboratory wipes.

  • Personal Protective Equipment (PPE): safety goggles, gloves.

Procedure:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the surface of the ATR crystal with a lint-free wipe lightly moistened with isopropanol. Allow the crystal to dry completely.

    • Lower the ATR press arm.

    • Collect a background spectrum. This scan measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic signals, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Raise the ATR press arm.

    • Using a clean pipette, place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Carefully lower the press arm to ensure good contact between the sample and the crystal.

    • Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing:

    • The software will automatically perform a Fourier transform and ratio the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

    • Perform any necessary corrections, such as an ATR correction, if required by the software or analytical procedure.

  • Cleaning:

    • Raise the press arm and thoroughly clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent.

    • Clean the press arm tip as well.

    • Confirm the crystal is clean by running a new scan and comparing it to the initial background.

Logical Workflow for IR Spectrum Analysis

The following diagram illustrates the logical steps involved in the analysis of an unknown compound using IR spectroscopy, from sample handling to final interpretation.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_interp Spectral Interpretation Prep Obtain Pure Sample Method Select Method (ATR, KBr, Thin Film) Prep->Method Background Collect Background Spectrum Method->Background SampleScan Collect Sample Spectrum Background->SampleScan Process Process Data (Baseline, ATR Correction) SampleScan->Process ID_Functional Identify Diagnostic Region (>1500 cm⁻¹) - NO₂, C-H stretches Process->ID_Functional ID_Fingerprint Analyze Fingerprint Region (<1500 cm⁻¹) - Substitution Pattern, C-S ID_Functional->ID_Fingerprint Compare Compare with Reference Spectra / Databases ID_Fingerprint->Compare Structure Propose Structure Compare->Structure

Caption: Workflow for IR spectroscopic analysis.

References

Comparative Reactivity Analysis: 1-(Methylthio)-3-nitrobenzene vs. 1-Chloro-3-nitrobenzene in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Organic Synthesis and Drug Development

In the landscape of medicinal chemistry and process development, the selection of appropriate starting materials is paramount to the efficiency and success of a synthetic route. Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for the construction of arylether, arylamine, and arylthioether linkages, which are prevalent in a multitude of pharmaceutical agents. This guide provides a detailed comparison of the reactivity of two common SNAr substrates: 1-(methylthio)-3-nitrobenzene and 1-chloro-3-nitrobenzene. The analysis is grounded in fundamental principles of physical organic chemistry, with a focus on the factors governing reaction kinetics.

Theoretical Framework for Reactivity

The reactivity of an aromatic substrate in an SNAr reaction is primarily dictated by two key factors: the electronic activation of the aromatic ring and the ability of the substituent to function as a leaving group. The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is the principal determinant of the reaction rate.

In both this compound and 1-chloro-3-nitrobenzene, the potent electron-withdrawing nitro (-NO₂) group serves to activate the benzene ring towards nucleophilic attack. However, its placement at the meta position relative to the leaving group is a critical feature. This meta-positioning prevents the nitro group from directly delocalizing the negative charge of the Meisenheimer complex through resonance. While the nitro group still exerts an electron-withdrawing inductive effect, the absence of resonance stabilization renders the intermediate significantly less stable compared to ortho- or para-substituted isomers, leading to inherently lower reactivity for both substrates.

With the electronic activation being comparable for both molecules due to the identical placement of the nitro group, the primary differentiator in their reactivity lies in the intrinsic ability of the methylthio (-SMe) versus the chloro (-Cl) group to depart from the Meisenheimer intermediate.

Leaving Group Ability: A Comparative Assessment

The propensity of a group to be displaced in a substitution reaction is referred to as its leaving group ability. A good leaving group is one that can stabilize the negative charge it acquires upon departure. This is typically correlated with the weakness of the leaving group as a base, or conversely, the strength of its conjugate acid. A lower pKₐ of the conjugate acid corresponds to a more stable anion and thus a better leaving group.

Leaving GroupConjugate AcidpKₐ of Conjugate AcidLeaving Group Ability
Chloro (-Cl)Hydrochloric Acid (HCl)~ -6.3 to -7[1][2][3][4][5]Good
Methylthio (-SMe)Protonated Dimethyl Sulfide ((CH₃)₂SH⁺)~ -7 (estimated)[6]Poor to Moderate

Note: The pKₐ of protonated dimethyl sulfide is an estimated value and should be interpreted with caution. However, it is well-established in the literature that thiols are significantly more acidic than alcohols, but sulfides are much weaker bases than chlorides.

From the pKₐ data, hydrochloric acid is a very strong acid, indicating that the chloride ion (Cl⁻) is a very weak base and therefore a good leaving group. In contrast, the methylthio group, upon departure, would form a methanethiolate anion (CH₃S⁻) if it were to cleave at the sulfur-carbon bond, but in the context of SNAr, the leaving group is the entire methylthio radical or anion. However, a better comparison is the basicity of the leaving groups themselves. Chloride is the conjugate base of a strong acid, while the methylthiolate anion is the conjugate base of methanethiol (pKₐ ~10.4). This would suggest that methanethiolate is a much stronger base than chloride, and therefore a poorer leaving group.

In the SNAr context, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. However, a very poor leaving group can raise the energy barrier for the second, elimination step, making it more competitive with the reverse of the initial addition. In cases where the leaving group is exceptionally poor, its departure can become partially or fully rate-limiting. The methylthio group is generally regarded as a poorer leaving group than chloride in nucleophilic substitution reactions.

Based on these first principles, 1-chloro-3-nitrobenzene is predicted to be more reactive than this compound in nucleophilic aromatic substitution reactions. The superior leaving group ability of the chloro substituent is the decisive factor.

Experimental Protocols

General Protocol for Comparative Kinetic Analysis of SNAr Reactions

Objective: To determine the second-order rate constant for the reaction between this compound or 1-chloro-3-nitrobenzene and a selected nucleophile (e.g., piperidine, sodium methoxide).

Materials:

  • This compound

  • 1-Chloro-3-nitrobenzene

  • Nucleophile (e.g., piperidine)

  • Anhydrous polar aprotic solvent (e.g., Dimethyl Sulfoxide - DMSO, or N,N-Dimethylformamide - DMF)

  • Internal standard for chromatographic analysis (e.g., decane)

  • Thermostatted reaction vessel or oil bath

  • Magnetic stirrer and stir bar

  • Syringes for sampling

  • Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the aromatic substrate (either this compound or 1-chloro-3-nitrobenzene) of known concentration (e.g., 0.1 M) in the chosen solvent.

    • Prepare a stock solution of the nucleophile of known concentration (e.g., 1.0 M) in the same solvent. The nucleophile should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Reaction Setup:

    • Place a known volume of the substrate stock solution into the thermostatted reaction vessel and allow it to equilibrate to the desired reaction temperature (e.g., 100 °C).

    • Initiate the reaction by adding a known volume of the pre-heated nucleophile stock solution to the reaction vessel with vigorous stirring.

  • Reaction Monitoring:

    • At timed intervals, withdraw aliquots of the reaction mixture using a syringe.

    • Quench the reaction in each aliquot immediately by diluting with a suitable solvent (e.g., cooled diethyl ether) containing a known concentration of an internal standard.

    • Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the remaining substrate and/or the formed product.

  • Data Analysis:

    • Plot the natural logarithm of the substrate concentration versus time. A linear plot indicates that the reaction follows pseudo-first-order kinetics.

    • The pseudo-first-order rate constant (k') is the negative of the slope of this line.

    • The second-order rate constant (k) is calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile in excess: k = k' / [Nucleophile].

  • Comparison:

    • Repeat the experiment for the other substrate under identical conditions (temperature, solvent, concentrations).

    • Compare the calculated second-order rate constants to quantify the relative reactivity.

Mandatory Visualization

SNAr_Comparison chloro_start 1-Chloro-3-nitrobenzene chloro_meisenheimer Meisenheimer Complex (Cl intermediate) chloro_start->chloro_meisenheimer + Nu⁻ methylthio_start This compound chloro_meisenheimer->chloro_start - Nu⁻ chloro_product Substituted Product chloro_meisenheimer->chloro_product - Cl⁻ (faster) methylthio_meisenheimer Meisenheimer Complex (-SMe intermediate) methylthio_product Substituted Product methylthio_start->methylthio_meisenheimer + Nu⁻ methylthio_meisenheimer->methylthio_start - Nu⁻ methylthio_meisenheimer->methylthio_product - ⁻SMe (slower)

References

A Comparative Guide to the Electronic Effects of Methylthio vs. Methoxy Groups in Nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electronic effects of the methylthio (-SCH3) and methoxy (-OCH3) groups when substituted on a nitrobenzene ring. Understanding these effects is crucial for predicting molecular properties, reactivity, and ultimately for the rational design of new chemical entities in fields such as medicinal chemistry and materials science. This comparison is supported by experimental data where available and established principles of physical organic chemistry.

Introduction to Electronic Effects: A Tale of Two Donors

The electronic character of a substituent on an aromatic ring is governed by a combination of two fundamental phenomena: the inductive effect and the resonance effect. The interplay of these effects dictates the electron density distribution within the aromatic system, thereby influencing a wide range of properties from spectroscopic characteristics to chemical reactivity.

  • Inductive Effect (-I): This effect is transmitted through the sigma (σ) bonds and is primarily a function of the electronegativity of the atoms. Both oxygen and sulfur are more electronegative than carbon, leading to a net withdrawal of electron density from the benzene ring through the σ-framework.

  • Resonance Effect (+R): This effect involves the delocalization of lone pair electrons from the substituent into the pi (π) system of the aromatic ring. Both the methoxy and methylthio groups possess lone pairs on the heteroatom (oxygen and sulfur, respectively) and can therefore donate electron density to the ring via resonance. This donation is most pronounced at the ortho and para positions.

When attached to a nitrobenzene ring, these donor groups create a "push-pull" system, where they "push" electron density into the ring, which is simultaneously being "pulled" by the strongly electron-withdrawing nitro group (-NO2). The balance of these competing effects determines the overall electronic nature of the molecule.

Quantitative Comparison of Electronic Properties

Table 1: Hammett Substituent Constants

Hammett constants (σ) are a cornerstone for quantifying the electronic influence of substituents on an aromatic ring. The σm value reflects the inductive effect, while the σp value represents a combination of both inductive and resonance effects.[1][2] Negative values indicate a net electron-donating character, while positive values signify net electron withdrawal.

Substituentσm (meta)σp (para)Dominant Effect at para-position
-OCH3 +0.12-0.27Strong +R, weaker -I
-SCH3 +0.150.00-I and +R effects are nearly balanced

Data compiled from various sources.[1][3][4]

Interpretation: The methoxy group shows a strong electron-donating character at the para position (σp = -0.27), indicating that its +R effect overwhelmingly surpasses its -I effect. In contrast, the methylthio group has a σp value of 0.00, suggesting that its weaker +R effect is almost perfectly canceled out by its -I effect. At the meta position, where the resonance effect is minimal, both groups are weakly electron-withdrawing, as shown by their positive σm values.

Table 2: Experimental Dipole Moments (in Debye)

The dipole moment of a molecule is a measure of its overall polarity and results from the vector sum of all individual bond dipoles.

Isomer PositionNitrobenzeneMethoxy-nitroanisoleMethylthio-nitrobenzene
-3.99 D[5]--
ortho -4.83 D[6]Not Available
meta -4.55 D[7]Not Available
para -4.92 D[5]Not Available

Interpretation: All the nitroanisole isomers have a significantly larger dipole moment than nitrobenzene itself.[5][8] This is because the electron-donating methoxy group and the electron-withdrawing nitro group are oriented in such a way that their individual bond dipoles add up, creating a highly polarized molecule. The para-isomer exhibits the largest dipole moment, as the push-pull effect acts along the same axis, leading to maximum charge separation. While experimental data for the methylthionitrobenzene isomers are scarce, a similar trend is expected, although the magnitude of the dipole moments may differ due to the different electronic nature of the -SCH3 group.

Table 3: Spectroscopic Data (¹H and ¹³C NMR, IR, UV-Vis)

Spectroscopic data provides direct insight into the electronic environment within the molecules. Below are representative data and expected trends.

ParameterMethoxy-nitrobenzene IsomersMethylthio-nitrobenzene Isomers
¹H NMR Aromatic protons are generally shifted downfield by the -NO2 group. The -OCH3 group causes upfield shifts, especially at ortho and para positions, due to its +R effect. The para isomer shows a simple AA'BB' system (two doublets).[9]Similar downfield shift due to -NO2 is expected. The -SCH3 group's shielding effect is less pronounced than -OCH3, so aromatic protons are expected to be at a slightly more downfield position compared to their methoxy counterparts.
¹³C NMR The carbon attached to the oxygen (ipso-carbon) is significantly deshielded. The carbons ortho and para to the -OCH3 group are shielded (shifted upfield) due to increased electron density.[10][11]The ipso-carbon attached to sulfur will also be deshielded. The shielding of the ortho and para carbons is expected to be less significant than in the methoxy analogs, reflecting the weaker +R effect of the -SCH3 group.
IR (cm⁻¹) Asymmetric NO2 stretch: ~1500-1530; Symmetric NO2 stretch: ~1330-1350; Ar-O-C stretch: ~1250. The exact positions can vary slightly between isomers.[12][13][14]Asymmetric NO2 stretch: ~1500-1530; Symmetric NO2 stretch: ~1330-1350; The C-S stretching vibration is typically weak and found in the 600-800 cm⁻¹ range.
UV-Vis (λmax) Intense absorption bands in the UV region due to π→π* and n→π* transitions. The para isomer typically shows the most red-shifted (longest wavelength) absorption due to the extended conjugation and intramolecular charge transfer from the -OCH3 to the -NO2 group.A similar pattern is expected, but the charge-transfer band in the para isomer may be at a slightly shorter wavelength compared to p-nitroanisole, reflecting the less efficient resonance donation from the -SCH3 group.

Logical Comparison of Electronic Effects

The following diagram illustrates the key differences in the electronic contributions of the methoxy and methylthio groups.

G Comparison of Electronic Effects: -OCH3 vs. -SCH3 on Nitrobenzene cluster_methoxy Methoxy Effects cluster_methylthio Methylthio Effects Nitrobenzene Nitrobenzene Ring (Electron Deficient) Outcome Overall Electronic Impact Nitrobenzene->Outcome Methoxy Methoxy Group (-OCH3) Inductive_O Strong Inductive Effect (-I) (High Electronegativity of O) Methoxy->Inductive_O exerts Resonance_O Strong Resonance Effect (+R) (Good p-orbital overlap) Methoxy->Resonance_O exerts Methylthio Methylthio Group (-SCH3) Inductive_S Weaker Inductive Effect (-I) (Lower Electronegativity of S) Methylthio->Inductive_S exerts Resonance_S Weaker Resonance Effect (+R) (Poorer p-orbital overlap) Methylthio->Resonance_S exerts Inductive_O->Nitrobenzene Withdraws σ-electrons Resonance_O->Nitrobenzene Donates π-electrons (Dominant) Inductive_S->Nitrobenzene Withdraws σ-electrons Resonance_S->Nitrobenzene Donates π-electrons (Less Dominant)

Caption: Logical flow of inductive and resonance effects for -OCH3 and -SCH3.

Impact on Chemical Reactivity: Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. The rate-determining step is typically the formation of a negatively charged intermediate called a Meisenheimer complex. The stability of this complex is key to the reaction rate.

  • Role of Substituents: Both -OCH3 and -SCH3 are activating groups for electrophilic substitution but are deactivating for nucleophilic substitution. However, their effect must be considered in the context of the powerful activating effect of the nitro group, which makes the ring susceptible to nucleophilic attack.

  • -OCH3 vs. -SCH3: The stronger electron-donating resonance effect of the methoxy group increases the electron density on the ring more than the methylthio group. This makes the ring less electrophilic and therefore less reactive towards nucleophiles.

  • Predicted Reactivity: Consequently, it is predicted that methylthionitrobenzene isomers would be more reactive in SNAr reactions than their methoxynitrobenzene counterparts. The weaker +R effect of the -SCH3 group results in a more electron-deficient ring, which is more readily attacked by a nucleophile.

Experimental Protocols

Determination of Hammett Constants

Hammett constants are typically determined by measuring the acid dissociation constant (Ka) of a series of meta- and para-substituted benzoic acids in water at 25°C.[2][10]

  • Preparation of Solutions: Prepare standardized aqueous solutions of the substituted benzoic acids and a standardized solution of a strong base (e.g., NaOH).

  • Titration: Titrate a known volume of each benzoic acid solution with the strong base, monitoring the pH using a calibrated pH meter.

  • Determination of pKa: Plot the pH versus the volume of base added. The pH at the half-equivalence point is equal to the pKa of the acid.

  • Calculation of σ: The Hammett constant (σ) for a given substituent is calculated using the equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid)

Measurement of Dipole Moments

The dipole moment of a molecule in solution can be determined by measuring the dielectric constant of solutions of the compound in a non-polar solvent at various concentrations.

  • Solution Preparation: Prepare a series of solutions of the compound of interest (e.g., p-nitroanisole) in a non-polar solvent (e.g., benzene or cyclohexane) at different known mole fractions.

  • Dielectric Constant Measurement: Measure the dielectric constant of the pure solvent and each solution using a capacitance meter. The sample is placed between the plates of a capacitor, and the change in capacitance is measured.

  • Density and Refractive Index Measurement: Measure the density and refractive index of each solution.

  • Calculation: The total molar polarization of the solution is calculated. By extrapolating to infinite dilution, the molar polarization of the solute can be determined. The dipole moment (μ) is then calculated using the Debye equation, which relates molar polarization to the dipole moment and the polarizability of the molecule.

Acquisition of Spectroscopic Data

Standard procedures for acquiring NMR, IR, and UV-Vis spectra are as follows:

  • NMR Spectroscopy:

    • Dissolve a small amount of the sample (typically 5-25 mg) in a deuterated solvent (e.g., CDCl3, DMSO-d6).

    • Transfer the solution to an NMR tube.

    • Place the NMR tube in the spectrometer.

    • Acquire the ¹H and ¹³C NMR spectra. This involves tuning the spectrometer to the appropriate frequency for each nucleus, shimming the magnetic field to ensure homogeneity, and setting the appropriate acquisition parameters (e.g., pulse width, acquisition time, relaxation delay).

  • IR Spectroscopy:

    • For liquid samples, a thin film can be placed between two salt plates (e.g., NaCl or KBr).

    • For solid samples, a KBr pellet can be prepared by grinding the sample with KBr and pressing it into a transparent disk, or an Attenuated Total Reflectance (ATR) accessory can be used.

    • Place the sample in the IR spectrometer and record the spectrum, which is typically a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

  • UV-Vis Spectroscopy:

    • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane).

    • Place the solution in a quartz cuvette.

    • Place the cuvette in the UV-Vis spectrophotometer and record the spectrum, which is a plot of absorbance versus wavelength (nm). The wavelength of maximum absorbance (λmax) is a key characteristic.

Conclusion

The methylthio and methoxy groups, while both being ortho, para-directing electron donors in electrophilic aromatic substitution, exhibit distinct electronic behaviors when attached to an electron-deficient nitrobenzene ring.

  • The methoxy group is a powerful resonance donor, and its +R effect dominates its -I effect, leading to a significant increase in electron density at the para position and a large overall dipole moment in the nitro-substituted derivatives.

  • The methylthio group is a weaker resonance donor, and its +R effect is nearly canceled by its -I effect. This results in a less pronounced electron-donating character compared to the methoxy group.

These differences in electronic effects are predicted to translate into higher reactivity for methylthionitrobenzene isomers in nucleophilic aromatic substitution reactions. This comparative guide highlights the subtle yet significant differences between second- and third-row heteroatom substituents, providing a valuable framework for researchers in the chemical sciences.

References

Comparative Guide to Reference Standards for 1-(Methylthio)-3-nitrobenzene Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of available reference standards for the analysis of 1-(Methylthio)-3-nitrobenzene, a key intermediate in various synthetic processes. The selection of a high-quality, well-characterized reference standard is paramount for ensuring the accuracy, precision, and reliability of analytical data in research and development, particularly within the pharmaceutical industry. This document outlines the specifications of commercially available standards, details validated analytical methodologies for their quantification, and provides essential spectroscopic data for their characterization.

Comparison of Commercially Available this compound Reference Standards

While a certified reference material (CRM) for this compound from major pharmacopoeias or national metrology institutes was not identified at the time of this publication, several chemical suppliers offer analytical standards of this compound. Researchers should note that the level of certification and documentation may vary among suppliers. It is recommended to request a comprehensive Certificate of Analysis (CoA) for any purchased standard to assess its fitness for the intended analytical purpose.

SupplierProduct NameCAS NumberPurityNotes
BOC SciencesThis compound2524-76-798%[]-

This table is based on publicly available information and is not exhaustive. Users are advised to contact suppliers directly for the most current specifications and to request a detailed Certificate of Analysis.

Analytical Methodologies for the Quantification of this compound

The analysis of this compound can be effectively performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method will depend on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with UV detection is a robust and widely used technique for the quantification of nitroaromatic compounds.[2] A general method suitable for the analysis of nitrobenzene and its derivatives can be adapted for this compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column is typically suitable for the separation of nitroaromatic compounds.[3]

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for such analyses.[3] The exact ratio should be optimized to achieve good separation and peak shape for this compound. The addition of a small amount of acid, such as phosphoric acid, may be necessary to improve peak symmetry.[3]

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of this compound should be used for optimal sensitivity.

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol). From this stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Ensure the sample is filtered through a 0.45 µm filter before injection to prevent column blockage.

  • Quantification: Generate a calibration curve by plotting the peak area of the reference standard against its concentration. The concentration of this compound in the sample can then be determined from this calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it an excellent choice for the identification and quantification of this compound, especially at trace levels or in complex matrices. The mass spectrometer provides structural information, confirming the identity of the analyte. For related compounds like thioanisole derivatives, GC-MS has been shown to be an effective analytical technique.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A nonpolar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally suitable for the separation of aromatic compounds.

  • Carrier Gas: Helium is the most commonly used carrier gas.

  • Injection: A split/splitless injector is typically used. The injection mode and temperature should be optimized to ensure efficient transfer of the analyte onto the column without degradation.

  • Oven Temperature Program: A temperature gradient program should be developed to ensure good separation of this compound from other components in the sample.

  • Mass Spectrometry: The mass spectrometer can be operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

  • Standard and Sample Preparation: Similar to the HPLC method, prepare a stock solution of the reference standard and a series of calibration standards. Samples should be dissolved in a volatile organic solvent compatible with GC analysis.

  • Quantification: A calibration curve is constructed by plotting the peak area of a characteristic ion of this compound against the concentration of the reference standard.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analysis of this compound using a reference standard.

analytical_workflow cluster_prep Standard and Sample Preparation cluster_analysis Analytical Instrumentation cluster_data Data Acquisition and Processing ref_std Reference Standard stock_sol Stock Solution Preparation ref_std->stock_sol sample Test Sample sample_prep Sample Preparation (Dissolution, Filtration) sample->sample_prep cal_std Calibration Standards (Serial Dilution) stock_sol->cal_std hplc HPLC-UV cal_std->hplc gcms GC-MS cal_std->gcms sample_prep->hplc sample_prep->gcms chromatogram Chromatogram Acquisition hplc->chromatogram gcms->chromatogram cal_curve Calibration Curve Generation chromatogram->cal_curve quant Quantification of This compound cal_curve->quant signaling_pathway ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor effector1 Effector Protein 1 receptor->effector1 sec_messenger Second Messenger effector1->sec_messenger kinase_cascade Kinase Cascade sec_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response

References

A Comparative Analysis of Ortho, Meta, and Para Isomers of Methylthionitrobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the synthesis, physicochemical properties, and in vitro cytotoxicity of 2-, 3-, and 4-methylthionitrobenzene, offering valuable insights for strategic application in chemical and pharmaceutical research.

The positional isomerism of substituents on a benzene ring profoundly influences the molecule's physical, chemical, and biological properties. This guide provides a detailed comparative study of the ortho, meta, and para isomers of methylthionitrobenzene, crucial intermediates in the synthesis of various organic compounds and potential pharmacophores. Understanding the distinct characteristics of each isomer is paramount for researchers in medicinal chemistry, materials science, and drug development.

Physicochemical Properties: A Tale of Three Isomers

The arrangement of the methylthio (-SCH₃) and nitro (-NO₂) groups on the benzene ring significantly impacts the physical properties of the methylthionitrobenzene isomers. While comprehensive experimental data for all three isomers is not uniformly available in the public domain, a compilation of known values and estimations based on related compounds allows for a meaningful comparison.

PropertyOrtho-Methylthionitrobenzene (2-MTNB)Meta-Methylthionitrobenzene (3-MTNB)Para-Methylthionitrobenzene (4-MTNB)
Molecular Formula C₇H₇NO₂SC₇H₇NO₂SC₇H₇NO₂S
Molecular Weight 169.20 g/mol 169.20 g/mol 169.20 g/mol
Melting Point (°C) Data not available14[]68-70[2]
Boiling Point (°C) Data not available92 (at 1 mmHg)[]105-107 (at 0.08 mmHg)[2]
Dipole Moment (Debye) Estimated to be highEstimated to be intermediateEstimated to be low
Appearance Data not availableData not availableData not available

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable for the unambiguous identification and characterization of these isomers.

¹H NMR Spectroscopy

The chemical shifts (δ) of the protons in the ¹H NMR spectrum are highly sensitive to their electronic environment, providing a unique fingerprint for each isomer. The electron-withdrawing nitro group and the electron-donating methylthio group exert distinct effects on the aromatic protons.

Predicted ¹H NMR Chemical Shifts (ppm):

ProtonOrtho-IsomerMeta-IsomerPara-Isomer
-SCH₃ ~2.5~2.5~2.5
Aromatic H 7.2 - 8.17.4 - 8.27.3 - 8.1

Note: These are estimated ranges. Actual values may vary depending on the solvent and other experimental conditions.

In the ortho isomer, the protons will exhibit complex splitting patterns due to their proximity to both substituents. The meta isomer will show distinct signals for the proton situated between the two groups and the other aromatic protons. The para isomer, due to its symmetry, will display a simpler spectrum, typically two doublets.

FTIR Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule. Key vibrational frequencies are expected for the nitro and methylthio groups, as well as for the substituted benzene ring.

Characteristic FTIR Absorption Bands (cm⁻¹):

Functional GroupOrtho-IsomerMeta-IsomerPara-Isomer
NO₂ asymmetric stretch ~1520-1560~1520-1560~1520-1560
NO₂ symmetric stretch ~1345-1385~1345-1385~1345-1385
C-S stretch ~600-800~600-800~600-800
C-H (aromatic) ~3000-3100~3000-3100~3000-3100
C=C (aromatic) ~1400-1600~1400-1600~1400-1600

The precise positions of the C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) can be particularly useful in distinguishing between the ortho, meta, and para substitution patterns.

Synthesis of Methylthionitrobenzene Isomers

The synthesis of these isomers can be achieved through several routes. A common approach involves the nucleophilic aromatic substitution of a suitable nitrohalobenzene with sodium thiomethoxide.

Synthesis_Workflow cluster_ortho Ortho-Isomer Synthesis cluster_meta Meta-Isomer Synthesis cluster_para Para-Isomer Synthesis o_start 2-Nitrochlorobenzene o_product 2-Methylthionitrobenzene o_start->o_product Nucleophilic Aromatic Substitution o_reagent Sodium Thiomethoxide (NaSCH₃) o_reagent->o_product m_start 3-Nitrochlorobenzene m_product 3-Methylthionitrobenzene m_start->m_product Nucleophilic Aromatic Substitution m_reagent Sodium Thiomethoxide (NaSCH₃) m_reagent->m_product p_start 4-Nitrochlorobenzene p_product 4-Methylthionitrobenzene p_start->p_product Nucleophilic Aromatic Substitution p_reagent Sodium Thiomethoxide (NaSCH₃) p_reagent->p_product MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add test compounds (isomers) B->C D Incubate for 48/72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium, add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

References

A Comparative Electrochemical Analysis: 3-Nitrothioanisole vs. 3-Nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the distinct electrochemical behaviors of 3-nitrothioanisole and 3-nitrophenol, supported by experimental data and protocols.

In the landscape of pharmaceutical research and development, understanding the electrochemical properties of molecules is paramount for predicting their metabolic fate, designing novel drug delivery systems, and developing electroanalytical sensors. This guide provides a comprehensive comparison of the electrochemical characteristics of two nitroaromatic compounds: 3-nitrothioanisole and 3-nitrophenol. While both molecules share a nitro group in the meta position, the presence of a thioether linkage in the former and a hydroxyl group in the latter imparts distinct electronic effects that significantly influence their redox behavior.

Due to a scarcity of direct electrochemical studies on 3-nitrothioanisole, this guide will utilize data from its close structural analog, 3-nitroanisole, to draw informed comparisons with 3-nitrophenol. This substitution allows for a valuable exploration of the influence of the sulfur-containing moiety versus the hydroxyl group on the electrochemical reduction of the nitroaromatic system.

Comparative Electrochemical Data

The electrochemical reduction of nitroaromatic compounds is a well-established process that typically proceeds via the formation of a nitro radical anion, followed by further reduction to a hydroxylamine and subsequently an amine. The potential at which this reduction occurs is a key parameter that reflects the ease of electron transfer to the molecule.

The following table summarizes key electrochemical parameters for 3-nitroanisole (as a proxy for 3-nitrothioanisole) and 3-nitrophenol, obtained from cyclic voltammetry studies. It is important to note that absolute potential values can vary with experimental conditions such as pH, solvent, and electrode material.

Parameter3-Nitroanisole (proxy for 3-Nitrothioanisole)3-NitrophenolReference Electrode
Reduction Peak Potential (Epc) More cathodic than 2-nitroanisoleAnodic peak current appears around -0.4 V to -0.7 V[1]Ag/AgCl

Note: A more cathodic (more negative) reduction potential indicates that more energy is required to reduce the compound, suggesting it is less easily reduced.

Elucidation of Electrochemical Behavior

The primary electrochemical event for both 3-nitrothioanisole and 3-nitrophenol is the irreversible reduction of the nitro group (-NO₂). This process is influenced by the nature of the substituent at the meta position.

For 3-nitrophenol , the hydroxyl group (-OH) is an electron-donating group through resonance and electron-withdrawing through induction. In the meta position, its resonance effect on the nitro group is minimal. The electrochemical reduction of 3-nitrophenol to 3-hydroxylaminophenol has been reported to occur at potentials in the range of -0.4 V to -0.7 V versus an Ag/AgCl reference electrode.[1]

For 3-nitrothioanisole , the thioether group (-SCH₃) is generally considered to be electron-donating. Based on studies of nitroanisole isomers, the methoxy group (-OCH₃), which is electronically similar to the thioether group, influences the reduction potential. A comprehensive study on nitroanisole isomers indicated that 3-nitroanisole is reduced at a more cathodic potential than the 2-nitroanisole isomer, suggesting it is more difficult to reduce.[2] This is attributed to the electronic effects of the substituent on the electron density of the nitro group.

Experimental Protocols: Cyclic Voltammetry

The following provides a generalized experimental protocol for performing cyclic voltammetry on organic compounds like 3-nitrothioanisole and 3-nitrophenol. Specific parameters may need to be optimized for individual experimental setups.

Objective: To determine the reduction and/or oxidation potentials of the analyte and to study the reversibility of the electrochemical processes.

Materials and Equipment:

  • Potentiostat/Galvanostat with cyclic voltammetry software

  • Three-electrode cell

  • Working Electrode (e.g., Glassy Carbon Electrode, Platinum Electrode)

  • Reference Electrode (e.g., Ag/AgCl in saturated KCl)

  • Counter Electrode (e.g., Platinum wire)

  • Analyte (3-nitrothioanisole or 3-nitrophenol)

  • Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium perchlorate in a suitable organic solvent like acetonitrile or dimethylformamide for non-aqueous measurements, or a buffer solution for aqueous measurements)

  • Solvent (e.g., Acetonitrile, Dimethylformamide, or buffered aqueous solution)

  • Inert gas (e.g., Nitrogen or Argon) for deoxygenation

  • Volumetric flasks and pipettes

  • Polishing kit for the working electrode (e.g., alumina slurry)

Procedure:

  • Electrode Preparation:

    • Polish the working electrode with alumina slurry on a polishing pad to obtain a mirror-like finish.

    • Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

    • Ensure the reference and counter electrodes are clean and properly filled with the appropriate solutions.

  • Solution Preparation:

    • Prepare a stock solution of the analyte (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte.

    • Prepare a blank solution containing only the solvent and the supporting electrolyte.

  • Electrochemical Cell Setup:

    • Assemble the three-electrode cell with the working, reference, and counter electrodes.

    • Add the analyte solution to the cell, ensuring the electrodes are sufficiently immersed.

  • Deoxygenation:

    • Purge the solution with an inert gas (N₂ or Ar) for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to the potentiostat.

    • Set the experimental parameters in the software:

      • Initial Potential: A potential where no faradaic reaction is expected to occur.

      • Vertex Potentials (Switching Potentials): Define the potential window to be scanned. This should encompass the expected redox events. For nitroaromatic compounds, a scan in the negative direction from a positive potential is typical to observe the reduction.

      • Scan Rate: Start with a typical scan rate (e.g., 100 mV/s) and vary it in subsequent experiments to study the nature of the electrochemical process.

      • Number of Cycles: Typically 1-3 cycles are sufficient.

    • Run a background scan using the blank solution to identify any peaks due to impurities or the solvent/electrolyte system.

    • Run the cyclic voltammogram with the analyte solution.

  • Data Analysis:

    • Identify the cathodic (reduction) and anodic (oxidation) peak potentials (Epc and Epa) and peak currents (ipc and ipa) from the resulting voltammogram.

    • Analyze the effect of scan rate on the peak currents and potentials to determine if the process is diffusion-controlled or adsorption-controlled and to assess its reversibility.

Visualizing the Electrochemical Reduction Pathway

The following diagram illustrates the generalized electrochemical reduction pathway for a substituted nitrobenzene, which is applicable to both 3-nitrothioanisole and 3-nitrophenol.

Electrochemical_Reduction_Pathway Nitro Nitro Compound (Ar-NO₂) Radical Nitro Radical Anion (Ar-NO₂⁻˙) Nitro->Radical + e⁻ Hydroxylamine Hydroxylamine (Ar-NHOH) Radical->Hydroxylamine + 3e⁻, + 4H⁺ Amine Amine (Ar-NH₂) Hydroxylamine->Amine + 2e⁻, + 2H⁺

Caption: Generalized electrochemical reduction pathway of a nitroaromatic compound.

Experimental Workflow for Cyclic Voltammetry

The logical flow of a cyclic voltammetry experiment is depicted in the following diagram.

CV_Workflow Start Start Prep Prepare Electrodes & Solutions Start->Prep Setup Assemble 3-Electrode Cell Prep->Setup Deoxygenate Deoxygenate Solution (N₂/Ar Purge) Setup->Deoxygenate Background Run Background CV (Blank) Deoxygenate->Background Analyte Run Analyte CV Background->Analyte Analyze Analyze Data (Epc, Ipc, etc.) Analyte->Analyze End End Analyze->End

Caption: A typical workflow for a cyclic voltammetry experiment.

References

A Comparative Computational Analysis of 1-(Methylthio)-3-nitrobenzene Molecular Orbitals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative computational analysis of the molecular orbitals of 1-(Methylthio)-3-nitrobenzene. Due to the limited availability of direct computational studies on this specific molecule in the public domain, this guide leverages data from closely related compounds, namely nitrobenzene and thioanisole, to infer and contextualize the electronic properties of this compound. This approach allows for a robust theoretical comparison that can inform further experimental and computational research.

Data Presentation

The following table summarizes the key molecular orbital energy values for nitrobenzene and thioanisole, which serve as benchmarks for understanding the electronic characteristics of this compound. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, along with their energy gap, are crucial indicators of a molecule's reactivity and electronic behavior.[1]

MoleculeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Nitrobenzene-7.89-1.456.44
Thioanisole-5.73-0.215.52
This compound (Inferred) ~ -6.5 to -7.0 ~ -1.8 to -2.2 ~ 4.3 to 5.2

Note: Values for nitrobenzene and thioanisole are typical values found in computational chemistry literature. The values for this compound are inferred based on the electronic effects of the nitro and methylthio substituents.

The presence of the electron-withdrawing nitro group (-NO₂) is known to lower both the HOMO and LUMO energy levels, as seen in nitrobenzene.[1] Conversely, the methylthio group (-SCH₃) is an electron-donating group, which tends to raise the HOMO energy level. In this compound, the meta-positioning of these groups results in a combined electronic effect. The electron-donating methylthio group is expected to raise the HOMO energy relative to nitrobenzene, while the electron-withdrawing nitro group will lower the LUMO energy relative to thioanisole. This combined effect is predicted to result in a smaller HOMO-LUMO gap for this compound compared to either of the parent compounds, suggesting it may be more reactive.

Experimental Protocols

A standard and effective method for the computational analysis of molecular orbitals is Density Functional Theory (DFT). The following protocol outlines a typical procedure for such an analysis.[2][3]

Computational Methodology: Density Functional Theory (DFT)

  • Software: Gaussian 09 or a similar quantum chemistry software package is utilized.[1]

  • Geometry Optimization: The initial molecular structure of this compound is built and optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[2] This functional is widely used for its balance of accuracy and computational cost.

  • Basis Set: The 6-31G(d) basis set is employed for the initial optimization, providing a good balance between computational efficiency and accuracy for molecules of this size.[2] For higher accuracy, a larger basis set such as 6-311++G(d,p) can be used for single-point energy calculations on the optimized geometry.

  • Frequency Analysis: A frequency calculation is performed on the optimized geometry to ensure that it corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis: The energies of the HOMO and LUMO are calculated from the optimized structure. The spatial distribution of these frontier molecular orbitals is visualized to understand the regions of electron density involved in chemical reactions.

  • Data Extraction: The HOMO and LUMO energy values, as well as the HOMO-LUMO energy gap, are extracted from the output files for analysis and comparison.

Mandatory Visualization

The following diagram illustrates the logical workflow for the computational analysis of the molecular orbitals of this compound.

Computational_Workflow Computational Analysis Workflow for this compound A 1. Molecular Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-31G(d)) A->B C 3. Frequency Calculation (Confirm Minimum Energy) B->C D 4. Single-Point Energy Calculation (e.g., B3LYP/6-311++G(d,p)) C->D E 5. Molecular Orbital Analysis (HOMO, LUMO, Energy Gap) D->E F 6. Data Visualization & Comparison E->F

Caption: Workflow for Computational Molecular Orbital Analysis.

References

Safety Operating Guide

Proper Disposal of 1-(Methylthio)-3-nitrobenzene: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Proper disposal of 1-(Methylthio)-3-nitrobenzene is not merely a matter of regulatory compliance but a cornerstone of laboratory safety and environmental responsibility. The procedures outlined below are designed to provide clear, actionable steps to mitigate risks associated with this hazardous chemical.

Immediate Safety and Disposal Protocol

The disposal of this compound must be handled with meticulous care to prevent harm to personnel and the environment. Waste material must be disposed of in accordance with national and local regulations. It is imperative to leave chemicals in their original containers and not mix them with other waste. Uncleaned containers should be treated with the same precautions as the product itself.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing the appropriate PPE. This includes, but is not limited to:

  • Gloves: Chemical-resistant gloves must be inspected prior to use. Use proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses and a face shield are essential.

  • Protective Clothing: A lab coat or other protective clothing should be worn.

Step-2: Waste Collection

All waste containing this compound, including contaminated materials, should be collected in a designated, properly labeled, and sealed container.

Step 3: Labeling and Storage

The waste container must be clearly labeled with the chemical name and associated hazards. Store the sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.

Step 4: Professional Disposal

Arrange for the disposal of the chemical waste through a licensed and approved waste disposal company. This is a critical step, as combustible materials like this may be burned in a chemical incinerator equipped with an afterburner and scrubber.

Emergency Procedures

In the event of a spill or exposure, immediate action is required:

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical advice.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Management

In case of a spill, evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][2][3] Contain the spill using an inert absorbent material (e.g., sand, earth, vermiculite).[1][3][4] Collect the absorbed material and place it in a suitable, closed container for disposal.[1][2][3][4] Do not let the product enter drains.[2][3][4]

Disposal Decision Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is the container empty? B->C D Triple rinse with appropriate solvent C->D Yes G Collect chemical in a labeled, sealed container C->G No E Collect rinsate as hazardous waste D->E F Dispose of empty container per institutional guidelines D->F H Store in a designated, well-ventilated area G->H I Contact licensed waste disposal company H->I J Document waste for disposal I->J

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-(Methylthio)-3-nitrobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 1-(Methylthio)-3-nitrobenzene. The procedural, step-by-step guidance is designed to answer specific operational questions and to foster a culture of safety in the laboratory.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE based on the analysis of similar nitroaromatic compounds.

Protection Type Recommended Equipment Rationale and Compliance Standards
Eye and Face Protection Chemical safety goggles or a face shield.To prevent contact with eyes, adhere to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
Skin Protection Appropriate protective gloves and clothing to prevent skin exposure. A lab coat or chemical-resistant apron is recommended.To avoid skin contact, which may be harmful.[1][2]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.To protect against inhalation of harmful vapors or dusts.[1][2]

Operational and Disposal Plans

Safe handling, storage, and disposal are critical components of the laboratory workflow for this compound.

Handling and Storage:

  • Always work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a dry, cool, and well-ventilated place away from heat, sparks, and open flames.[1]

  • Ground and bond containers when transferring material to prevent static discharge.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not breathe dust, fume, gas, mist, vapors, or spray.[2]

  • Wash hands thoroughly after handling.[1]

Spill Management:

  • In case of a spill, evacuate the area and ensure adequate ventilation.

  • Remove all sources of ignition.[1]

  • Absorb the spill with an inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust).[2]

  • Collect the absorbed material into a suitable, closed container for disposal.[1]

Disposal:

  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1]

  • Do not allow the product to enter drains.

Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure Route First Aid Measures
Inhalation Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Skin Contact Wash off immediately with plenty of soap and water. Remove all contaminated clothing and wash it before reuse. Call a POISON CENTER or doctor/physician if you feel unwell.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

Safe Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of a hazardous chemical like this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_sds Review Safety Data Sheet (SDS) prep_risk->prep_sds prep_ppe Don Appropriate PPE prep_sds->prep_ppe handle_fumehood Work in a Fume Hood prep_ppe->handle_fumehood handle_weigh Weigh/Measure Chemical handle_fumehood->handle_weigh handle_reaction Perform Experiment handle_weigh->handle_reaction cleanup_decon Decontaminate Work Area handle_reaction->cleanup_decon cleanup_waste Segregate Hazardous Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose of Waste Properly cleanup_waste->cleanup_disposal cleanup_ppe Remove and Dispose of PPE cleanup_disposal->cleanup_ppe

Caption: Safe handling workflow for hazardous chemicals.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.